aurovertin
Descripción
Propiedades
Número CAS |
11002-90-7 |
|---|---|
Fórmula molecular |
C30H52O |
Sinónimos |
aurovertin |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Aurovertin from Calcarisporium arbuscula: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aurovertins are a class of fungal polyketides produced by the endophytic fungus Calcarisporium arbuscula. These natural products are distinguished by their potent and specific inhibition of F-type ATP synthase (also known as F1Fo-ATPase), a critical enzyme in cellular energy metabolism. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of aurovertins, with a focus on aurovertin B. Detailed methodologies for the fermentation of C. arbuscula, extraction and purification of aurovertins, and assessment of their biological activity are presented. This document aims to serve as a valuable resource for researchers investigating natural product chemistry, enzyme inhibition, and the development of novel therapeutic agents.
Introduction
Calcarisporium arbuscula, an endophytic fungus, is the primary natural source of aurovertins, a family of mycotoxins with significant biological activities.[1][2] Structurally, aurovertins are characterized by a 2,6-dioxabicyclo[3.2.1]octane ring system linked to a methylated α-pyrone via a polyene chain.[1] The various known aurovertins, designated A through U, differ primarily in the substitutions on the bicyclic core.[1] The most well-studied of these, this compound B, has been instrumental in elucidating the mechanism of ATP synthase.
The biological significance of aurovertins lies in their potent inhibition of the mitochondrial F1Fo-ATP synthase.[1] This enzyme is central to oxidative phosphorylation, the process by which cells generate the majority of their adenosine triphosphate (ATP). Aurovertins act as mixed, noncompetitive inhibitors, binding to the β-subunits within the F1 catalytic domain of the enzyme.[3] This binding event obstructs the conformational changes necessary for ATP synthesis, effectively halting cellular energy production. This mechanism of action has made aurovertins invaluable tools for studying mitochondrial bioenergetics and has spurred interest in their potential as therapeutic agents, particularly in oncology.
Fermentation of Calcarisporium arbuscula
The production of aurovertins is achieved through the submerged fermentation of Calcarisporium arbuscula. Optimization of fermentation parameters is critical for maximizing the yield of these secondary metabolites.
Culture Conditions
While various media can support the growth of C. arbuscula, potato dextrose-based media have been shown to be effective for the production of aurovertins. The following table outlines a typical set of fermentation parameters.
| Parameter | Optimized Condition | Notes |
| Basal Medium | Potato Dextrose Broth (PDB) | Provides essential carbohydrates, nitrogen, and vitamins. |
| Carbon Source | Glucose (30 g/L) | Higher concentrations can be inhibitory. |
| Nitrogen Source | Peptone, Yeast Extract | Exact concentrations may require optimization. |
| Initial pH | 6.5 - 6.6 | Critical for enzyme activity and metabolite production. |
| Temperature | 28°C | Optimal for fungal growth and this compound biosynthesis. |
| Agitation | 177 - 180 rpm | Ensures adequate aeration and nutrient distribution. |
| Incubation Time | 11 - 21 days | This compound production is typically highest in the stationary phase. |
| Inoculum | Spore suspension or mycelial plugs | Ensure a sufficient density for robust growth. |
Experimental Protocol: Submerged Fermentation
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., PDB) with a pure culture of C. arbuscula. Incubate at 28°C with shaking at 180 rpm for 3-5 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture under the optimized conditions outlined in the table above. Monitor the culture for growth and secondary metabolite production.
-
Harvesting: After the desired incubation period, harvest the culture by separating the mycelium from the culture broth via filtration or centrifugation.
Extraction and Purification of Aurovertins
The isolation of aurovertins from the fungal culture requires a multi-step process involving solvent extraction and chromatographic purification. All procedures should be carried out in subdued light to prevent degradation of the light-sensitive aurovertins.
Crude Extraction
-
Mycelial Extraction: The mycelial biomass is the primary source of aurovertins. Extract the harvested and dried mycelium with a suitable organic solvent such as methanol or ethyl acetate. This can be done by soaking the mycelium in the solvent and agitating for several hours, followed by filtration. Repeat the extraction process to ensure complete recovery.
-
Broth Extraction: The culture filtrate can also be extracted with an immiscible organic solvent like ethyl acetate to recover any secreted aurovertins.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A combination of preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is effective for the purification of this compound B.
3.2.1. Preparative Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of benzene-ethyl acetate (3:7, v/v) is effective for separating this compound B.[2]
-
Procedure: a. Apply the concentrated crude extract as a band onto the preparative TLC plate. b. Develop the plate in a chromatography chamber saturated with the mobile phase. c. Visualize the separated bands under UV light (350 nm). This compound B will appear as a distinct band. d. Scrape the silica gel corresponding to the this compound B band from the plate. e. Elute the this compound B from the silica gel using methanol. f. Concentrate the methanolic eluate to obtain a partially purified fraction.
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Column: A silica-based column such as Porasil A(60) can be used.
-
Mobile Phase: A gradient of methanol in dichloromethane is effective for high-resolution separation.[2]
-
Procedure: a. Dissolve the partially purified this compound B fraction in a minimal amount of the initial mobile phase. b. Inject the sample onto the HPLC system. c. Elute with a linear gradient of increasing methanol concentration. d. Monitor the eluate at a suitable wavelength (e.g., 350 nm) and collect the fractions corresponding to the this compound B peak. e. Pool the pure fractions and evaporate the solvent to obtain crystalline this compound B.
Yield and Purity Assessment
The following table summarizes the expected outcomes at each stage of the purification process. Note that specific yields can vary depending on the fermentation efficiency and the precise execution of the purification protocol.
| Purification Stage | Expected Yield | Purity Assessment |
| Crude Extract | Variable (dependent on fermentation) | Complex mixture |
| Preparative TLC | ~40-60% recovery from crude | Enriched in this compound B |
| HPLC Purification | >90% recovery from TLC fraction | >98% purity |
| Final Product | Crystalline solid | Confirmed by spectroscopy |
Structural Elucidation
The structure of this compound B has been determined through a combination of spectroscopic techniques.
Spectroscopic Data for this compound B
| Technique | Key Observations |
| ¹H NMR | Reveals the presence of the polyene chain protons, methyl groups, and protons on the bicyclic core. |
| ¹³C NMR | Confirms the carbon skeleton, including the carbonyl carbons of the α-pyrone and acetate groups, and the carbons of the polyene chain and the dioxabicyclooctane ring. |
| Mass Spectrometry | The molecular ion peak confirms the molecular formula of C₂₅H₃₂O₈. Fragmentation patterns can provide further structural information. |
Quantitative Data for this compound B
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂O₈ | [4] |
| Molecular Weight | 460.52 g/mol | [5] |
| Melting Point | 166.5°C | [2] |
Biological Activity: Inhibition of ATP Synthase
The primary biological activity of this compound is the inhibition of F1Fo-ATP synthase. This can be quantified using an in vitro ATPase activity assay.
Experimental Protocol: ATPase Inhibition Assay
-
Enzyme Source: Isolated mitochondria or purified F1Fo-ATP synthase.
-
Assay Principle: The assay measures the rate of ATP hydrolysis by the enzyme. This is typically done by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding ATP. c. Monitor the decrease in absorbance at 340 nm over time. d. Calculate the rate of ATP hydrolysis for each this compound concentration.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Bioactivity Data
Aurovertins are potent inhibitors of ATP synthase, with IC₅₀ values typically in the low micromolar to nanomolar range.
| Compound | Target | IC₅₀ | Notes |
| This compound B | Bovine Heart F1Fo-ATPase | Ki (synthesis) = 25 nM | More potent inhibitor of ATP synthesis than hydrolysis. |
| This compound B | Bovine Heart F1Fo-ATPase | Ki (hydrolysis) = 130 nM | Exhibits mixed, noncompetitive inhibition. |
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for this compound isolation and characterization.
Signaling Pathway Inhibition
This diagram illustrates the inhibitory effect of this compound on the F1Fo-ATP synthase signaling pathway.
Caption: Inhibition of ATP synthase by this compound.
Conclusion
Aurovertins, isolated from Calcarisporium arbuscula, represent a fascinating class of natural products with a highly specific and potent mechanism of action against a fundamental cellular enzyme. The methodologies detailed in this guide provide a framework for the consistent production, isolation, and characterization of these compounds. Further research into the biosynthesis of aurovertins and the development of synthetic analogs holds significant promise for the discovery of new therapeutic agents targeting cellular metabolism. The continued study of these molecules will undoubtedly deepen our understanding of mitochondrial function and may pave the way for novel treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation reactions of labeled and untabeled Rhodamine B in a high-resolution Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Aurovertin Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurovertins are a class of fungal polyketides renowned for their potent inhibitory activity against F1F0-ATP synthase, a critical enzyme in cellular energy metabolism. This activity has positioned them as promising candidates for the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the aurovertin biosynthetic pathway, the genetic architecture of its corresponding gene cluster, and the experimental methodologies employed in its study. Detailed protocols for key experiments, quantitative data on this compound production, and visual representations of the biosynthetic and experimental workflows are presented to facilitate further research and development in this area.
Introduction
Aurovertins are characterized by a distinctive polyene α-pyrone structure and a 2,6-dioxabicyclo[3.2.1]-octane ring system.[1] Their primary biological target is the F1 subunit of F1F0-ATP synthase, where they act as mixed, noncompetitive inhibitors of both ATP synthesis and hydrolysis.[2] The biosynthetic gene cluster responsible for this compound production has been identified in the fungus Calcarisporium arbuscula, and its heterologous expression in hosts like Aspergillus nidulans has enabled detailed functional analysis and yield optimization.[3][4] Understanding the enzymatic steps and regulatory mechanisms of this pathway is crucial for harnessing its potential for therapeutic applications.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster from C. arbuscula is comprised of several key genes, designated aurA through aurG. The functions of these genes have been elucidated through a combination of gene knockout, heterologous expression, and bioinformatic analysis.
| Gene | Proposed Function | Key Features |
| aurA | Highly-reducing Polyketide Synthase (HR-PKS) | Catalyzes the formation of the polyketide backbone. |
| aurB | Methyltransferase | Methylates the α-pyrone hydroxyl group, a key branching point from the citreoviridin pathway.[5] |
| aurC | FAD-dependent Monooxygenase | Catalyzes the formation of the characteristic 2,6-dioxabicyclo[3.2.1]octane ring. |
| aurD | Unknown | Function not yet fully characterized. |
| aurE | Cyclase | May facilitate pyrone ring formation. |
| aurF | Transcription Factor | Positively regulates the expression of the other aur genes.[3] |
| aurG | Acyltransferase | Catalyzes the final acetylation step to produce this compound B.[3] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade, commencing with the synthesis of a polyketide chain by the PKS AurA. This is followed by a series of modifications including methylation, cyclization, and oxidation to form the core this compound scaffold. The final step is an acetylation reaction to yield the bioactive this compound B.
Quantitative Data
This compound Production
Heterologous expression of the this compound gene cluster in A. nidulans has been shown to be a viable strategy for production. Overexpression of the transcriptional activator aurF under a constitutive promoter resulted in a significant increase in this compound titers.
| Host Strain | Genetic Modification | Fold Increase in this compound Production | Reference |
| Aspergillus nidulans | Overexpression of aurF | ~20-fold | [3] |
Inhibition of ATP Synthase
This compound exhibits potent, mixed noncompetitive inhibition of F1F0-ATP synthase. The inhibitory constants (Ki) have been determined for both ATP synthesis and hydrolysis.
| Enzyme Source | Activity | Ki (nM) | Reference |
| Bovine Heart Mitochondria | ATP Synthesis | 16 (Ki(E)), 25 (Ki(ES)) | [2] |
| Bovine Heart Mitochondria | ATP Hydrolysis | - | [2] |
| E. coli Membrane Vesicles | ATP Hydrolysis | - | [2] |
Experimental Protocols
Gene Knockout in Calcarisporium arbuscula via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol describes a general method for targeted gene deletion in C. arbuscula, which can be adapted for knocking out genes within the this compound cluster.[4]
Materials:
-
C. arbuscula spores
-
Agrobacterium tumefaciens strain (e.g., AGL-1) harboring the knockout cassette
-
Induction medium (IM)
-
Co-cultivation plates
-
Selection medium containing appropriate antibiotics (e.g., hygromycin B)
Procedure:
-
Prepare A. tumefaciens: Grow an overnight culture of A. tumefaciens carrying the gene knockout construct. Induce the virulence genes by incubating in IM containing acetosyringone.
-
Prepare Fungal Spores: Harvest fresh spores from a mature C. arbuscula culture and adjust the concentration.
-
Co-cultivation: Mix the induced A. tumefaciens culture with the fungal spore suspension and plate onto co-cultivation plates. Incubate for 2-3 days.
-
Selection: Transfer the agar plugs from the co-cultivation plates to a selection medium containing antibiotics to kill the A. tumefaciens and select for fungal transformants.
-
Isolation and Verification: Isolate individual fungal colonies and verify the gene deletion by PCR and Southern blot analysis.
Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans
This protocol outlines the general steps for expressing the aur gene cluster in A. nidulans.[3]
Materials:
-
A. nidulans protoplasts
-
Expression vectors containing the aur genes under the control of suitable promoters
-
Polyethylene glycol (PEG) solution
-
Regeneration medium
Procedure:
-
Vector Construction: Clone the aur genes into Aspergillus expression vectors. This may involve PCR amplification of the genes from C. arbuscula genomic DNA and Gibson assembly or a similar cloning method.
-
Protoplast Preparation: Generate protoplasts from young A. nidulans mycelia by enzymatic digestion of the cell wall.
-
Transformation: Mix the expression vectors with the prepared protoplasts in the presence of PEG and calcium chloride to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium that selects for successful transformants.
-
Analysis of this compound Production: Cultivate the transformants and extract the secondary metabolites. Analyze the extracts for the presence of aurovertins using HPLC-DAD or LC-MS.
HPLC Analysis of Aurovertins
This protocol provides a general framework for the quantitative analysis of aurovertins from fungal cultures.
Materials:
-
Fungal culture extract
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
This compound standards
Procedure:
-
Sample Preparation: Extract the fungal culture (mycelium and broth) with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the residue in a known volume of methanol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: DAD detection at the maximum absorbance wavelength for aurovertins (around 363 nm).
-
-
Quantification: Generate a standard curve using authentic this compound standards of known concentrations. Quantify the aurovertins in the samples by comparing their peak areas to the standard curve.
References
- 1. In vitro reconstitution and crystal structure of p-aminobenzoate N-oxygenase (AurF) involved in aureothin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design for heterologous production of this compound-type compounds in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an efficient genetic system in a gene cluster-rich endophytic fungus Calcarisporium arbuscula NRRL 3705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
chemical structure and derivatives of aurovertin B and D
An In-depth Technical Guide to the Chemical Structure and Derivatives of Aurovertin B and D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins are a class of fungal polyketide secondary metabolites known for their potent biological activities, particularly as inhibitors of F1F0-ATP synthase.[1][2] First isolated from the fungus Calcarisporium arbuscula, these compounds have garnered significant interest in the scientific community for their potential as antitumor, antiviral, and antibacterial agents.[3][4][5] this compound B and D are prominent members of this family, serving as critical tools for studying the mechanism of cellular energy production and as lead compounds for therapeutic development.[6][7] This guide provides a comprehensive overview of the chemical structures of this compound B and D, their derivatives, mechanism of action, and relevant experimental methodologies.
Chemical Structure of this compound B and D
Aurovertins belong to a family of highly reducing polyketides.[3] Their characteristic structure consists of a methylated α-pyrone ring linked to a 2,6-dioxabicyclo[3.2.1]octane core via a conjugated polyene chain.[2][8]
-
This compound B is distinguished by an ethyl group on the dioxabicyclo-octane core. Its molecular formula is C25H32O8.[9][10]
-
This compound D differs from this compound B by the presence of a hydroxyethyl group at the same position, giving it a molecular formula of C25H32O9.[11]
The structural difference between this compound B and D lies in the substitution at the C7 position of the bicyclic core.
Physicochemical Properties
The key chemical properties of this compound B and D are summarized below.
| Property | This compound B | This compound D |
| Molecular Formula | C25H32O8[9][10] | C25H32O9[11] |
| Molecular Weight | 460.52 g/mol [6][9] | 476.5 g/mol [11] |
| IUPAC Name | [(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate[10] | [(1S,4S,5S,7R)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate[11] |
| CAS Number | 55350-03-3[6][9] | 65256-31-7[11][12] |
| Storage Conditions | 2-8°C[6][9] | Not specified, but similar storage is expected. |
Mechanism of Action: Inhibition of F1F0-ATP Synthase
The primary mechanism of action for aurovertins is the inhibition of the mitochondrial F1F0-ATP synthase (also known as Complex V), the enzyme responsible for the terminal step of oxidative phosphorylation.[10][13]
Aurovertins act as mixed, noncompetitive inhibitors of the F1 domain.[1][13] They bind to the β-subunits within the catalytic head of the F1 complex, specifically in a hydrophobic cleft between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD).[2][14] Crystal structures show that two this compound molecules can bind to the F1 domain, typically in the βTP (ATP-bound) and βE (empty) subunits.[2][14] This binding event sterically prevents the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2][15]
Interestingly, aurovertins are more potent inhibitors of ATP synthesis than ATP hydrolysis.[13][16] This differential activity is attributed to a higher binding affinity for the F1 complex during ATP synthesis.[1][13] While they completely stop ATP synthesis at saturating concentrations, a significant residual activity (up to 40%) remains for ATP hydrolysis.[2]
Quantitative Biological Data
Aurovertins exhibit potent inhibitory activity, which has been quantified through various kinetic and cell-based assays.
Enzyme Inhibition Constants
The inhibitory effects of this compound on ATP synthesis and hydrolysis have been determined using bovine heart submitochondrial particles. This compound acts as a mixed inhibitor with different affinities depending on the catalytic direction.[13]
| Parameter | ATP Synthesis | ATP Hydrolysis |
| Inhibition Type | Mixed[13] | Special Mixed[13] |
| Ki(E) (Competitive) | 16 nM[13] | 960 nM[13] |
| Ki(ES) (Uncompetitive) | 25 nM[1][13] | 120 nM[1][13] |
Data from studies on bovine F1F0-ATPase.[13]
Cytotoxicity (IC50 Values)
This compound B has demonstrated significant antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, while showing less cytotoxicity towards normal cells.[4][7][17]
| Cell Line | Cancer Type | IC50 (this compound B) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 µM[1] |
| MCF-10A | Normal Breast Epithelial | Little influence reported[7] |
This compound Derivatives
Over 40 aurovertins and structurally related compounds have been identified from fungal sources.[3][18] These natural derivatives often feature modifications on the polyene chain or the dioxabicyclo-octane core.
-
This compound E : Shows an IC50 value of 8.79 µM against MDA-MB-231 cells, indicating that structural changes can significantly impact potency.[1]
-
Aurovertins J-S : Most of these derivatives exhibit lower activity, with IC50 values greater than 10 µM.[1]
-
Acylated Derivatives : Studies have shown that dual acetylation or propionylation at specific hydroxyl groups (C4-OH and C6-OH) can enhance antitumor activities, suggesting that these positions are tolerant to modification with small moieties.[8]
The biosynthesis of aurovertins versus related compounds like citreoviridins diverges at the point of methylation of the α-pyrone hydroxy group, which acts as a key branching point for downstream enzymatic modifications.[8]
Experimental Protocols
Protocol for Isolation and Purification of this compound B
This protocol is based on the methodology for isolating aurovertins from the fungus Calcarisporium arbuscula.[5]
-
Fungal Culture and Extraction :
-
Culture C. arbuscula in a suitable growth medium for several days.
-
Separate the mycelium from the growth medium by filtration.
-
Extract the mycelium with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.
-
-
Preliminary Purification :
-
Concentrate the crude extract under reduced pressure to yield an oil.
-
Subject the oil to preliminary separation techniques to remove highly nonpolar lipids.
-
-
Thin-Layer Chromatography (TLC) :
-
Perform preparative TLC on silica gel plates (e.g., Silica Gel 60F254).
-
Use a solvent system such as benzene-ethyl acetate (3:7, v/v) for development.
-
Locate the this compound bands, which fluoresce yellow-green under UV light (350-360 nm) and form purple-pink spots after spraying with 50% aqueous H2SO4 and heating. This compound B typically has an RF value of approximately 0.5 in this system.[5]
-
-
Elution and Concentration :
-
Scrape the silica gel corresponding to the this compound B band.
-
Elute the compound from the silica with methanol.
-
Evaporate the solvent to obtain the purified compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Optional) :
-
For higher purity, perform HPLC on a silica gel column.
-
Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the concentration of methanol.
-
-
Recrystallization :
Protocol for Kinetic Analysis of F1F0-ATPase Inhibition
This generalized protocol is derived from mechanistic studies of this compound's effect on ATP synthase.[13]
-
Preparation of Enzyme Source :
-
Isolate mitochondria from a source tissue (e.g., bovine heart or rat liver) via differential centrifugation.
-
Prepare submitochondrial particles (SMPs) by sonication or homogenization of mitochondria. SMPs have the F1 unit facing the exterior, making it accessible to inhibitors.
-
-
Assay Setup :
-
Prepare assay buffers appropriate for either ATP synthesis or hydrolysis.
-
Prepare a stock solution of this compound B or D in a suitable solvent like DMSO.
-
Perform assays in a multi-well plate format for throughput.
-
-
ATP Hydrolysis Assay :
-
Incubate SMPs with varying concentrations of this compound and a range of ATP substrate concentrations.
-
Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (Pi) or ADP, often using a coupled-enzyme spectrophotometric assay.
-
-
ATP Synthesis Assay :
-
Incubate SMPs with varying concentrations of this compound and substrates for synthesis (ADP and Pi).
-
Energize the membrane to create a proton motive force (e.g., using succinate).
-
Measure the rate of ATP synthesis using a luciferin/luciferase bioluminescence assay.
-
-
Data Analysis :
-
Determine the initial reaction velocities (v) for each substrate and inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine apparent Vmax and Km values.
-
Perform secondary plots (e.g., plotting kinetic parameters against inhibitor concentration) and fit the data to equations for mixed inhibition to determine the inhibition constants Ki(E) and Ki(ES).[13]
-
Conclusion
This compound B and D are structurally fascinating natural products with a well-defined and potent mechanism of action against a fundamental cellular enzyme, F1F0-ATP synthase. Their ability to selectively inhibit ATP synthesis and display potent antitumor activity makes them valuable pharmacological tools and promising candidates for drug development.[6][17] The detailed understanding of their structure, biological activity, and associated experimental protocols provides a solid foundation for further research into their therapeutic applications and the development of novel, more potent derivatives.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and production of the antitumor polyketide aurovertins and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas 55350-03-3,this compound B | lookchem [lookchem.com]
- 7. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. This compound B | C25H32O8 | CID 444853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound D | C25H32O9 | CID 154735154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound D | 65256-31-7 [chemicalbook.com]
- 13. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 16. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound [pubmed.ncbi.nlm.nih.gov]
- 17. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Allosteric Grip: A Technical Guide to Aurovertin's Mode of Action on Mitochondrial F1F0-ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurovertin, a polyketide mycotoxin, is a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase. Its unique mode of action, characterized by a differential and incomplete inhibition of ATP hydrolysis versus a near-complete inhibition of ATP synthesis, has made it an invaluable tool for dissecting the intricate catalytic mechanism of this vital enzyme. This technical guide provides an in-depth exploration of the molecular interactions, conformational changes, and kinetic consequences of this compound binding to the F1 subcomplex. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms, this document serves as a comprehensive resource for researchers investigating mitochondrial bioenergetics and those exploring F1F0-ATP synthase as a potential therapeutic target.
Introduction
The F1F0-ATP synthase is a marvel of biological engineering, a rotary motor enzyme responsible for the majority of cellular ATP production. Its complex structure, comprising the membrane-embedded F0 proton channel and the catalytic F1 domain, is a hub of intricate allosteric regulation. This compound, an antibiotic produced by the fungus Calcarisporium arbuscula, has emerged as a key chemical probe for understanding the conformational dynamics that underpin the enzyme's function. This guide delves into the precise mechanism by which this compound exerts its inhibitory effects, providing a detailed overview of its binding characteristics and the functional consequences for both ATP synthesis and hydrolysis.
Molecular Mechanism of Action
This compound acts as a non-competitive inhibitor, binding to the β-subunits within the F1 catalytic head.[1][2][3] This binding is allosteric, meaning it occurs at a site distinct from the catalytic nucleotide-binding sites.[4]
Binding Sites and Stoichiometry
Crystallographic studies of the bovine mitochondrial F1-ATPase have revealed that this compound B binds to two of the three β-subunits.[4][5][6][7][8][9] Specifically, it occupies a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits in the βTP and βE conformations.[4][5][6][7][8][9] The βDP subunit, which is occupied by ADP, adopts a conformation where the this compound binding pocket is incomplete and inaccessible to the inhibitor.[5][6][7][8]
Key amino acid residues involved in this compound binding have been identified, with β-Arginine 412 being a crucial component of the binding site.[5][6][9] The stoichiometry of binding can be influenced by substrate concentration, with evidence suggesting that two this compound molecules bind per F1 domain at low substrate levels.[1][3]
Conformational Arrest and Inhibition of Catalysis
This compound's inhibitory action stems from its ability to "lock" the F1 subcomplex in a specific conformational state. By binding to the βTP and βE subunits, it prevents the conformational changes required for the progression of the catalytic cycle.[5][6][9] This includes preventing the closure of the catalytic interfaces, a critical step for both ATP synthesis and hydrolysis.[5][6][9] The interaction of this compound bound to the βTP subunit with α-Glutamate 399 in the adjacent αTP subunit further stabilizes this inhibited state.[5][6]
This "allosteric grip" effectively stalls the rotary mechanism of the ATP synthase, leading to a potent inhibition of its activity.
Quantitative Data
The interaction of this compound with F1F0-ATP synthase has been quantified through various biochemical and biophysical assays. The following tables summarize key binding and inhibition parameters.
Table 1: Inhibition Constants of this compound
| Parameter | Value | Enzyme Source | Condition | Reference |
| Ki(ES) (ATP Hydrolysis) | 120 nM | Bovine Heart Mitochondria | - | [1] |
| Ki(ES) (ATP Synthesis) | 25 nM | Bovine Heart Mitochondria | - | [1] |
| Ki(E) (ATP Synthesis) | 16 nM | Bovine Heart Mitochondria | - | [3] |
Table 2: Dissociation Constants (Kd) for Nucleotide Binding to F1-ATPase in the Presence and Absence of this compound
| Ligand | Condition | High Affinity Kd | Low Affinity Kd | Reference |
| ADP | No this compound | 0.6 - 0.8 µM | 8 - 10 µM | [1] |
| ATP | No this compound | 0.3 - 0.5 µM | 7 - 10 µM | [1] |
| ADP | Saturating this compound | 2 µM (Homogeneous) | - | [1] |
Note: In the presence of saturating this compound, the distinct high and low affinity sites for ADP become homogeneous.
Experimental Protocols
The study of this compound's interaction with F1F0-ATP synthase relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Measurement of F1F0-ATP Synthase Activity (ATP Hydrolysis)
A widely used method for measuring the ATPase activity of F1F0-ATP synthase is the NADH-coupled spectrophotometric assay. This continuous assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, supplemented with a protease inhibitor cocktail.[5]
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[5]
-
Reagents: NADH, antimycin A, phosphoenolpyruvate (PEP), P1,P5-Di(adenosine-5')pentaphosphate (AP5A), dodecylmaltoside (DDM), ATP, oligomycin.[5]
-
Coupling Enzymes: Lactate dehydrogenase (LDH) and pyruvate kinase (PK).[5]
-
Isolated mitochondria or purified F1F0-ATP synthase.
Procedure:
-
Prepare the assay medium by adding NADH, antimycin A, PEP, LDH, PK, DDM, and AP5A to the assay buffer.[5]
-
Add the mitochondrial preparation or purified enzyme to the cuvette containing the assay medium.
-
Initiate the reaction by adding a known concentration of ATP.
-
Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
After a stable rate is achieved, add oligomycin, a specific inhibitor of the F0 subunit, to determine the F1F0-ATP synthase-specific activity by subtracting the oligomycin-insensitive rate.[5]
-
The rate of ATP hydrolysis is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[10]
This compound Fluorescence Spectroscopy
This compound itself is a fluorescent molecule, and its fluorescence is sensitive to its binding environment. This property can be exploited to study its interaction with F1-ATPase. Binding of this compound to the enzyme enhances its fluorescence. Subsequent addition of nucleotides can then quench or further enhance this fluorescence, providing insights into conformational changes.
Materials:
-
Purified F1-ATPase.
-
This compound solution.
-
ATP and ADP solutions.
-
Fluorometer.
Procedure:
-
In a cuvette, add a solution of purified F1-ATPase.
-
Add a known concentration of this compound and allow it to incubate to form the F1-aurovertin complex.
-
Measure the baseline fluorescence of the complex. The fluorescence of this compound is typically excited around 365-370 nm with emission maxima around 470 nm.
-
Titrate the complex with small aliquots of ATP or ADP.
-
After each addition, record the change in fluorescence intensity. The fluorescence of the F1-aurovertin complex is quenched by the binding of ATP and enhanced by the binding of ADP.[11][12]
-
The changes in fluorescence can be used to determine the binding affinities of the nucleotides to the this compound-bound enzyme.
X-ray Crystallography of the F1-Aurovertin Complex
Determining the high-resolution three-dimensional structure of the F1-ATPase in complex with this compound is crucial for understanding the precise molecular interactions.
General Workflow:
-
Crystallization: Crystals of bovine heart F1-ATPase are grown, typically in the presence of nucleotides like AMP-PNP and ADP.[4][7]
-
Soaking: The grown crystals are then soaked in a solution containing this compound B, allowing the inhibitor to diffuse into the crystal lattice and bind to the enzyme.[7]
-
Data Collection: The soaked crystals are flash-frozen and subjected to X-ray diffraction.
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known F1-ATPase structure as a model. The electron density map is then used to build and refine the model of the F1-aurovertin complex.[7]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mode of action.
Caption: this compound's inhibitory pathway on F1-ATPase.
Caption: General workflow for studying this compound's effects.
Caption: Logical flow of this compound's differential inhibition.
Conclusion
This compound remains a cornerstone in the study of F1F0-ATP synthase. Its well-defined binding sites and the resulting conformational arrest provide a unique window into the dynamic nature of this molecular machine. The quantitative data on its inhibitory effects, particularly the pronounced difference between ATP synthesis and hydrolysis, continue to inform and challenge our models of catalysis. The experimental protocols outlined herein offer a roadmap for researchers seeking to further unravel the complexities of mitochondrial energy conversion and to explore the therapeutic potential of targeting this essential enzyme. As drug development efforts increasingly focus on metabolic pathways, a thorough understanding of the mode of action of inhibitors like this compound is of paramount importance.
References
- 1. Interaction between this compound and adenine nucleotide binding sites on mitochondrial F1-ATPase and the isolated beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ippt.pan.pl [ippt.pan.pl]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of bovine F1-ATPase complexed with the antibiotic inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. Mechanistic basis for differential inhibition of the F1Fo‐ATPase by this compound | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. This compound binding sites on beef heart mitochondrial F1-ATPase. Study with [14C]this compound D of the binding stoichiometry and of the interaction between this compound and the natural ATPase inhibitor for binding to F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of bovine F1-ATPase complexed with the antibiotic inhibitor this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 11. This compound binds to the beta subunit of yeast mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glow: An In-depth Technical Guide to the Fluorescence Properties of Aurovertin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of aurovertin compounds, potent inhibitors of F-type ATP synthase. By harnessing their intrinsic fluorescence, researchers can gain valuable insights into the catalytic mechanism of this essential enzyme and screen for novel therapeutic agents. This document details the fluorescence characteristics of aurovertins, their interaction with ATP synthase, and experimental protocols for their study.
Core Fluorescence Properties of Aurovertins
Aurovertins are a class of fungal polyketide antibiotics that exhibit native fluorescence. Their emission properties are exquisitely sensitive to their microenvironment, making them powerful probes for studying molecular interactions. The fluorescence of free this compound in solution is generally weak. However, upon binding to the F1 subcomplex of ATP synthase, a significant enhancement of its fluorescence intensity is observed. This property is central to its application in bioenergetics research.
The fluorescence of the this compound-F1-ATPase complex is further modulated by the binding of substrates and products of ATP synthesis and hydrolysis. Specifically, the addition of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) leads to a quenching (decrease) of the fluorescence signal[1]. Conversely, the binding of adenosine diphosphate (ADP) results in an enhancement of the fluorescence[1]. These distinct fluorescence changes provide a real-time readout of nucleotide binding and turnover by the enzyme.
Interaction with F1-ATPase and Mechanistic Insights
Aurovertins bind to the β-subunits within the catalytic head of the F1 domain of ATP synthase[2]. Crystallographic studies have revealed that this compound B binds to two of the three β-subunits, specifically in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain[3]. This binding inhibits the enzyme's activity in a mixed, noncompetitive manner, with a more potent inhibition of ATP synthesis compared to ATP hydrolysis[2][4][5].
The changes in this compound's fluorescence upon nucleotide binding are attributed to conformational changes within the F1-ATPase. The binding of ATP is thought to induce a "closed" conformation of the catalytic site, which alters the environment around the bound this compound, leading to fluorescence quenching. In contrast, the ADP-bound state is associated with a more "open" conformation, resulting in fluorescence enhancement[6].
Quantitative Fluorescence Data
While the qualitative changes in this compound fluorescence are well-documented, specific quantitative data such as quantum yields and fluorescence lifetimes are not consistently reported across the literature. The following tables summarize the available quantitative and qualitative data.
Table 1: Dissociation Constants (Kd) for Nucleotide Binding to the this compound-F1-ATPase Complex
| Ligand | Condition | Dissociation Constant (Kd) | Reference |
| ADP | In the absence of this compound (high affinity site) | 0.6-0.8 µM | [6] |
| ADP | In the absence of this compound (low affinity sites) | 8-10 µM | [6] |
| ATP | In the absence of this compound (high affinity site) | 0.3-0.5 µM | [6] |
| ATP | In the absence of this compound (low affinity sites) | 7-10 µM | [6] |
| ADP | In the presence of saturating this compound | 2 µM | [6] |
| ADP | Isolated β subunit-aurovertin complex (with EDTA) | 0.6 mM | [6] |
| ATP | Isolated β subunit-aurovertin complex (with EDTA) | 3.7 mM | [6] |
| ADP | Isolated β subunit-aurovertin complex (with MgCl2) | 0.1 mM | [6] |
| ATP | Isolated β subunit-aurovertin complex (with MgCl2) | 0.1 mM | [6] |
Table 2: Qualitative Fluorescence Changes of the this compound-F1-ATPase Complex
| Condition | Fluorescence Change | Reference |
| Binding to F1-ATPase | Enhancement | [7] |
| Addition of ATP + Mg²⁺ | Quenching | [1] |
| Addition of ADP | Enhancement | [1] |
| ATP Hydrolysis | Initial quenching followed by recovery | [1] |
Experimental Protocols
The following are generalized protocols for studying the fluorescence properties of this compound compounds in the context of their interaction with F1-ATPase.
Fluorescence Titration of F1-ATPase with this compound
This experiment aims to determine the binding affinity and stoichiometry of this compound to F1-ATPase.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of purified F1-ATPase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol or DMSO) and then dilute it in the same buffer as the F1-ATPase.
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer equipped with a thermostatted cuvette holder.
-
Set the excitation wavelength to the absorption maximum of this compound (typically around 370 nm) and the emission wavelength to its emission maximum (around 470 nm).
-
-
Titration:
-
Place a known concentration of F1-ATPase in the cuvette.
-
Make successive additions of the this compound stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm (e.g., a single-site or multi-site binding model) to determine the dissociation constant (Kd) and the number of binding sites.
-
Stopped-Flow Fluorescence Measurements of Nucleotide Binding
This experiment investigates the kinetics of nucleotide binding to the this compound-F1-ATPase complex.
Methodology:
-
Preparation of Reactants:
-
Prepare the this compound-F1-ATPase complex by incubating a known concentration of F1-ATPase with a saturating concentration of this compound.
-
Prepare a solution of ATP or ADP in the same buffer.
-
-
Instrumentation:
-
Use a stopped-flow fluorescence instrument.
-
Set the excitation and emission wavelengths as described in the previous protocol.
-
-
Rapid Mixing:
-
Load the this compound-F1-ATPase complex into one syringe of the stopped-flow apparatus.
-
Load the nucleotide solution into the other syringe.
-
Rapidly mix the two solutions and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The resulting fluorescence trace will show a rapid change corresponding to the binding of the nucleotide.
-
Fit the kinetic data to an appropriate model (e.g., single or double exponential decay/rise) to determine the observed rate constants (k_obs).
-
By performing the experiment at different nucleotide concentrations, the association and dissociation rate constants can be determined.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound fluorescence.
References
- 1. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Interaction between this compound and adenine nucleotide binding sites on mitochondrial F1-ATPase and the isolated beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of this compound to determine the F1 content of submitochondrial particles and the ATPase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurovertin as a Specific Inhibitor of Oxidative Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula, is a well-characterized and potent inhibitor of oxidative phosphorylation. Its high specificity for the F1 subcomplex of ATP synthase (also known as Complex V) has made it an invaluable tool in mitochondrial research. This technical guide provides a comprehensive overview of this compound's mechanism of action, its binding kinetics, and its effects on mitochondrial function. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to facilitate its use in research and drug development.
Introduction
Oxidative phosphorylation is the primary metabolic pathway for ATP production in aerobic organisms, coupling the oxidation of nutrients to the phosphorylation of ADP. The final and pivotal enzyme in this process is the F1Fo-ATP synthase, a molecular motor that utilizes the proton motive force generated by the electron transport chain to synthesize ATP. Specific inhibitors of this complex are crucial for dissecting the mechanisms of mitochondrial bioenergetics and for exploring potential therapeutic avenues in diseases characterized by metabolic dysregulation, such as cancer.[1][2] this compound has emerged as a key chemical probe in this field due to its specific and well-defined interaction with the F1 catalytic domain of ATP synthase.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the β-subunits of the F1 domain of ATP synthase.[3][4] This binding is non-covalent and occurs at a site distinct from the catalytic nucleotide-binding site. The crystal structure of the bovine F1-ATPase in complex with this compound B reveals that the inhibitor binds in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits.[5]
A key characteristic of this compound is its differential inhibition of ATP synthesis and ATP hydrolysis. It is a significantly more potent inhibitor of ATP synthesis than ATP hydrolysis.[2][3] This phenomenon is attributed to its mechanism as a mixed, noncompetitive inhibitor.[2][3] At low substrate concentrations, the binding of this compound exhibits cooperativity, with a stoichiometry of two this compound molecules per F1F0-ATPase complex.[2][3]
The binding of this compound stabilizes a specific conformational state of the β-subunit, thereby hindering the rotational catalysis of the F1 motor that is essential for ATP synthesis. While it strongly inhibits the forward reaction of ATP synthesis, it only partially inhibits the reverse reaction of ATP hydrolysis, with a significant residual ATPase activity remaining even at saturating concentrations of the inhibitor.[3]
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified in various systems. The following tables summarize key quantitative data.
Table 1: Inhibitory and Binding Constants of this compound
| Parameter | Value | Enzyme Source | Comments | Reference |
| Ki (ATP Synthesis) | 25 nM | Bovine Heart Mitochondria | Mixed, noncompetitive inhibition. | [2] |
| Ki (ATP Hydrolysis) | 120 nM | Bovine Heart Mitochondria | Mixed, noncompetitive inhibition. | [2] |
| Kd (this compound D) | 1 µM | E. coli F1-ATPase | Non-covalent binding. | [4] |
| Kd (ADP) | 0.6-0.8 µM | Beef Heart Mitochondrial F1 | High-affinity site, in the absence of this compound. | |
| Kd (ATP) | 0.3-0.5 µM | Beef Heart Mitochondrial F1 | High-affinity site, in the absence of this compound. | |
| Kd (ADP) | 2 µM | Beef Heart Mitochondrial F1 | In the presence of saturating this compound. |
Table 2: IC50 Values of this compound B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.09 | [2] |
| T-47D | Breast Cancer | 0.89 | [2] |
| MDA-MB-231 | Breast Cancer | 5.52 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 10.8 | [2] |
| SW480 | Colorectal Adenocarcinoma | 14.4 | [2] |
| HL-60 | Promyelocytic Leukemia | 14.7 | [2] |
| A-549 | Lung Carcinoma | 14.7 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function.
Measurement of ATP Synthesis Rate (NADP+ Coupled Assay)
This assay measures the rate of ATP synthesis by coupling the production of ATP to the reduction of NADP+.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 10 mM K2HPO4, 5 mM MgCl2
-
Substrates: e.g., 10 mM succinate, 1 mM rotenone (to inhibit Complex I)
-
100 mM ADP
-
10 mM NADP+
-
Coupling enzymes: Hexokinase (5 units) and Glucose-6-phosphate dehydrogenase (2.5 units)
-
500 mM Glucose
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, substrates, NADP+, glucose, and the coupling enzymes.
-
Add isolated mitochondria or SMPs (typically 50-100 µg of protein) to the cuvette and equilibrate for 2-3 minutes at 37°C.
-
Add varying concentrations of this compound or DMSO (vehicle control) and incubate for 5 minutes.
-
Initiate the reaction by adding ADP.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
Calculate the rate of ATP synthesis from the linear phase of the reaction, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Plot the rate of ATP synthesis against the this compound concentration to determine the IC50 value.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes a Seahorse XF Analyzer to measure real-time OCR in intact cells, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will perform a calibration followed by sequential injections and measurements of OCR. A typical injection sequence is:
-
Basal OCR measurement
-
Injection 1: this compound or vehicle control
-
Injection 2: Oligomycin (to measure ATP-linked respiration)
-
Injection 3: FCCP (to measure maximal respiration)
-
Injection 4: Rotenone/Antimycin A (to measure non-mitochondrial respiration)
-
-
Analyze the data using the Seahorse Wave software to determine the effects of this compound on key respiratory parameters.[6][7][8][9]
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cell line of interest
-
JC-1 dye solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
FCCP (positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Culture cells in appropriate plates or coverslips.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with FCCP.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the fluorescence using one of the following methods:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in the red (e.g., PE channel) and green (e.g., FITC channel) channels.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for red and green fluorescence in a multi-well plate format.
-
-
Calculate the ratio of red to green fluorescence intensity to quantify the change in mitochondrial membrane potential.[1][10][11][12][13]
Visualizations
Signaling Pathway: Oxidative Phosphorylation and this compound Inhibition
Caption: Oxidative phosphorylation pathway and the inhibitory action of this compound on ATP synthase.
Experimental Workflow: Characterizing this compound Inhibition
Caption: A typical experimental workflow for characterizing the inhibitory effects of this compound.
Logical Relationship: this compound's Differential Inhibition
Caption: Logical diagram illustrating this compound's differential inhibition of ATP synthesis and hydrolysis.
Conclusion
This compound remains a cornerstone tool for the study of mitochondrial bioenergetics. Its specific and well-characterized interaction with ATP synthase provides a powerful means to investigate the intricacies of oxidative phosphorylation. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of mitochondrial function in health and disease.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen consumption rate measurement [bio-protocol.org]
- 7. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 101.200.202.226 [101.200.202.226]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early Studies of Aurovertin and its Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on aurovertin, a potent inhibitor of mitochondrial respiration. It delves into the quantitative effects of this compound on ATP synthesis and hydrolysis, details the experimental protocols used in these seminal studies, and visually represents the key mechanisms and workflows.
Core Findings from Early this compound Research
This compound, an antibiotic produced by the fungus Calcarisporium arbuscula, was identified in early studies as a powerful inhibitor of oxidative phosphorylation in mitochondria.[1][2] Its mechanism centers on its interaction with the F1 subcomplex of the F1Fo-ATP synthase, the enzyme responsible for ATP synthesis.
Mechanism of Action
This compound acts as a mixed, noncompetitive inhibitor of the F1Fo-ATPase.[2][3][4] It binds to the β-subunits of the F1 portion of the enzyme.[2][5] Crystallographic studies have revealed two binding sites for this compound B on the bovine mitochondrial F1-ATPase, located in a cleft between the nucleotide-binding and C-terminal domains of the βTP and βE subunits.[6] This binding is thought to prevent the conformational changes required for the catalytic cycle, specifically the closure of the catalytic interfaces that is essential for ATP synthesis.[6]
Interestingly, this compound exhibits a differential effect on the two primary functions of the F1Fo-ATPase: it is a significantly more potent inhibitor of ATP synthesis than ATP hydrolysis.[2][3][4] Even at saturating concentrations, this compound does not completely inhibit ATP hydrolysis, with a residual activity of up to 40% remaining.[6] The basis for this differential inhibition is attributed to a higher affinity of this compound for the F1 binding site during ATP synthesis.[4]
Quantitative Data on this compound Inhibition
The following tables summarize the key quantitative data from early studies on the inhibitory effects of this compound on the F1Fo-ATPase in bovine heart mitochondria.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Inhibition of ATP Synthesis | ||||
| Ki(E) | 16 nM | Bovine Heart Mitochondria | Inhibition constant for binding to the free enzyme. | [2] |
| Ki(ES) | 25 nM | Bovine Heart Mitochondria | Inhibition constant for binding to the enzyme-substrate complex. | [2][4] |
| Inhibition of ATP Hydrolysis | ||||
| Ki(ES) | 120 nM | Bovine Heart Mitochondria | Inhibition constant for binding to the enzyme-substrate complex. | [4] |
| Stoichiometry | 2 molecules | Bovine Heart F1-ATPase | Number of this compound molecules bound per molecule of F1-ATPase. | [5] |
Key Experimental Protocols
The following protocols are compiled from methodologies described in seminal papers on mitochondrial research and inhibitors like this compound.
Isolation of Bovine Heart Mitochondria
This protocol is based on the methods widely used in early studies of oxidative phosphorylation.
Materials:
-
Fresh bovine heart
-
Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Obtain a fresh bovine heart and place it on ice.
-
Trim away fat and connective tissue, and mince the heart muscle.
-
Suspend the minced tissue in ice-cold isolation buffer.
-
Homogenize the tissue suspension with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,500 x g) for 15 minutes to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation wash step.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer to obtain a concentrated mitochondrial suspension.
-
Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Biuret or Lowry assay).
Measurement of ATP Synthesis (Oxidative Phosphorylation)
This assay measures the rate of ATP synthesis coupled to the oxidation of a respiratory substrate.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES (pH 7.4), 5 mM MgCl2, 5 mM potassium phosphate, 1 mM EDTA, 0.1% fatty acid-free BSA
-
Respiratory Substrate (e.g., 10 mM glutamate + 5 mM malate, or 10 mM succinate)
-
ADP solution (e.g., 100 mM)
-
This compound solution (in a suitable solvent like ethanol or DMSO)
-
Oxygen electrode (Clark-type) or other oxygen consumption measurement system
-
Method for ATP measurement (e.g., luciferase-based assay or incorporation of ³²P-labeled phosphate)
Procedure:
-
Calibrate the oxygen electrode system with the respiration buffer.
-
Add a known amount of isolated mitochondria to the reaction chamber containing respiration buffer.
-
Add the respiratory substrate to initiate electron transport and oxygen consumption.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known, limiting amount of ADP to initiate ATP synthesis (State 3 respiration). The rate of oxygen consumption will increase significantly.
-
To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the inhibitor before adding ADP.
-
Measure the rate of ATP synthesis concurrently. This can be done by taking aliquots at different time points and measuring ATP concentration, or by continuously monitoring the incorporation of ³²P into ATP.
-
Calculate the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess the coupling of respiration and phosphorylation.
Measurement of ATP Hydrolysis (ATPase Activity)
This assay measures the rate of ATP hydrolysis by the F1-ATPase, often using submitochondrial particles (SMPs) or purified F1-ATPase. A common method is a coupled-enzyme spectrophotometric assay.
Materials:
-
Submitochondrial particles (SMPs) or purified F1-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂
-
ATP solution (e.g., 100 mM)
-
Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the SMPs or purified F1-ATPase to the cuvette and incubate for a few minutes to establish a baseline.
-
To test the effect of this compound, add the desired concentration of the inhibitor to the cuvette and incubate.
-
Initiate the reaction by adding a known concentration of ATP.
-
The ATPase will hydrolyze ATP to ADP. The PK will then use PEP to regenerate ATP from ADP, producing pyruvate. The LDH will then reduce pyruvate to lactate, oxidizing NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action on F1-ATPase
Caption: this compound binds to the βTP and βE subunits of the F1-ATPase, preventing the necessary conformational changes for ATP synthesis.
Experimental Workflow for Studying this compound's Effects
Caption: A typical experimental workflow for investigating the impact of this compound on mitochondrial respiration, from tissue isolation to data analysis.
References
- 1. The effect of this compound on a soluble mitochondrial adenosine triphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicological Profile and Mycotoxin Properties of Aurovertin
Executive Summary: This document provides a comprehensive technical overview of aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula. This compound is a potent and specific inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This guide details its mechanism of action, summarizes its known toxicological properties, and outlines relevant experimental methodologies for its assessment. While quantitative in vivo toxicity data such as LD50 values are not extensively documented in publicly available literature, this guide consolidates existing knowledge on its cytotoxic effects, particularly its selective activity against certain cancer cell lines, making it a molecule of interest for drug development professionals. The primary signaling pathway affected is cellular energy metabolism, which can lead to apoptosis.
Introduction and Mycotoxin Properties
Aurovertins are a class of mycotoxins and antibiotics first isolated from the fungus Calcarisporium arbuscula.[1] They belong to a family of highly reducing polyketides that feature a polyene α-pyrone structure.[2] Several distinct analogs exist, including this compound A, B, C, D, and E.[3][4]
-
Chemical Identity : The core structure consists of a 2,6-dioxabicyclo[3.2.1]octane ring linked to a methylated α-pyrone via a polyene chain.[5] The various this compound analogs differ in the substitutions on this core structure.
-
Source : Primarily produced by the fungus Calcarisporium arbuscula.[1]
-
Classification : It is classified as a mycotoxin with antibiotic properties. It is structurally related to other ATP synthase inhibitors like citreoviridin and asteltoxin.[2][3]
Mechanism of Action
The primary toxicological mechanism of this compound is the potent and specific inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V).[6][7]
-
Molecular Target : this compound binds directly to the β-subunits within the catalytic F1 sector of the ATP synthase complex.[3][6][8] The binding site is located in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunit.[5][9]
-
Inhibitory Action : It acts as a mixed, noncompetitive inhibitor of both ATP synthesis and ATP hydrolysis.[1][6] This binding induces a conformational change that stalls the enzyme's rotary mechanism.[8]
-
Differential Effect : A key characteristic of this compound is its differential inhibition. It almost completely halts ATP synthesis while permitting significant residual ATP hydrolysis activity (up to 40%).[5][9] The precise basis for this differential effect is still under investigation but is crucial to its toxicological profile.[9][10]
Toxicological Profile
The toxicity of this compound stems directly from its ability to shut down cellular energy production. Exposure routes include oral, dermal, inhalation, and parenteral.[1][6]
-
Acute Toxicity : Specific quantitative data, such as median lethal dose (LD50) values, for this compound are not well-documented in the surveyed scientific literature. Toxicity is dose-dependent, and high doses would be expected to lead to rapid cellular dysfunction due to ATP depletion.
-
Cytotoxicity : this compound B has demonstrated potent antiproliferative activity against various cancer cell lines.[2][11] Notably, it shows a degree of selectivity, exhibiting significant cytotoxicity towards triple-negative breast cancer (TNBC) cells while having a lesser effect on normal breast epithelial cells (MCF10A).[11] This selectivity makes it a compound of interest for oncology research.
-
Carcinogenicity : There is no indication of carcinogenicity to humans, and it is not listed by the International Agency for Research on Cancer (IARC).[1][6]
Data Presentation
Table 1: Summary of this compound's Toxicological Properties
| Parameter | Description | Reference(s) |
|---|---|---|
| Primary Mechanism | Mixed, noncompetitive inhibitor of F1F0-ATP synthase. | [1][6][10] |
| Molecular Target | β-subunits of the mitochondrial F1 catalytic sector. | [1][3][6] |
| Primary Effect | Potent inhibition of oxidative phosphorylation and ATP synthesis. | [1][7] |
| Secondary Effect | Induction of apoptosis. | [3][11] |
| Routes of Exposure | Oral, dermal, inhalation, parenteral. | [1][6] |
| Acute Toxicity (LD50) | Not well-documented in surveyed literature. | N/A |
| Carcinogenicity | No indication of carcinogenicity to humans (not listed by IARC). |[1][6] |
Table 2: Summary of In Vitro Cytotoxicity of this compound B
| Cell Line Type | Effect | Key Finding | Reference(s) |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Potent antiproliferative and pro-apoptotic activity. | Induces more apoptosis than the standard chemotherapeutic agent, paclitaxel. | [11] |
| Normal Breast Epithelial Cells (MCF10A) | Lower cytotoxicity compared to TNBC cells. | Demonstrates selective toxicity towards cancer cells. |[11] |
Cellular and Signaling Pathways Affected
This compound's inhibition of ATP synthase triggers several downstream cellular events.
-
Inhibition of Oxidative Phosphorylation : This is the direct and primary consequence of this compound's action. By blocking ATP synthase, it uncouples the proton gradient from ATP production, effectively halting cellular respiration.[1][8]
-
Induction of Apoptosis : Severe ATP depletion can trigger programmed cell death. The disruption of mitochondrial function is a key signal for apoptosis, potentially involving the opening of the mitochondrial permeability transition pore (mPTP).[3] Studies show this compound B induces apoptosis in TNBC cells.[11]
-
Regulation of DUSP1 Expression : In TNBC cells, this compound B has been shown to dramatically increase the mRNA and protein expression of Dual Specificity Phosphatase 1 (DUSP1), a phosphatase that is typically downregulated in this type of cancer.[11] This suggests a secondary mechanism contributing to its anti-cancer effect, independent of direct ATP synthase gene expression changes.[11]
Methodologies for Toxicological Assessment
Assessing the toxicity of this compound involves a combination of in vitro and in vivo methods, alongside specific biochemical assays.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective : To determine the concentration at which this compound inhibits 50% of cell growth (IC50).
Principle : Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Methodology :
-
Cell Seeding : Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of this compound. Include untreated (media only) and vehicle (e.g., DMSO) controls.
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Protocol: In Vivo Acute Oral Toxicity Study (General)
While no specific in vivo protocol for this compound was found, a general procedure following OECD guidelines would be appropriate for initial assessment.[13][14]
Objective : To determine the acute toxicity and estimate the LD50 of a substance after a single oral dose.
Methodology :
-
Animal Selection : Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing : Administer the test substance by oral gavage in a stepwise procedure using a limited number of animals per step (typically 3).[15] Dosing starts at a level expected to be toxic.
-
Observation : Observe animals for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, behavior, and body weight.[13]
-
Dose Adjustment : Depending on the outcome (survival or death), the dose for the next step is adjusted up or down.
-
Endpoint : The study is complete when the dose causing mortality is identified or the maximum dose (e.g., 2000 mg/kg) is reached without mortality.
-
Necropsy : A gross necropsy is performed on all animals at the end of the study.
Experimental Protocol: Biochemical ATP Synthase Activity Assay
Objective : To measure the effect of this compound on ATP synthesis and/or hydrolysis.
Principle : This assay uses submitochondrial particles (SMPs), which are inside-out vesicles of the inner mitochondrial membrane. This orientation exposes the F1 catalytic sites to the external medium, allowing for the measurement of ATP synthesis (driven by an artificial proton gradient or substrate oxidation) or ATP hydrolysis.[8]
Methodology :
-
Preparation : Isolate mitochondria from a source like bovine heart and prepare SMPs via sonication.
-
Assay for Hydrolysis (ATPase activity) :
-
Incubate SMPs in a reaction buffer with ATP and Mg2+.
-
Add different concentrations of this compound.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
-
-
Assay for Synthesis :
-
Incubate SMPs in a reaction buffer with ADP, Pi, and a respiratory substrate (e.g., succinate) to generate a proton gradient.
-
Add different concentrations of this compound.
-
Measure the amount of ATP produced, often using a luciferase-based bioluminescence assay.
-
-
Analysis : Compare the rates of ATP hydrolysis and synthesis in the presence and absence of this compound to determine its inhibitory kinetics.[10]
Conclusion
This compound is a mycotoxin with a well-defined and highly specific mechanism of toxicity centered on the inhibition of mitochondrial F1F0-ATP synthase. Its ability to disrupt cellular energy metabolism underpins its cytotoxic effects. While comprehensive in vivo toxicological data remains limited, its potent and selective antiproliferative activity against cancer cells, such as those in triple-negative breast cancer, highlights its potential as a lead compound for therapeutic development. Further research is warranted to fully characterize its toxicological profile, including establishing quantitative measures like NOAEL and LD50 values, and to further explore the molecular basis for its selective cytotoxicity.
References
- 1. This compound B | C25H32O8 | CID 444853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound D | C25H32O9 | CID 154735154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 8. Studies on the mechanism of oxidative phosphorylation: effects of specific F0 modifiers on ligand-induced conformation changes of F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 10. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. acute toxicity ld50: Topics by Science.gov [science.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins represent a fascinating class of fungal polyketides renowned for their potent biological activities, primarily as inhibitors of F1Fo-ATP synthase. This enzyme is central to cellular energy production, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and infectious diseases. This technical guide provides an in-depth exploration of the natural product chemistry of aurovertins and related polyketides, covering their biosynthesis, chemical structures, biological activities, and the experimental methodologies used to study them.
Chemical Structures and Classification
Aurovertins are highly reduced polyketides characterized by a polyene α-pyrone scaffold.[1] The core structure common to this family is a 2,6-dioxabicyclo[3.2.1]octane ring system linked to a methylated α-pyrone via a polyene chain.[2] Variations in the substitution pattern on the bicyclic ring and the polyene chain give rise to a diverse family of aurovertin analogs (A-U).
Related polyketides, such as citreoviridin and verrucosidin, share the α-pyrone and polyene motifs but possess a tetrahydrofuran ring instead of the dioxabicyclooctane ring.[1] This structural difference is a key divergence point in their biosynthetic pathways.[1]
Biosynthesis of Aurovertins
The biosynthesis of aurovertins is a complex process orchestrated by a dedicated gene cluster encoding a suite of enzymes. The pathway begins with a highly reducing polyketide synthase (HR-PKS) that iteratively condenses acetate and propionate units to form a linear polyene α-pyrone precursor.[2]
Key enzymatic steps in the biosynthesis include:
-
Polyketide chain assembly: An HR-PKS, AurA, is responsible for the iterative condensation of extender units to form the polyketide backbone.
-
Methylation: A methyltransferase, AurB, methylates the hydroxyl group on the α-pyrone ring. This step is a crucial branching point, distinguishing the this compound pathway from that of citreoviridin.[1]
-
Oxidative cyclization: A flavin-dependent monooxygenase (FMO), AurC, and an epoxide hydrolase, AurD, work in concert to transform the terminal triene of the polyketide precursor into the characteristic 2,6-dioxabicyclo[3.2.1]octane ring system through a series of epoxidation and ring-opening reactions.[2]
-
Acylation: An acyltransferase, AurG, can further modify the this compound scaffold by adding acyl groups, leading to the diversity of this compound analogs.[2]
References
The Allosteric Embrace: A Technical Guide to the Aurovertin-ATPase Beta Subunit Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of aurovertin's binding to the beta subunit of F-type ATP synthase (ATPase), a critical enzyme in cellular energy metabolism. This compound, a mycotoxin produced by the fungus Calcarisporium arbuscula, acts as a potent, non-competitive inhibitor of ATPase, exhibiting a more pronounced effect on ATP synthesis than on its hydrolysis. Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting cellular bioenergetics, a field of growing importance in oncology, neurology, and metabolic diseases.
The Binding Site and Key Molecular Interactions
This compound targets the F1 catalytic portion of the ATPase complex, specifically binding to its β subunits.[1] X-ray crystallography studies of the bovine mitochondrial F1-ATPase have revealed that this compound B binds to two of the three β subunits, designated βTP and βE, within a cleft situated between the nucleotide-binding domain and the C-terminal domain.[2][3] The third β subunit, βDP, which is occupied by ADP, does not bind this compound as its binding pocket is incomplete and inaccessible.[3][4]
The binding of this compound is stabilized by a network of interactions with key amino acid residues. A pivotal residue in this interaction is β-Arginine 412 (in bovine F1-ATPase), which has been confirmed through mutational studies to be essential for this compound binding.[2] The equivalent residue in E. coli F1-ATPase is β-Arginine 398.[5] This arginine residue is believed to form a specific charged donor-acceptor hydrogen bond with the 7-hydroxyl group of this compound.[5] The this compound B molecule bound to the βTP subunit also interacts with α-Glutamate 399 in the adjacent αTP subunit, further stabilizing the complex.[2] In contrast, the this compound molecule in the βE subunit is positioned too far from the corresponding residue in the αE subunit to form a similar interaction.[2]
The binding of this compound does not directly overlap with the nucleotide-binding site, which is consistent with its uncompetitive mode of inhibition.[6] Instead, this compound appears to lock the catalytic interfaces in an open conformation, thereby preventing the conformational changes necessary for the cyclic interconversion of the catalytic sites, a cornerstone of the binding change mechanism of ATP synthesis.[2]
Quantitative Binding and Inhibition Data
The interaction of this compound with the F1-ATPase β subunit has been quantified through various kinetic and binding studies. The inhibitor displays a higher affinity during ATP synthesis compared to ATP hydrolysis, explaining its differential inhibitory effects.[7]
| Parameter | Value | Species/System | Comments | Reference(s) |
| Ki(ES) for ATP Synthesis | 25 nM | Bovine Heart Mitochondria | Indicates high affinity for the enzyme-substrate complex during ATP synthesis. | [7] |
| Ki(ES) for ATP Hydrolysis | 120 nM | Bovine Heart Mitochondria | Lower affinity during ATP hydrolysis compared to synthesis. | [7] |
| Kd for dissociated F1 | 0.4 µM | Beef-heart mitochondrial ATPase | Determined by fluorescence measurements; two indistinguishable binding sites. | [8] |
| Kd for isolated β subunit | 0.56 µM | Beef-heart mitochondrial ATPase | Determined by fluorescence measurements; one this compound binding site per isolated β subunit. | [8] |
| Kd for ADP binding to F1 (no this compound) | High affinity: 0.6-0.8 µMLow affinity: 8-10 µM | Beef heart mitochondria | Curvilinear Scatchard plots indicate multiple binding sites with different affinities. | [9] |
| Kd for ATP binding to F1 (no this compound) | High affinity: 0.3-0.5 µMLow affinity: 7-10 µM | Beef heart mitochondria | Curvilinear Scatchard plots indicate multiple binding sites with different affinities. | [9] |
| Kd for ADP binding to F1 (saturating this compound) | 2 µM | Beef heart mitochondria | This compound abolishes the curvilinearity of the Scatchard plot, indicating homogeneity of ADP binding sites. | [9] |
Experimental Protocols
Isolation of F1-ATPase β Subunit
This protocol is adapted from the procedure for dissociating beef-heart mitochondrial F1-ATPase.[8]
-
Dissociation of F1-ATPase:
-
Incubate purified beef-heart mitochondrial F1-ATPase in a solution containing 0.85 M LiCl.
-
Maintain the incubation on ice for a specified period to induce dissociation of the subunits. ATP can be included to offer partial protection against inactivation.[8]
-
-
Chromatographic Separation:
-
Load the dissociated F1-ATPase mixture onto a DEAE-cellulose chromatography column pre-equilibrated with a suitable buffer.
-
The δ subunit will not be adsorbed and will be present in the flow-through.
-
Elute the β subunit from the column using a salt gradient.
-
The α and γ subunits will remain bound to the column under these conditions.[8]
-
-
Verification:
-
Confirm the identity and purity of the isolated β subunit using SDS-PAGE and Western blotting with an antibody specific for the β subunit.
-
The isolated β subunit should exhibit no ATPase activity but should react with this compound, leading to an enhancement of its fluorescence.[8]
-
Fluorescence Titration of this compound Binding
This method is used to determine the dissociation constant (Kd) of this compound binding.[8]
-
Preparation:
-
Prepare solutions of the isolated F1-ATPase β subunit (or dissociated F1) at a known concentration in a suitable buffer.
-
Prepare a stock solution of this compound in ethanol.
-
-
Measurement:
-
In a fluorometer cuvette, add the protein solution.
-
Titrate the protein solution with small aliquots of the this compound stock solution.
-
After each addition, mix and allow the system to equilibrate.
-
Measure the fluorescence enhancement of this compound at its characteristic excitation and emission wavelengths. This compound binding to the β subunit leads to a significant increase in its fluorescence quantum yield.[8]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., the Hill equation or a simple one-site binding model) to determine the dissociation constant (Kd).
-
X-ray Crystallography of the F1-ATPase-Aurovertin Complex
This protocol provides a general workflow for determining the crystal structure of the F1-ATPase in complex with this compound.[4][6]
-
Crystallization of F1-ATPase:
-
Grow crystals of bovine heart F1-ATPase using microdialysis in the presence of AMP-PNP and ADP.[6]
-
-
Soaking with this compound:
-
Prepare an ethanolic solution of this compound B (e.g., 2 mM).
-
Add the this compound solution to the crystallization solution outside the microdialysis button, allowing the inhibitor to diffuse into the crystal.[6]
-
-
Cryo-protection and Data Collection:
-
Transfer the this compound-soaked crystals to a cryo-protectant solution before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
ATPase Activity Assay for Inhibition Studies
This protocol describes a method to measure the inhibitory effect of this compound on the ATP hydrolysis activity of F1-ATPase.[10]
-
Reaction Mixture:
-
Prepare a reaction buffer containing an ATP regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate) to maintain a constant ATP concentration.
-
Add a known amount of F1-ATPase to the reaction mixture.
-
Include varying concentrations of this compound to be tested.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a defined concentration of ATP.
-
Monitor the rate of ATP hydrolysis by measuring the production of ADP or inorganic phosphate over time. This can be done using a variety of methods, including spectrophotometric assays coupled to NADH oxidation or colorimetric assays for phosphate detection.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction at each this compound concentration.
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constants (Ki and Ki'), perform the assay at various substrate (ATP) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., mixed, non-competitive).
-
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Random mutagenesis of the gene for the beta-subunit of F1-ATPase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed mutagenesis of the beta-subunit of F1-ATPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of intact and active FoF1 ATP synthase using a FLAG-tagged subunit from the cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. E. coli F1-ATPase: site-directed mutagenesis of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. The use of this compound to determine the F1 content of submitochondrial particles and the ATPase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using Aurovertin as a Mitochondrial Probe for ATP Synthase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The F1Fo-ATP synthase is a critical mitochondrial enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] It can also function in reverse, hydrolyzing ATP to pump protons across the inner mitochondrial membrane.[1] Due to its central role in cellular energy metabolism, ATP synthase is a significant target for drug development in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] Aurovertins are a class of fungal polyketide antibiotics that act as potent and specific inhibitors of F1Fo-ATP synthase.[4][5] Aurovertin's intrinsic fluorescence and its sensitivity to the conformational state of the enzyme make it an invaluable tool for probing the structure, function, and dynamics of ATP synthase.[6][7]
These application notes provide a detailed overview of this compound's mechanism of action and protocols for its use in studying ATP synthase activity.
Mechanism of Action
This compound functions as a mixed, noncompetitive inhibitor of the F1Fo-ATP synthase.[4][8] It selectively binds to the F1 catalytic portion of the complex, specifically within a hydrophobic cleft on two of the three β subunits (βTP and βE states), which are responsible for catalysis.[2][3] The binding site is located between the nucleotide-binding domain (NBD) and the C-terminal helical domain (CTD).[2] This binding event allosterically inhibits the enzyme by sterically preventing the necessary conformational changes of the β subunits that accompany the rotation of the central γ stalk, thereby stalling both ATP synthesis and hydrolysis.[3]
Notably, this compound inhibits ATP synthesis more potently than ATP hydrolysis.[4][9] While it can completely halt ATP synthesis, a significant residual ATP hydrolysis activity (up to 40%) often remains even at saturating concentrations of the inhibitor.[2][8] The stoichiometry of binding appears to be dependent on substrate concentration, with two molecules of this compound binding per F1 domain at low substrate levels.[4][8]
Caption: Mechanism of this compound Inhibition of F1Fo-ATP Synthase.
Quantitative Data: Inhibition Constants
The inhibitory potency of this compound varies between the synthetic and hydrolytic functions of ATP synthase. The following data were determined using bovine heart submitochondrial particles.[4][8]
| Parameter | ATP Synthesis | ATP Hydrolysis | Reference |
| Inhibition Type | Mixed | Mixed, Noncompetitive | [4][8] |
| Ki (E) | 16 nM | ~960 nM | [8] |
| Ki (ES) | 25 nM | 120 nM | [4][8] |
| Stoichiometry | 2 this compound / F1F0-ATPase (at low [S]) | 2 this compound / F1F0-ATPase (at low [S]) | [4][8] |
Table 1: Summary of kinetic inhibition constants for this compound B.
Experimental Protocols
Protocol 1: Measuring Inhibition of ATP Hydrolysis
This protocol uses an enzyme-coupled assay to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
This compound B stock solution (in DMSO or ethanol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 50 mM)
-
Lactate dehydrogenase (LDH, ~1000 units/mL)
-
Pyruvate kinase (PK, ~500 units/mL)
-
NADH solution (10 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 1 mM PEP, 0.2 mM NADH, 5 units/mL LDH, and 2 units/mL PK.
-
Aliquot 180 µL of the reaction mixture into the wells of the microplate.
-
Add 10 µL of mitochondrial/SMP suspension (e.g., 5-10 µg of protein) to each well.
-
Add 5 µL of this compound solution to achieve the desired final concentrations (e.g., 0-500 nM). Include a vehicle control (DMSO/ethanol).
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration 2 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). The rate is directly proportional to the rate of ATP hydrolysis.
-
Plot the rate of hydrolysis against the this compound concentration to determine the IC50 value.
Protocol 2: Using this compound as a Fluorescent Probe
This compound's fluorescence is enhanced upon binding to ATP synthase and is sensitive to the binding of nucleotides (ATP/ADP), making it an excellent probe for conformational changes.[6][7]
Materials:
-
Isolated F1-ATPase or SMPs
-
This compound B stock solution
-
Assay Buffer: 50 mM MOPS-KOH (pH 7.0), 50 mM KCl
-
ATP and ADP solutions (100 mM)
-
MgCl2 solution (1 M)
-
Fluorometer with excitation at ~366 nm and emission scanning from 450-550 nm.
Procedure:
-
Dilute the F1-ATPase or SMPs to a final concentration of ~0.1-0.5 mg/mL in the assay buffer in a quartz cuvette.
-
Add this compound to a final concentration of 1-5 µM. Allow it to incubate for 5 minutes at room temperature to ensure binding.
-
Place the cuvette in the fluorometer and record the baseline fluorescence emission spectrum (peak ~470 nm).
-
To observe the effect of nucleotide binding, add MgCl2 to a final concentration of 2 mM.
-
Sequentially add small aliquots of ATP or ADP to achieve final concentrations in the micromolar to millimolar range.
-
Record the fluorescence spectrum after each addition. ATP binding typically quenches this compound fluorescence, while ADP binding can enhance it.[7]
-
The change in fluorescence intensity can be plotted against the ligand concentration to study binding affinities and conformational dynamics.
Caption: Experimental Workflow for Fluorescence-Based Assays.
Protocol 3: Assessing this compound's Effect on Mitochondrial Respiration
This protocol measures the oxygen consumption rate (OCR) in intact cells or isolated mitochondria to assess how this compound affects ATP synthesis-linked respiration.
Materials:
-
Live cells cultured in a Seahorse XF plate or isolated mitochondria
-
This compound B stock solution
-
Respiration Buffer (e.g., MAS buffer for isolated mitochondria)
-
Mitochondrial substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Other mitochondrial inhibitors: Oligomycin (positive control), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).[10][11]
-
Seahorse XF Analyzer or a similar respirometer (e.g., Oroboros Oxygraph).[12]
Procedure (using a Seahorse XF Analyzer with intact cells):
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
The next day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the compounds to be tested. A typical "Mito Stress Test" profile is modified here for this compound:
-
Port A: this compound (at various concentrations) or vehicle control. Oligomycin can be used in separate wells as a positive control for ATP synthase inhibition.
-
Port B: FCCP (to measure maximal respiration).
-
Port C: Rotenone & Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR, then inject the compounds sequentially, measuring OCR after each injection.
-
Data Analysis:
-
The drop in OCR after this compound injection represents the inhibition of oxygen consumption linked to ATP synthesis.
-
Compare the magnitude of this drop to that caused by oligomycin to assess the relative inhibitory effect.
-
Calculate parameters such as Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Proton Leak.[10]
-
Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, incubation times, and specific reagents based on their experimental system (e.g., cell type, mitochondrial source, and instrumentation).
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 6. Studies on the mechanism of oxidative phosphorylation: effects of specific F0 modifiers on ligand-induced conformation changes of F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurovertin Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins are a class of fungal-derived compounds known to be potent inhibitors of F1F0-ATP synthase, the mitochondrial enzyme complex responsible for the majority of cellular ATP production.[1] This inhibition disrupts cellular energy homeostasis, leading to cytotoxic effects in various cancer cell lines. Notably, Aurovertin B has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly in triple-negative breast cancer (TNBC) cells, while exhibiting lower toxicity towards normal cells.[2][3] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[2][4] Furthermore, recent studies have implicated the upregulation of Dual-specificity phosphatase 1 (DUSP1), potentially through the activation of Activating transcription factor 3 (ATF3), as a key component of this compound's anti-metastatic and pro-apoptotic signaling cascade.[5]
These application notes provide detailed protocols for investigating the effects of this compound treatment on cancer cell lines, focusing on key assays to determine cell viability, apoptosis, cell cycle progression, and mitochondrial function.
Data Presentation
Table 1: IC50 Values of this compound B in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound B in several human cancer cell lines after 48 hours of treatment, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.85 ± 0.11 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.93 ± 0.04 | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | >100 | [6] |
| SGC-7901 | Gastric Cancer | 9.86 ± 0.43 | [6] |
| HCT-116 | Colon Cancer | >20 | [6] |
| MCF-10A | Normal Breast Epithelial | >100 | [2] |
Note: The efficacy of this compound can be cell-line specific. It is recommended to perform a dose-response curve for each cell line of interest.
Table 2: Quantitative Analysis of this compound B-Induced Apoptosis in MDA-MB-231 Cells
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Control | 0 | ~5% | [3][6] |
| This compound B | 2 | Increased vs. Control | [3][6] |
| This compound B | 10 | Significantly Increased vs. Control & Taxol (10 µM) | [3][6] |
Note: This table provides a qualitative summary based on the available literature. It is recommended to perform quantitative analysis for specific concentrations and time points.
Table 3: Effect of this compound B on Cell Cycle Distribution in Breast Cancer Cells
Cell cycle analysis was performed using Propidium Iodide (PI) staining and flow cytometry. This compound B has been shown to induce cell cycle arrest at the G0/G1 phase.[2][4]
| Treatment | Concentration | Cell Line | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | - | Breast Cancer | Baseline | Baseline | Baseline | [2][4] |
| This compound B | Varies | Breast Cancer | Increased | Decreased | Decreased | [2][4] |
Note: Specific percentages are dependent on the cell line, this compound concentration, and treatment duration. A time-course and dose-response experiment is advised.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound B stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
This compound Treatment: Prepare serial dilutions of this compound B in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). After 24 hours, carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control.[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound B stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound B (e.g., based on IC50 values) for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]
Materials:
-
This compound B stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound B as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]
Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay measures the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health. In healthy cells, JC-1 forms aggregates with red fluorescence, while in apoptotic cells with low ΔΨm, it remains as monomers with green fluorescence.[16]
Materials:
-
This compound B stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
JC-1 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound B as described in previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).[17]
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes.[18]
-
Washing: Aspirate the staining solution and wash the cells with an appropriate assay buffer.[18]
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[19] For flow cytometry, detect green fluorescence (monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Visualizations
Caption: Putative signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry-first approach for nomination of personalized treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DUSP1 induces apatinib resistance by activating the MAPK pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 7. Inhibitory effect and mechanism of hirsuteine on NCI‑H1299 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism study of DUSP1 in inhibiting malignant progression of endometrial carcinoma by regulating ERK/AP-1 axis and dephosphorylation of EPHA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sm.unife.it [sm.unife.it]
- 17. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aurovertin in Studying Mitochondrial Coupling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aurovertin is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent and specific inhibitor of the F1Fo-ATP synthase (also known as Complex V), the terminal enzyme complex of the oxidative phosphorylation pathway in mitochondria. This property makes this compound an invaluable tool for studying the intricate mechanisms of mitochondrial coupling, the process that links electron transport to ATP synthesis.
This compound exhibits a distinct mechanism of action as a mixed, noncompetitive inhibitor of the F1Fo-ATPase.[1][2][3] It preferentially inhibits ATP synthesis over ATP hydrolysis, allowing researchers to dissect these two opposing functions of the enzyme.[1][3] The inhibitor binds to the β-subunits within the F1 domain of the ATP synthase.[1][3] Structural studies have revealed that this compound binds at two equivalent sites in the βTP and βE subunits, located in a cleft between the nucleotide-binding and C-terminal domains. This binding is thought to prevent the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.
A key characteristic of this compound's inhibitory action on ATP hydrolysis is that it is incomplete, even at saturating concentrations.[1][3] This suggests that the enzyme retains some residual hydrolytic activity in the presence of the inhibitor. This differential effect on ATP synthesis and hydrolysis makes this compound a powerful tool to investigate the coupling efficiency of mitochondria and to study the conformational dynamics of the F1Fo-ATPase during catalysis.
By using this compound, researchers can:
-
Determine the degree of coupling between the respiratory chain and ATP synthesis.
-
Investigate the kinetics of both the forward (synthesis) and reverse (hydrolysis) reactions of the F1Fo-ATPase.
-
Probe the conformational changes of the enzyme during its catalytic cycle.
-
Screen for compounds that modulate mitochondrial coupling and ATP synthesis.
These studies are crucial for understanding the pathophysiology of mitochondrial diseases and for the development of novel therapeutics targeting mitochondrial function.
Quantitative Data
The inhibitory potency of this compound on the F1Fo-ATPase has been quantified in various experimental systems. The following tables summarize key kinetic parameters.
Table 1: Inhibition Constants (Ki) of this compound for Bovine Heart F1Fo-ATPase
| Activity | Substrate | Ki (nM) | Inhibition Type | Reference |
| ATP Synthesis | ADP | 16 (Ki(E)), 25 (Ki(ES)) | Mixed | [3] |
| ATP Hydrolysis | ATP | 950 (Ki(E)), 120 (Ki(ES)) | Mixed, Noncompetitive | [3] |
Ki(E) refers to the inhibitor binding to the free enzyme, and Ki(ES) refers to the inhibitor binding to the enzyme-substrate complex.
Table 2: Binding Characteristics of this compound to F1-ATPase
| System | Parameter | Value | Conditions | Reference |
| Bovine Heart Mitochondria | Stoichiometry | 2 molecules of this compound per F1-ATPase | Low substrate concentration | [1] |
| E. coli F1-ATPase | Kd | ~1 µM | - |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study mitochondrial coupling.
Protocol 1: Measurement of ATP Hydrolysis Inhibition by this compound in Submitochondrial Particles (SMPs)
This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolysis activity of F1Fo-ATPase in SMPs and its inhibition by this compound. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Submitochondrial particles (SMPs) from bovine heart mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
NADH solution (10 mM)
-
Phosphoenolpyruvate (PEP) solution (50 mM)
-
Pyruvate kinase (PK) solution (1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (1000 units/mL)
-
This compound stock solution (1 mM in DMSO)
-
DMSO (vehicle control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay mixture by adding the following components to a cuvette (final volume of 1 mL):
-
800 µL of Assay Buffer
-
10 µL of NADH solution (final concentration: 0.1 mM)
-
10 µL of PEP solution (final concentration: 0.5 mM)
-
5 µL of PK solution (final concentration: 5 units/mL)
-
5 µL of LDH solution (final concentration: 5 units/mL)
-
Desired amount of SMPs (e.g., 20-50 µg of protein)
-
-
Add the desired concentration of this compound (or DMSO for control) to the cuvette and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration: 1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Measurement of ATP Synthesis Inhibition by this compound in Submitochondrial Particles (SMPs)
This protocol utilizes a coupled spectrophotometric assay to measure ATP synthesis by SMPs. The production of ATP is coupled to the reduction of NADP+, which is monitored as an increase in absorbance at 340 nm.
Materials:
-
Submitochondrial particles (SMPs) from bovine heart mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 10 mM KPi
-
ADP solution (50 mM)
-
NADP+ solution (20 mM)
-
Glucose solution (1 M)
-
Hexokinase (HK) solution (500 units/mL)
-
Glucose-6-phosphate dehydrogenase (G6PDH) solution (500 units/mL)
-
Succinate solution (1 M)
-
This compound stock solution (1 mM in DMSO)
-
DMSO (vehicle control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette (final volume of 1 mL):
-
750 µL of Assay Buffer
-
10 µL of NADP+ solution (final concentration: 0.2 mM)
-
10 µL of Glucose solution (final concentration: 10 mM)
-
5 µL of HK solution (final concentration: 2.5 units/mL)
-
5 µL of G6PDH solution (final concentration: 2.5 units/mL)
-
Desired amount of SMPs (e.g., 50-100 µg of protein)
-
-
Add the desired concentration of this compound (or DMSO for control) and incubate for 5 minutes at room temperature.
-
Add 10 µL of succinate solution (final concentration: 10 mM) to energize the mitochondria.
-
Initiate the reaction by adding 10 µL of ADP solution (final concentration: 0.5 mM).
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
Calculate the rate of NADP+ reduction from the linear portion of the curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor.
Protocol 3: Assessing the Effect of this compound on Mitochondrial Respiration
This protocol describes the use of high-resolution respirometry to measure the effect of this compound on mitochondrial oxygen consumption in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Respiratory substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)
-
ADP solution (50 mM)
-
Oligomycin solution (1 mg/mL in ethanol)
-
This compound stock solution (1 mM in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of Respiration Buffer to the respirometer chamber and allow the signal to stabilize.
-
Add isolated mitochondria (e.g., 0.1-0.2 mg/mL).
-
Add respiratory substrates to initiate basal respiration (State 2).
-
Add a limiting amount of ADP (e.g., 1 mM) to stimulate coupled respiration (State 3).
-
After the ADP is phosphorylated and the respiration rate returns to a slower rate (State 4), add the desired concentration of this compound.
-
Observe the effect of this compound on the State 4 respiration rate. An increase in State 4 respiration would indicate uncoupling.
-
To further investigate, after this compound addition, add a higher concentration of ADP to assess the remaining capacity for coupled respiration.
-
As a control, at the end of the experiment, add oligomycin (an inhibitor of F0) to inhibit ATP synthase-linked respiration and determine the residual oxygen consumption (leak respiration).
Visualizations
Caption: Mechanism of this compound inhibition of F1Fo-ATP synthase.
Caption: Workflow for measuring ATP hydrolysis inhibition by this compound.
Caption: Workflow for assessing this compound's effect on mitochondrial respiration.
References
- 1. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurovertin as a Tool Compound in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing aurovertin and its analogs as tool compounds in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of F1F0-ATP synthase. This document includes detailed information on the mechanism of action, quantitative data for various aurovertins, and step-by-step experimental protocols for both biochemical and cell-based assays.
Introduction
Aurovertins are a class of fungal polyketides that act as potent and specific inhibitors of F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[1][2] Their well-characterized mechanism of action and binding site make them invaluable as tool compounds in drug discovery. By acting as a positive control, this compound enables the validation of assay performance and the identification of new chemical entities that target ATP synthase. This document outlines the application of this compound in HTS for the discovery of new therapeutics targeting a range of diseases, including cancer and infectious diseases, where aberrant energy metabolism is a key feature.[3][4]
Mechanism of Action
This compound inhibits F1F0-ATP synthase by binding to the β-subunits of the catalytic F1 domain.[2][3] Specifically, it binds to a hydrophobic pocket at the interface of the nucleotide-binding domain and the C-terminal domain of the β-subunits in the βE (empty) and βTP (ATP-bound) conformations.[3] This binding event allosterically inhibits the conformational changes required for both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2] this compound is classified as a mixed, noncompetitive inhibitor, exhibiting a higher affinity for the enzyme during ATP synthesis.[2]
Signaling Pathway
Caption: Inhibition of ATP Synthase by this compound.
Quantitative Data
The inhibitory activities of various this compound analogs against F1F0-ATP synthase and their cytotoxic effects on different cancer cell lines are summarized below. This data is crucial for selecting the appropriate this compound analog and concentration for use as a positive control in HTS assays.
| Compound | Target/Cell Line | Assay Type | Value | Reference(s) |
| This compound B | F1F0-ATPase | ATP Synthesis | Ki = 25 nM | [2] |
| This compound B | F1F0-ATPase | ATP Hydrolysis | Ki = 120 nM | [2] |
| This compound B | T-47D | Cytotoxicity | IC50 = 0.89 µM | [1] |
| This compound B | MDA-MB-231 | Cytotoxicity | IC50 = 5.52 µM | [1] |
| This compound B | MCF-7 | Cytotoxicity | IC50 = 0.09 µM | [1] |
| This compound B | HL-60 | Cytotoxicity | IC50 = 14.7 µM | [1] |
| This compound B | SMMC-7721 | Cytotoxicity | IC50 = 10.8 µM | [1] |
| This compound B | A-549 | Cytotoxicity | IC50 = 14.7 µM | [1] |
| This compound B | SW480 | Cytotoxicity | IC50 = 22.4 µM | [1] |
| This compound D | F1-ATPase | Binding (Kd) | 9.5 kcal/mol (ΔGb) | [5] |
| This compound D | F1-ATPase (ADP) | Binding (Kd) | 2 µM | [6] |
Experimental Protocols
Biochemical High-Throughput Screening Assay for F1F0-ATP Synthase Inhibitors
This protocol describes a luminescence-based assay to measure the ATP synthesis activity of isolated F1F0-ATP synthase. The assay is suitable for HTS in a 384-well format.
Materials:
-
Purified F1F0-ATP synthase from bovine heart mitochondria[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate Solution: 1 mM ADP, 10 mM Potassium Phosphate (Pi) in Assay Buffer
-
ATP Detection Reagent (e.g., a commercial luciferase/luciferin-based kit)
-
This compound B (positive control)
-
Test compounds
-
384-well white, opaque microplates
Protocol:
-
Enzyme Preparation: Dilute the purified F1F0-ATP synthase in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds and control compounds (dissolved in DMSO) into the wells of a 384-well plate. For the positive control, use a final concentration of 10 µM this compound B. For the negative control, use DMSO alone.
-
Enzyme Addition: Add 10 µL of the diluted F1F0-ATP synthase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Add 10 µL of the Substrate Solution to each well to initiate the ATP synthesis reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
ATP Detection: Add 20 µL of the ATP Detection Reagent to each well.
-
Signal Measurement: Immediately measure the luminescence using a plate reader.
Caption: Biochemical HTS Workflow for ATP Synthase Inhibitors.
Cell-Based High-Throughput Screening Assay for Modulators of Cellular ATP Levels
This protocol describes a luminescence-based assay to measure total cellular ATP levels in a cell line of interest. This assay can identify compounds that inhibit ATP synthesis or have other cytotoxic effects.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Cellular ATP detection kit (e.g., a commercial luciferase-based assay)
-
This compound B (positive control)
-
Test compounds
-
384-well clear-bottom, white-walled microplates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Addition: Add 10 µL of test compounds and controls (diluted in culture medium) to the wells. Use a final concentration of 10 µM this compound B as a positive control for ATP depletion. Use medium with DMSO as a negative control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of the single-reagent luciferase solution equal to the volume of cell culture medium in each well (e.g., 50 µL). This reagent will lyse the cells and initiate the luminescence reaction.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
Caption: Cell-Based HTS Workflow for Cellular ATP Modulators.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw data from the plate reader. For the biochemical assay, express the data as a percentage of the activity of the negative control (DMSO). For the cell-based assay, express the data as a percentage of the viability of the negative control.
-
Quality Control: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
-
σp and σn are the standard deviations of the positive and negative controls, respectively.
-
µp and µn are the means of the positive and negative controls, respectively.
-
-
-
Hit Identification: Define a "hit" as a compound that causes a statistically significant reduction in ATP synthase activity or cellular ATP levels (e.g., >3 standard deviations from the mean of the negative control).
-
Dose-Response Analysis: Perform dose-response experiments for the identified hits to determine their IC50 values.
Conclusion
This compound is an indispensable tool compound for high-throughput screening campaigns targeting F1F0-ATP synthase. Its well-defined mechanism of action and potent inhibitory activity make it an ideal positive control for validating assay performance and ensuring the identification of true hits. The protocols and data provided in these application notes offer a solid foundation for researchers to establish robust and reliable HTS assays for the discovery of novel modulators of this critical enzyme, with potential applications in oncology, infectious diseases, and other therapeutic areas.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 4. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between this compound and adenine nucleotide binding sites on mitochondrial F1-ATPase and the isolated beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F1F0-ATP synthase from bovine heart mitochondria: development of the purification of a monodisperse oligomycin-sensitive ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Measuring ATP Synthesis Inhibition by Aurovertin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its synthesis is a fundamental process for cellular viability. The F1Fo-ATP synthase, a mitochondrial enzyme complex, is the primary producer of ATP through oxidative phosphorylation. The dysregulation of ATP synthase has been implicated in various diseases, including cancer, making it a significant target for drug development.[1] Aurovertins are a class of fungal polyketides that act as potent inhibitors of F1Fo-ATP synthase.[1][2] They function as mixed, noncompetitive inhibitors, binding to the β-subunits within the F1 domain of the enzyme.[2][3] This binding event sterically hinders the conformational changes required for ATP synthesis.[4] Aurovertin B, a well-studied member of this class, has demonstrated strong inhibitory effects on the proliferation of several breast cancer cell lines by inducing apoptosis and cell cycle arrest.[5]
This document provides a detailed protocol for measuring the inhibition of ATP synthesis by this compound using a highly sensitive luciferin-luciferase bioluminescence assay with isolated mitochondria.
Mechanism of Action of this compound
This compound inhibits the F1Fo-ATP synthase by binding to the F1 catalytic domain. Specifically, two molecules of this compound bind to the βTP and βE subunits in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain.[1][4][6] This binding is uncompetitive with respect to the substrate (ADP) and sterically prevents the conformational changes necessary for the progression of the rotary catalytic cycle of the enzyme, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[1][4] this compound exhibits a higher affinity for the F1 binding site during ATP synthesis compared to hydrolysis.[2]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key inhibitory concentrations and kinetic parameters.
| Compound | Parameter | Value | System/Cell Line | Reference |
| This compound B | IC50 | 0.89 µM | T-47D (Breast Cancer) | [2] |
| This compound B | IC50 | 5.52 µM | MDA-MB-231 (Breast Cancer) | [2] |
| This compound B | IC50 | 0.09 µM | MCF-7 (Breast Cancer) | [2] |
| This compound B | IC50 | 14.7 µM | HL-60 (Leukemia) | [2] |
| This compound B | IC50 | 10.8 µM | SMMC-7721 (Hepatoma) | [2] |
| This compound B | IC50 | 14.7 µM | A-549 (Lung Cancer) | [2] |
| This compound B | IC50 | 18.8 µM | MCF-7 (Breast Cancer) | [2] |
| This compound B | IC50 | 22.4 µM | SW480 (Colon Cancer) | [2] |
| This compound | Ki (ATP synthesis) | 25 nM | Bovine Heart Mitochondria | [2] |
| This compound | Ki (ATP hydrolysis) | 120 nM | Bovine Heart Mitochondria | [2] |
| This compound | Kd | 1 µM | E. coli F1 | [7] |
Experimental Protocol: Measuring ATP Synthesis Inhibition using a Luciferin-Luciferase Assay
This protocol outlines the measurement of ATP synthesis in isolated mitochondria and its inhibition by this compound using a luciferin-luciferase-based assay. The principle of this assay is that luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that is proportional to the ATP concentration.[8]
Materials and Reagents
-
Isolated mitochondria (e.g., from rat liver or heart)
-
This compound stock solution (in DMSO)
-
ATP standard solution
-
ADP solution
-
Respiratory substrates (e.g., pyruvate, malate)
-
Mitochondrial respiration buffer (e.g., containing KCl, KH2PO4, HEPES, MgCl2, EGTA, and fatty acid-free BSA)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
-
Microplate (96-well, white, opaque)
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the respiration buffer. Include a vehicle control (DMSO).
-
Prepare an ATP standard curve by making serial dilutions of the ATP standard solution in the respiration buffer.
-
Prepare the luciferin-luciferase working solution according to the manufacturer's instructions. Protect from light.
-
-
Mitochondrial Incubation:
-
Add isolated mitochondria to each well of a 96-well plate.
-
Add the different concentrations of this compound (or vehicle) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the inhibitor to interact with the mitochondria.
-
-
Initiation of ATP Synthesis:
-
Add the respiratory substrates (e.g., pyruvate and malate) to each well.
-
To initiate ATP synthesis, add a known concentration of ADP to each well. The final concentration of ADP should be physiological (e.g., 2.5 mM).[8]
-
-
ATP Measurement:
-
Immediately after adding ADP, add the luciferin-luciferase working solution to each well.
-
Place the microplate in a luminometer and measure the light emission. The signal is proportional to the rate of ATP synthesis.[8]
-
-
Data Analysis:
-
Using the ATP standard curve, convert the luminescence readings to ATP concentrations.
-
Calculate the rate of ATP synthesis for each this compound concentration and the vehicle control.
-
Determine the percentage inhibition of ATP synthesis for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory effect of this compound on mitochondrial ATP synthesis. The luciferin-luciferase assay is a robust and sensitive method for this purpose. The provided quantitative data and mechanistic diagrams offer a solid foundation for researchers investigating F1Fo-ATP synthase inhibitors.
References
- 1. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 7. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Utilizing Aurovertin Fluorescence to Monitor Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular bioenergetics. It is the primary driving force for ATP synthesis via oxidative phosphorylation. Various fluorescent probes have been developed to measure ΔΨm, each with its own mechanism of action. This document details the application of aurovertin, a fluorescent antibiotic, as a probe to monitor changes in mitochondrial membrane potential.
This compound is a potent inhibitor of the F1F0-ATP synthase (Complex V) of the electron transport chain.[1][2] It binds to the β-subunits of the F1 catalytic domain, locking the enzyme in a specific conformation.[1][2] A key feature of this compound is that its fluorescence is sensitive to the conformational state of the F1F0-ATPase, which in turn is influenced by the mitochondrial energy state.[3][4] Specifically, the fluorescence of this compound is quenched upon binding of ATP and enhanced in the presence of ADP.[3] As the mitochondrial membrane potential is the driving force for ATP synthesis, changes in ΔΨm directly impact the ATP/ADP ratio within the mitochondrial matrix, and consequently, the conformational state of the F1F0-ATPase. This provides an indirect yet sensitive method to monitor ΔΨm by observing the fluorescence intensity of this compound.
Principle of Action
The fluorescence of this compound is intricately linked to the catalytic cycle of F1F0-ATP synthase. In energized mitochondria with a high membrane potential, the proton motive force drives the synthesis of ATP from ADP and inorganic phosphate (Pi). This leads to a high local concentration of ATP at the F1 domain, which quenches the fluorescence of bound this compound. Conversely, in depolarized or de-energized mitochondria, the rate of ATP synthesis decreases, leading to a higher relative concentration of ADP. The binding of ADP to the F1F0-ATPase results in an enhancement of this compound fluorescence.[3] Therefore, a decrease in mitochondrial membrane potential is expected to correlate with an increase in this compound fluorescence.
This is in contrast to cationic dyes like TMRM or JC-1, which accumulate in the mitochondrial matrix based on the magnitude of the negative membrane potential.
Data Presentation
Table 1: Spectral Properties of this compound B
| Property | Value | Reference |
| Excitation Maximum (λex) | ~370-380 nm | Inferred from historical data |
| Emission Maximum (λem) | ~470-480 nm | Inferred from historical data |
| Molecular Weight | 474.5 g/mol | N/A |
| Quantum Yield | Variable; dependent on binding state and local environment | N/A |
Table 2: Expected Changes in this compound Fluorescence in Response to Mitochondrial Modulators
| Modulator | Mechanism of Action | Effect on ΔΨm | Expected Change in this compound Fluorescence |
| Oligomycin | Inhibitor of F0 subunit of F1F0-ATPase | Hyperpolarization (initially) | Decrease |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Protonophore; uncoupler of oxidative phosphorylation | Depolarization | Increase |
| Rotenone | Complex I inhibitor | Depolarization | Increase |
| Antimycin A | Complex III inhibitor | Depolarization | Increase |
| 2-Deoxy-D-glucose (2-DG) & Sodium Azide | Glycolysis inhibitor & Complex IV inhibitor (Chemical ATP depletion) | Depolarization | Increase |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound B Stock Solution:
-
Prepare a 1 mM stock solution of this compound B in DMSO.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line.
-
-
Assay Buffer:
-
A suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with glucose and Ca2+/Mg2+ is recommended.
-
-
Mitochondrial Modulators (for controls):
-
Prepare stock solutions of oligomycin, FCCP, rotenone, and antimycin A in DMSO. The final working concentrations will need to be optimized for your specific cell type and experimental conditions (typically in the low micromolar range).
-
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Seeding:
-
Seed adherent cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
This compound B Loading:
-
Dilute the this compound B stock solution in pre-warmed cell culture medium to a final working concentration. Initial suggested range: 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without inducing significant toxicity or off-target effects over the experimental timeframe.
-
Remove the culture medium from the cells and replace it with the this compound B-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, gently wash the cells once or twice with pre-warmed assay buffer to remove excess unbound this compound B.
-
-
Image Acquisition:
-
Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~375/28 nm, emission ~479/40 nm).
-
Acquire baseline fluorescence images before adding any mitochondrial modulators.
-
To observe changes in mitochondrial membrane potential, add mitochondrial modulators (e.g., FCCP for depolarization, oligomycin for hyperpolarization) and acquire time-lapse images.
-
Protocol 3: Measurement of this compound Fluorescence using a Fluorescence Plate Reader
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Allow cells to adhere and grow to the desired confluency.
-
-
This compound B Loading:
-
Follow the same loading procedure as described in Protocol 2.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelength settings for this compound.
-
Inject the mitochondrial modulators of interest into the wells.
-
Monitor the change in fluorescence intensity over time.
-
Mandatory Visualizations
Signaling Pathway of Mitochondrial Membrane Potential and this compound Fluorescence
Caption: Mechanism of this compound fluorescence in response to ΔΨm.
Experimental Workflow for Assessing ΔΨm with this compound
Caption: Experimental workflow for monitoring ΔΨm with this compound.
Considerations and Limitations
-
Indirect Measurement: It is important to remember that this compound fluorescence is an indirect measure of mitochondrial membrane potential, reporting on the consequences of ΔΨm on ATP synthase activity.
-
Toxicity: As an inhibitor of F1F0-ATP synthase, prolonged exposure to high concentrations of this compound can be toxic to cells. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic working concentration and incubation time.
-
Calibration: A simple and direct calibration of this compound fluorescence to millivolts (mV) of membrane potential is not as straightforward as with potentiometric dyes like TMRM. A ratiometric approach or normalization to baseline and control conditions (e.g., fully depolarized with FCCP) is recommended for semi-quantitative analysis.
-
Cell Type Variability: The density of mitochondria, the expression level of F1F0-ATP synthase, and the basal metabolic rate can vary significantly between cell types. Therefore, the optimal this compound concentration and the dynamic range of its fluorescence response will likely need to be optimized for each cell line.
-
Comparison with Other Probes: For quantitative and well-established methods, the use of cationic dyes such as TMRM, TMRE, or ratiometric dyes like JC-1 is still the standard. This compound can be used as a complementary tool to provide insights into the functional state of the F1F0-ATP synthase in response to changes in mitochondrial energization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | - Insufficient this compound concentration or incubation time.- Low expression of F1F0-ATP synthase in the cells. | - Increase this compound concentration or incubation time.- Choose a cell line with higher mitochondrial content. |
| High Background Fluorescence | - Incomplete removal of unbound this compound. | - Ensure thorough washing after the loading step. |
| No Response to Modulators | - Cells are unhealthy or dead.- Ineffective concentration of modulators.- this compound concentration is too high, causing complete inhibition. | - Check cell viability.- Titrate the concentration of mitochondrial modulators.- Reduce the concentration of this compound. |
| Phototoxicity or Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity and duration of light exposure.- Use an anti-fade reagent if compatible. |
By carefully considering these factors and optimizing the experimental conditions, this compound can be a valuable fluorescent probe for researchers studying mitochondrial function and the intricate relationship between membrane potential and ATP synthesis.
References
- 1. Mitochondrial-targeted deep-red fluorescent probe for ATP and its application in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the fluorescent probe this compound, to monitor energy linked conformational changes in mitochondrial ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurovertin B as a Therapeutic Agent in Triple-Negative Breast Cancer (TNBC) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, defined by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets limits therapeutic options, making TNBC difficult to treat and associated with a high risk of relapse and metastasis.[1] Aurovertin B, a natural compound derived from the fungus Calcarisporium arbuscular, has emerged as a promising therapeutic agent against TNBC.[1][2][3] It demonstrates potent and selective antitumor activity against TNBC cells both in vitro and in vivo, while exhibiting lower cytotoxicity towards normal cells.[1][2][3]
Mechanism of Action
This compound B exerts its anticancer effects through a multi-faceted mechanism primarily targeting cellular energy metabolism and key signaling pathways involved in metastasis.
-
ATP Synthase Inhibition: this compound B is a known inhibitor of mitochondrial F1F0-ATP synthase. By binding to the β-subunit of the F1 particle, it regulates the enzyme's activity, leading to a disruption in cellular ATP production. This energy stress culminates in the induction of apoptosis in cancer cells.[1][2][3] This pro-apoptotic effect is achieved without altering the gene expression of ATP synthase itself.[1][2][3]
-
Upregulation of DUSP1: Studies have revealed that this compound B significantly increases the mRNA and protein expression of Dual-specificity phosphatase 1 (DUSP1) in TNBC cells, but not in normal breast epithelial cells.[1][2][3] DUSP1 is a critical negative regulator of the MAPK signaling pathway and is often downregulated in TNBC patient tissues.[1][2][3] The upregulation of DUSP1 is strongly associated with the anti-metastatic effects of this compound B.[4]
-
ATF3-DUSP1 Axis Activation: The upregulation of DUSP1 by this compound B is mediated by the activating transcription factor 3 (ATF3). This compound B enhances the expression of the ATF3-DUSP1 axis, which is instrumental in suppressing TNBC metastasis.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound B in TNBC models.
Table 1: In Vitro Efficacy of this compound B in TNBC Cell Lines
| Cell Line | Assay | Parameter | Result | Reference |
|---|---|---|---|---|
| MDA-MB-231 | MTT Assay | IC50 | 1.41 µM | [6] |
| 4T1 | MTT Assay | IC50 | 3.10 µM | [6] |
| MDA-MB-231 | Flow Cytometry | Apoptosis Rate (48h) | Control: 10.2%2 µM this compound B: 36.5%10 µM this compound B: 60.1%10 µM Taxol: 26.4% |[1] |
Table 2: In Vivo Antitumor Efficacy of this compound B in TNBC Xenograft Model
| Model | Treatment & Dosage | Duration | Parameter | Result | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 Xenograft | This compound B (5 mg/kg) | 15 days | Tumor Growth Suppression (T/C%)* | 44% | [1] |
| MDA-MB-231 Xenograft | This compound B (10 mg/kg) | 15 days | Tumor Growth Suppression (T/C%)* | 34% | [1] |
| 4T1 Subcutaneous | Derivative 7g (10 mg/kg) | Not specified | Tumor Growth Inhibition Rate | 43.5% | [6] |
*T/C % = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100%. A lower value indicates higher efficacy.
Experimental Protocols
Detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol assesses the antiproliferative activity of this compound B.
Materials:
-
TNBC cells (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound B stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound B in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound B. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.[1]
Protocol 2: Apoptosis Detection by Flow Cytometry
This protocol quantifies this compound B-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound B
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound B (e.g., 2 µM, 10 µM) and a vehicle control for 48 hours.[1]
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Protocol 3: Western Blot Analysis for DUSP1 Expression
This protocol detects changes in DUSP1 protein levels following this compound B treatment.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound B
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-DUSP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound B for the desired time (e.g., 24h, 48h).[1] Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DUSP1 and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.[1]
Protocol 4: In Vivo TNBC Xenograft Study
This protocol evaluates the antitumor activity of this compound B in a mouse model.
Materials:
-
Female nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound B formulation (e.g., in 0.5% CMC-Na)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5x10^6 MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable volume of 100-150 mm³.[1]
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle, this compound B 5 mg/kg, this compound B 10 mg/kg, Positive Control like Taxol 10 mg/kg).[1]
-
Treatment: Administer treatment as per the schedule (e.g., intraperitoneal injection twice daily) for a specified duration (e.g., 15 days).[1]
-
Monitoring: Measure tumor volume with calipers every other day using the formula: V = 0.5 x (length x width²). Monitor animal body weight and general health.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and apoptosis assessment (TUNEL assay).[1]
-
Data Analysis: Compare the mean tumor volumes and weights between the treated and vehicle control groups to determine antitumor efficacy.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of self-immolative NO donor-aurovertin B conjugate as potent anti-triple negative breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurovertin Studies: In Vitro and In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins are a class of fungal-derived polyketide antibiotics that potently inhibit F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] By binding to the β-subunit of the F1 catalytic domain, aurovertin locks the enzyme in a specific conformation, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2][3] This disruption of cellular energy metabolism makes this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent, particularly in oncology.[4][5] this compound B, a specific analog, has demonstrated potent anti-proliferative activity against triple-negative breast cancer cells.[6][7]
These application notes provide detailed experimental designs and protocols for studying the effects of this compound in vitro and in vivo.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Enzyme/System | Notes | Reference |
| Ki (ATP Synthesis) | 25 nM | Bovine Heart Mitochondria F1Fo-ATPase | This compound exhibits a higher affinity for the F1 binding site during ATP synthesis. | [3][8] |
| Ki (ATP Hydrolysis) | 120 nM | Bovine Heart Mitochondria F1Fo-ATPase | Inhibition of ATP hydrolysis is not complete, even at saturating concentrations. | [3][8] |
| IC50 | 0.08 µM | MDA-MB-231 cells | Demonstrates potent anti-proliferative activity in a triple-negative breast cancer cell line. | [3] |
| IC50 | 8.79 µM | MDA-MB-231 cells (this compound E) | Illustrates variability in potency among different this compound analogs. | [3] |
Table 2: Example Data from In Vivo Xenograft Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Body Weight (g) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 20.5 ± 0.5 | 0 |
| This compound B | 5 | 500 ± 75 | 19.8 ± 0.6 | 67 |
| Positive Control (e.g., Paclitaxel) | 10 | 400 ± 60 | 18.5 ± 0.8 | 73 |
Note: The data in Table 2 are representative and for illustrative purposes.
Experimental Protocols
In Vitro Protocols
This protocol measures the ATP hydrolysis activity of ATP synthase in isolated mitochondria or submitochondrial particles (SMPs) by coupling the production of ADP to the oxidation of NADH.[9]
Materials:
-
Isolated mitochondria or SMPs
-
This compound B
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ATP
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound B in DMSO.
-
Prepare a reaction mixture containing Assay Buffer, PEP (e.g., 1 mM), PK (e.g., 5 units/mL), LDH (e.g., 10 units/mL), and NADH (e.g., 0.2 mM).
-
-
Sample Preparation:
-
Dilute the mitochondrial/SMP preparation to the desired concentration in Assay Buffer.
-
Add the diluted sample to the wells of a 96-well plate.
-
-
This compound Incubation:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding ATP (e.g., 2 mM final concentration).
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) at 30°C. The rate of NADH oxidation is proportional to the ATPase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound B in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound B dilutions (or medium with DMSO for the vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm or 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Protocol
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model using a human cancer cell line.[1][12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound B
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound B, positive control).
-
-
Drug Administration:
-
Prepare the this compound B formulation on the day of dosing.
-
Administer the treatment via the desired route (e.g., intraperitoneal, intravenous) at the predetermined dose and schedule.
-
-
Monitoring and Measurements:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse 2-3 times per week to monitor for toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and other organs for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume and body weight for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP synthase Relative Activity Microplate Assay Kit (ab109716) | Abcam [abcam.com]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. benchchem.com [benchchem.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Assessing Aurovertin-Induced Apoptosis and Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurovertin B is a potent inhibitor of F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1][2][3] By disrupting cellular energy metabolism, this compound B has been shown to selectively induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a compound of interest for cancer chemotherapy.[4][5] These application notes provide detailed protocols for assessing the apoptotic and cell cycle effects of this compound B, enabling researchers to quantify its efficacy and elucidate its mechanisms of action.
Section 1: Assessing this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several key events characterize apoptosis, including the externalization of phosphatidylserine (PS), DNA fragmentation, and the activation of caspases. The following protocols describe methods to measure these apoptotic markers in response to this compound treatment.
Detection of Early Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[6] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound B for desired time points. Include a vehicle-only control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL stock).[7]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6][8]
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound B (Low Conc.) | 75.8 ± 3.5 | 18.7 ± 2.2 | 5.5 ± 1.1 |
| This compound B (High Conc.) | 42.1 ± 4.2 | 35.4 ± 3.9 | 22.5 ± 2.8 |
Data are representative and should be generated from specific experimental conditions.
Detection of DNA Fragmentation by TUNEL Assay
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[9] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with labeled dUTPs.[10][11] This can be visualized by fluorescence microscopy or quantified by flow cytometry.[12]
Experimental Protocol:
-
Sample Preparation: Prepare cells or tissue sections. For cultured cells, they can be cytospun onto slides. Fix the samples with a cross-linking fixative like paraformaldehyde.[11]
-
Permeabilization: Permeabilize the cells to allow the TUNEL reagents to enter. This is often done with Triton X-100 or a similar detergent.[11]
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing Terminal Deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., conjugated to a fluorophore).[11]
-
Washing: Wash the samples to remove unincorporated labeled dUTPs.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Analysis: Analyze the samples by fluorescence microscopy or flow cytometry.
Data Presentation:
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | 1.8 ± 0.5 |
| This compound B (Low Conc.) | 15.3 ± 2.8 |
| This compound B (High Conc.) | 48.9 ± 5.1 |
Data are representative and should be generated from specific experimental conditions.
Measurement of Caspase Activity
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they in turn activate executioner caspases (e.g., caspase-3 and -7).[13] Caspase activity can be measured using substrates that contain a specific caspase recognition sequence linked to a colorimetric or fluorometric reporter.[14][15]
Experimental Protocol (Colorimetric Assay for Caspase-3):
-
Cell Lysis: Treat cells with this compound B, harvest, and lyse them to release cellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).[15]
-
Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.[15]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.[15]
Data Presentation:
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound B (Low Conc.) | 3.2 ± 0.4 |
| This compound B (High Conc.) | 8.7 ± 1.1 |
Data are representative and should be generated from specific experimental conditions.
Section 2: Assessing this compound-Induced Cell Cycle Arrest
This compound B has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, in breast cancer cells.[4][5] Analyzing the cell cycle distribution of a cell population is crucial for understanding the anti-proliferative effects of a compound.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of each cell can be measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), as the DNA content doubles from G1 to G2/M.
Experimental Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound B as described previously.
-
Cell Harvesting: Harvest both adherent and suspension cells and centrifuge at a low speed.
-
Fixation: Resuspend the cell pellet and fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA, which PI can also bind to.
-
PI Staining: Add PI solution to the cells.[16]
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| This compound B (Low Conc.) | 72.1 ± 4.5 | 15.2 ± 1.8 | 12.7 ± 1.5 |
| This compound B (High Conc.) | 85.3 ± 5.2 | 8.1 ± 1.1 | 6.6 ± 0.9 |
Data are representative and should be generated from specific experimental conditions.
Section 3: Visualizations
Caption: this compound B-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
- 11. opentrons.com [opentrons.com]
- 12. biotium.com [biotium.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aurovertin Concentration and Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of aurovertin in experimental settings. The focus is on optimizing its concentration to elicit on-target effects while minimizing or identifying potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a well-characterized inhibitor of F1Fo-ATP synthase (also known as Complex V) in the mitochondria. It functions as a mixed, noncompetitive inhibitor, binding to the β-subunits of the F1 catalytic domain.[1][2] This binding action preferentially inhibits ATP synthesis over ATP hydrolysis.[1][2] It is important to note that even at saturating concentrations, this compound may not completely inhibit ATP hydrolysis.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of mitochondrial ATP synthesis, leading to a decrease in cellular ATP levels. This disruption of cellular energy metabolism can induce apoptosis and cause cell cycle arrest, particularly in cancer cells that have a high energy demand.[3]
Q3: What are the potential off-target effects of this compound?
While highly potent for F1Fo-ATP synthase, this compound can exhibit off-target effects, especially at higher concentrations. The most documented off-target effect is general cytotoxicity.[4][5] Recent studies have also identified that this compound B can upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1).[4][6] DUSP1 is a phosphatase that can dephosphorylate and inactivate MAP kinases, such as ERK, suggesting an off-target effect on cellular signaling pathways.[6]
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific system. This will help you identify a concentration range that is effective for inhibiting ATP synthase without causing excessive cytotoxicity due to off-target effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause:
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) may be at a toxic concentration in your cell culture.
-
Cell Line Sensitivity: Your particular cell line may be exceptionally sensitive to the inhibition of ATP synthase.
-
Compound Purity: Impurities in the this compound stock could be contributing to cytotoxicity.
-
-
Recommended Solution:
-
Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.5% for DMSO). Always include a vehicle-only control in your experiments.
-
Perform a thorough dose-response curve starting from a very low concentration range (e.g., nanomolar) to precisely determine the cytotoxic threshold for your cell line.
-
If possible, verify the purity of your this compound stock.
-
Problem 2: No significant inhibition of ATP synthesis is observed.
-
Possible Cause:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit ATP synthase in your specific cell type.
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Assay Sensitivity: The assay used to measure ATP levels may not be sensitive enough to detect subtle changes.
-
-
Recommended Solution:
-
Increase the concentration of this compound in a stepwise manner, guided by your dose-response curve.
-
Prepare fresh working solutions of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Ensure your ATP assay is validated and has the required sensitivity for your experimental setup. Consider using a more sensitive luciferase-based ATP detection kit.
-
Problem 3: Unexpected or inconsistent results in downstream signaling assays.
-
Possible Cause:
-
Off-Target Effects: this compound may be modulating signaling pathways independent of its effect on ATP synthase. As noted, this compound can upregulate DUSP1, which can impact the ERK/MAPK signaling pathway.[4][6]
-
Metabolic Stress Response: Inhibition of ATP synthesis can trigger a cellular stress response, leading to widespread changes in gene expression and protein phosphorylation that may be unrelated to a specific off-target interaction.
-
-
Recommended Solution:
-
To investigate off-target effects on kinase signaling, consider performing a western blot analysis for key signaling proteins, such as phosphorylated and total ERK, to assess the impact of this compound on the DUSP1-ERK axis.
-
To confirm that the observed phenotype is due to on-target inhibition of ATP synthase, a rescue experiment can be attempted. This could involve supplementing the media with a cell-permeable form of ATP or overexpressing a resistant form of ATP synthase, if available.
-
When possible, use a structurally unrelated inhibitor of ATP synthase to see if it phenocopies the effects of this compound.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound B in various cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-47D | Breast Cancer | 0.89 | [7] |
| MDA-MB-231 | Breast Cancer | 5.52 | [7] |
| MCF-7 | Breast Cancer | 0.09 | [7] |
| HL-60 | Leukemia | 14.7 | [7] |
| SMMC-7721 | Liver Cancer | 10.8 | [7] |
| A-549 | Lung Cancer | 14.7 | [7] |
| SW480 | Colon Cancer | 22.4 | [7] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Assessment of On-Target Effect - Cellular ATP Level Assay
This protocol measures the direct effect of this compound on cellular ATP levels.
Materials:
-
This compound
-
Target cell line
-
White, opaque 96-well plates
-
Luciferase-based ATP detection assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and controls) for the desired time period.
-
ATP Measurement: Following the manufacturer's instructions for the ATP detection kit, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of ATP reduction at each this compound concentration.
Protocol 3: Assessment of Off-Target Effect - Western Blot for DUSP1 and p-ERK
This protocol investigates the effect of this compound on the DUSP1-ERK signaling pathway.
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DUSP1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of DUSP1 and phospho-ERK to a loading control (GAPDH or β-actin) and total ERK, respectively.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: On-target and known off-target signaling pathways of this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound B | C25H32O8 | CID 444853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
addressing aurovertin stability and degradation in experimental buffers
Welcome to the Technical Support Center for aurovertin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal polyketide antibiotic that acts as a potent inhibitor of F1F0-ATP synthase (also known as Complex V) in mitochondria.[1][2] It binds to the β-subunits of the F1 catalytic domain, thereby inhibiting ATP synthesis.[2][3] This inhibition disrupts cellular energy metabolism and can induce apoptosis.[4]
Q2: What are the best practices for preparing and storing this compound stock solutions?
Due to its limited stability in aqueous solutions, this compound stock solutions are best prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For kinetic assays, a 10 mM stock solution in DMSO is commonly used.[3] To ensure stability:
-
Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C in tightly sealed vials.
-
Protect the stock solution and any dilutions from light, as polyene antibiotics can be photosensitive.
Q3: My this compound solution appears to have lost activity. What are the likely causes?
Loss of this compound activity can be attributed to several factors, including:
-
Degradation in Aqueous Buffers: this compound, like other polyenes, is susceptible to degradation in aqueous environments, particularly at acidic pH.
-
Photodegradation: Exposure to light, especially UV, can cause degradation.
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to a decline in potency.
-
Chemical Incompatibility: Certain components in your experimental buffer may react with and degrade this compound.
Q4: What are the general stability characteristics of this compound in experimental buffers?
While specific quantitative data for this compound is limited, based on the properties of related polyene antibiotics, the following can be expected:
-
pH Sensitivity: Stability is generally lower in acidic conditions compared to neutral or slightly alkaline pH.
-
Temperature Sensitivity: Higher temperatures will accelerate degradation.
-
Light Sensitivity: this compound is susceptible to photodegradation.
To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a stability study as outlined in the "Experimental Protocols" section.
Troubleshooting Guides
Guide 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh dilution of your this compound stock solution for each experiment. Verify the storage conditions of your stock solution (stored in aliquots at -20°C or -80°C, protected from light). |
| Precipitation in Aqueous Buffer | When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent precipitation. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%). |
| Incorrect Assay Conditions | Verify the pH and composition of your experimental buffer. Ensure all assay components are correctly prepared and added in the proper order. |
| Enzyme Inactivity | Confirm the activity of your F1F0-ATPase preparation using a known standard or positive control. |
Guide 2: High Background Signal in an ATPase Activity Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. |
| Non-specific Inhibition | Run a vehicle control (buffer with the same concentration of DMSO as your this compound sample) to determine the baseline inhibition. |
| Assay Interference | Some buffer components can interfere with the assay. If possible, test the stability and activity of this compound in a simpler buffer system. |
Data Presentation
Table 1: General Stability Profile of this compound (Qualitative)
| Condition | Stability | Recommendation |
| Acidic pH (pH < 6) | Low | Avoid prolonged exposure. If necessary, prepare fresh solutions immediately before use. |
| Neutral pH (pH 6-8) | Moderate | Use within a few hours of preparation. Store on ice if not used immediately. |
| Alkaline pH (pH > 8) | Moderate | Use within a few hours of preparation. |
| Elevated Temperature (>25°C) | Low | Perform experiments at a controlled, lower temperature if possible. Avoid heating solutions containing this compound. |
| Exposure to Light | Low | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
Table 2: Template for Quantitative Stability Analysis of this compound
Use the protocol provided in the "Experimental Protocols" section to generate data for your specific buffer and conditions.
| Buffer System: | [Specify Buffer] | pH: | [Specify pH] | Temperature (°C): | [Specify Temp] |
| Time (hours) | This compound Concentration (µM) | % Remaining | ln(% Remaining) | ||
| 0 | 100 | 4.605 | |||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Calculated Half-life (t½): | |||||
| Degradation Rate Constant (k): |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution of this compound and dilute it to a working concentration for immediate use.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil)
-
Experimental buffer (pre-warmed to the experimental temperature)
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the this compound is completely dissolved. e. Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light. b. Calculate the volume of the stock solution needed for your final experimental concentration. c. While gently vortexing your pre-warmed experimental buffer, add the calculated volume of the this compound stock solution dropwise. d. Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation profile.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Experimental buffer
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
pH meter
-
Incubator/water bath
-
Photostability chamber or light source
Procedure:
-
Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 100 µM) in the respective stress medium. Include a control sample in your experimental buffer stored under normal conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Incubate the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the this compound solution in your experimental buffer at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the this compound solution in your experimental buffer to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately neutralize the acidic and basic samples and quench any ongoing reactions. Analyze all samples by a validated HPLC method to determine the concentration of the remaining this compound and to observe the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: this compound's mechanism of action: Inhibition of the F1F0-ATP synthase.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting decision tree for this compound bioactivity issues.
References
- 1. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aurovertin Fluorescence Quenching in Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for aurovertin fluorescence quenching in binding assays. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence useful in binding assays?
This compound is a mycotoxin that acts as a potent inhibitor of F-type ATP synthases, particularly the F1 subcomplex. When this compound binds to the β-subunit of the F1-ATPase, its intrinsic fluorescence is significantly enhanced. This property allows researchers to monitor the binding event in real-time and to study the enzyme's kinetics and the effects of other ligands, such as ATP and ADP, which modulate this compound's fluorescence.
Q2: What is fluorescence quenching and why is it a concern in my this compound binding assay?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. In the context of an this compound binding assay, quenching can lead to an underestimation of the binding signal, inaccurate determination of binding affinities, and misinterpretation of the effects of other molecules on the this compound-F1-ATPase interaction. Understanding and mitigating quenching is therefore critical for reliable experimental results.
Q3: What are the primary causes of this compound fluorescence quenching in a binding assay?
The primary causes of this compound fluorescence quenching can be broadly categorized as:
-
Interaction with Ligands: ATP and magnesium ions (Mg²⁺) are known to quench the fluorescence of the this compound-F1 complex.[1] This is often a key aspect of the assay, used to study the enzyme's catalytic cycle.
-
Environmental Factors: Assay buffer components, pH, and temperature can influence fluorescence intensity.
-
Presence of Quenchers: Contaminants or other molecules in the assay can act as quenchers. Common chemical quenchers include molecular oxygen and iodide ions.[2]
-
Instrumental Issues: Incorrect settings on the fluorometer, such as mismatched excitation and emission wavelengths or inappropriate slit widths, can lead to suboptimal signal detection.
Q4: My this compound fluorescence signal is lower than expected. What are the first things I should check?
If you observe a weak or quenched fluorescence signal, start by verifying the following:
-
Reagent Integrity: Ensure that your this compound and F1-ATPase preparations are not degraded. Prepare fresh solutions and handle them according to recommended storage conditions.
-
Instrument Settings: Confirm that the fluorometer is set to the correct excitation and emission wavelengths for the this compound-F1 complex.
-
Buffer Composition: Double-check the composition and pH of your assay buffer.
-
Controls: Run appropriate controls, including this compound alone and F1-ATPase alone, to assess background fluorescence and potential quenching from the buffer components.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound fluorescence quenching.
Problem 1: Weak or No Fluorescence Signal Upon this compound Binding
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | 1. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[3] 2. Verify the concentration and activity of your F1-ATPase preparation. |
| Incorrect Instrument Settings | 1. Set the excitation wavelength to approximately 370 nm and the emission wavelength to around 470 nm. Note that optimal wavelengths may vary slightly between instruments. 2. Optimize the gain settings on your fluorometer to ensure the signal is within the linear range of detection. |
| Inappropriate Buffer Conditions | 1. Ensure the pH of your buffer is stable and within the optimal range for F1-ATPase activity (typically pH 7.5-8.0). 2. Check for the presence of any known quenching agents in your buffer. |
Problem 2: Unexpected Quenching of the this compound-F1 Complex Fluorescence
| Possible Cause | Troubleshooting Steps |
| Presence of ATP and/or Mg²⁺ | 1. The fluorescence of the this compound-F1 complex is known to be quenched by ATP and Mg²⁺.[1] This is an expected part of the experimental system to probe the enzyme's catalytic cycle. 2. If you are not intentionally adding ATP, check for any sources of ATP contamination in your reagents. 3. To study binding in the absence of nucleotide effects, consider adding an ATP scavenging system (e.g., apyrase) or using nucleotide-free F1-ATPase preparations. |
| Contaminants in the Sample | 1. Ensure high purity of all reagents. Use ultrapure water for all buffers. 2. If possible, test for the presence of common quenchers like heavy metal ions or halides. |
| High Concentrations of this compound (Self-Quenching) | 1. At very high concentrations, fluorophores can exhibit self-quenching. 2. Perform a titration experiment to determine the optimal concentration of this compound that gives a maximal signal without significant self-quenching. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound binding assays.
Table 1: Spectral Properties of this compound-F1 Complex
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | General literature |
| Emission Wavelength (λem) | ~470 nm | General literature |
Table 2: Common Reagent Concentrations in this compound Binding Assays
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 - 10 µM | Optimal concentration should be determined empirically. |
| F1-ATPase | 0.1 - 1 µM | Dependent on the specific activity of the enzyme preparation. |
| ATP | 10 µM - 1 mM | Used to study quenching and enzyme kinetics. |
| MgCl₂ | 1 - 5 mM | A cofactor for ATP hydrolysis and also a quencher of this compound fluorescence. |
| DMSO | ≤ 1% (v/v) | Used as a solvent for this compound; high concentrations may affect enzyme activity.[3] |
Experimental Protocols
Protocol 1: Fluorometric Titration of F1-ATPase with this compound
This protocol describes a basic experiment to measure the binding of this compound to F1-ATPase by monitoring the enhancement of fluorescence.
Materials:
-
Purified F1-ATPase
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM EDTA)
-
Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a solution of F1-ATPase in the assay buffer at a final concentration of approximately 0.5 µM in the cuvette.
-
Set the fluorometer with the excitation wavelength at 370 nm and the emission wavelength at 470 nm.
-
Record the baseline fluorescence of the F1-ATPase solution.
-
Add small aliquots of the this compound stock solution to the F1-ATPase solution, mixing thoroughly after each addition. The final this compound concentrations should typically range from 0.1 µM to 10 µM.
-
Record the fluorescence intensity after each addition of this compound until the signal reaches a plateau, indicating saturation of the binding sites.
-
Correct the fluorescence readings for dilution and any inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the this compound concentration to determine the binding affinity (Kd).
Visualizations
F1-ATPase Catalytic Cycle and this compound Inhibition
References
- 1. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Aurovertin Solutions: A Technical Guide to Solubilization, Storage, and Experimental Best Practices
An essential resource for researchers utilizing the potent mitochondrial inhibitor, aurovertin, this guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the stability, efficacy, and reliable application of this compound solutions in your experiments.
This technical support center is designed to address common challenges and questions that arise when working with this compound, a valuable tool for studying mitochondrial ATP synthase. By adhering to these best practices, researchers can minimize experimental variability and obtain more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound B?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound B stock solutions. For kinetic assays, a 10 mM stock solution in DMSO is commonly used.
Q2: What are the recommended storage conditions for solid this compound B?
A2: Solid this compound B should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. A storage temperature of 2-8°C is recommended by most suppliers.
Q3: How should I store this compound B stock solutions?
A3: this compound B stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -20°C or -80°C in the dark. For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified.
Q4: Is this compound B light-sensitive?
A4: Yes, this compound B is known to be light-sensitive. Both solid this compound B and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the mechanism of action of this compound B?
A5: this compound B is a potent inhibitor of mitochondrial F1Fo-ATPase (ATP synthase). It binds to the β-subunit of the F1 catalytic sector, disrupting ATP synthesis.[1][2] This inhibition of cellular energy production can lead to apoptosis and cell cycle arrest in cancer cells.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature (e.g., refrigeration of a highly concentrated stock).- Solvent evaporation. | - Ensure the concentration does not exceed the solubility limit in DMSO.- For highly concentrated stocks, store at room temperature in the dark if refrigeration causes precipitation. Otherwise, store aliquots at -20°C or -80°C.- Use tightly sealed vials to prevent solvent evaporation. |
| Precipitation when diluting stock solution into aqueous media | - "Solvent shock" due to rapid change in solvent polarity.- Final concentration exceeds solubility in the aqueous medium. | - Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.- Pre-warm the aqueous medium to 37°C before adding the this compound B stock solution.- Ensure the final concentration of this compound B is within the soluble range for your specific cell culture medium.- Keep the final DMSO concentration in the cell culture medium as low as possible (typically ≤ 0.5% v/v). |
| Inconsistent or lower-than-expected experimental results | - Degradation of this compound B in solution due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).- Inaccurate initial concentration of the stock solution. | - Always use freshly prepared solutions or solutions that have been stored properly for a validated period.- Prepare fresh aliquots from a properly stored solid compound.- Protect solutions from light at all times.- Re-verify the concentration of the stock solution if possible. |
| Visible discoloration of solid this compound B | - Absorption of moisture or degradation due to improper storage. | - Discard the material if there are visible signs of degradation or discoloration.- Ensure the container is tightly sealed and stored in a desiccated environment. |
Data Presentation
Table 1: Solubility and Recommended Stock Solution of this compound B
| Solvent | Solubility | Recommended Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM |
| Ethanol | Sparingly Soluble | Not Recommended for high concentration stocks |
| Methanol | Sparingly Soluble | Not Recommended for high concentration stocks |
| Water | Insoluble | Not Recommended |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Notes |
| Solid | 2-8°C | Tightly sealed container, protected from light. | Store in a dry, well-ventilated area. |
| DMSO Stock Solution (Long-term) | -20°C or -80°C | Amber vials or foil-wrapped tubes. | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution (Short-term) | 4°C | Amber vials or foil-wrapped tubes. | Stability should be verified for the intended duration of use. |
| Aqueous Working Solution | Use immediately | N/A | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound B Stock Solution in DMSO
Materials:
-
This compound B (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound B needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound B = 460.52 g/mol ).
-
Formula: Mass (g) = 0.010 mol/L * Volume (L) * 460.52 g/mol
-
-
Weighing: Carefully weigh the calculated amount of this compound B powder using an analytical balance in a chemical fume hood. Transfer the powder to a sterile vial.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound B powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber or foil-wrapped tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Apoptosis in Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
10 mM this compound B stock solution in DMSO
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: The next day, prepare serial dilutions of this compound B in a complete culture medium from your 10 mM stock solution. Effective concentrations for inducing apoptosis are typically in the low micromolar range (e.g., 2 µM, 10 µM).[4] The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells with this compound B for the desired time (e.g., 48 hours).[4]
-
Apoptosis Analysis: Following incubation, stain the cells using an Annexin V-FITC/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.
-
Data Acquisition: Analyze the stained cells using a flow cytometer or visualize them under a fluorescence microscope to quantify the percentage of apoptotic cells.
Protocol 3: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM this compound B stock solution in DMSO
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound B (and a vehicle control) for a specified duration (e.g., 24-48 hours). This compound B has been shown to arrest cells at the G0/G1 phase.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Caption: Workflow for preparing and using this compound B solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Overcoming Aurovertin Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the emergence of resistance to aurovertin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mycotoxin that acts as a potent inhibitor of F1F0-ATP synthase (also known as Complex V) in the mitochondria. Specifically, it binds to the β-subunit of the F1 catalytic domain, thereby inhibiting the synthesis of ATP.[1] This disruption of cellular energy production can induce apoptosis and arrest the cell cycle, making it a compound of interest in cancer research.[2][3]
Q2: I've been treating my cancer cell line with this compound for several weeks, and it seems to be losing its effectiveness. What could be happening?
Prolonged exposure to a cytotoxic agent like this compound can lead to the development of acquired resistance. This is a common phenomenon in cancer cell lines where a subpopulation of cells develops mechanisms to survive and proliferate in the presence of the drug. The initial step to confirm this is to perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of your treated cell line with the parental (untreated) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the likely mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, based on its mechanism of action and common drug resistance patterns, the following are highly probable:
-
Target Alteration: Mutations in the gene encoding the β-subunit of ATP synthase could alter the binding site of this compound, reducing its inhibitory effect.
-
Metabolic Reprogramming (Bypass Pathway Activation): Cancer cells can adapt to mitochondrial inhibition by upregulating alternative energy-producing pathways, most notably glycolysis. This metabolic shift, often driven by signaling pathways like PI3K/Akt/mTOR, allows cells to generate sufficient ATP to survive despite the inhibition of oxidative phosphorylation.[4][5][6][7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.
Q4: How can I generate an this compound-resistant cell line for my studies?
An this compound-resistant cell line can be generated by continuous exposure to gradually increasing concentrations of the drug. This process mimics the clinical development of acquired resistance. A general protocol is provided in the "Experimental Protocols" section below. The process can take several months to achieve a stable, resistant phenotype.[10][11][12]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter and the steps to troubleshoot them.
Issue 1: Increased IC50 of this compound in Long-Term Cultures
-
Observation: A rightward shift in the dose-response curve and a significantly higher IC50 value for this compound in your long-term treated culture compared to the parental line.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to precisely determine the IC50 values for both the suspected resistant and the parental cell lines. A fold-change of 3-fold or higher is a strong indicator of resistance.
-
Investigate Target Alteration:
-
Sequencing: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the gene encoding the ATP synthase β-subunit (ATP5B). Look for mutations in the resistant cell line that are absent in the parental line.
-
-
Assess Metabolic Reprogramming:
-
Glycolysis Stress Test: Perform a glycolysis stress test to measure the extracellular acidification rate (ECAR). An increased glycolytic capacity in the resistant cells would suggest a metabolic shift.
-
Western Blot for Glycolytic Enzymes: Analyze the expression levels of key glycolytic enzymes like Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA). Upregulation of these enzymes is indicative of enhanced glycolysis.
-
-
Evaluate Bypass Pathways:
-
Western Blot for Signaling Proteins: Probe for the activation of the PI3K/Akt/mTOR pathway by examining the phosphorylation status of key proteins like Akt (at Ser473) and S6 ribosomal protein. Increased phosphorylation in the resistant line suggests activation of this survival pathway.[4][5][6][8][9]
-
-
Check for Increased Drug Efflux:
-
Western Blot for ABC Transporters: Assess the protein expression levels of common drug efflux pumps like P-gp (ABCB1) and BCRP (ABCG2).
-
-
Issue 2: High Variability in Cell Viability Assay Results
-
Observation: Inconsistent and non-reproducible results from your cell viability assays.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven growth and drug exposure.
-
Minimize Edge Effects: In 96-well plates, the outer wells are prone to evaporation. Fill the perimeter wells with sterile PBS or media without cells to maintain humidity.
-
Check for Reagent Interference: Run a control with media, this compound, and the viability assay reagent (without cells) to ensure there is no chemical reaction that could affect the readout.
-
Issue 3: No Apparent Change in ATP Synthase Expression or Sequence
-
Observation: You have confirmed this compound resistance, but sequencing of the ATP5B gene and Western blotting for total ATP synthase levels show no differences between the parental and resistant lines.
-
Troubleshooting Steps:
-
Focus on Bypass Pathways: This scenario strongly suggests that the resistance mechanism is not due to a direct target alteration. Intensify your investigation into the activation of bypass signaling pathways like PI3K/Akt/mTOR and metabolic reprogramming towards glycolysis as described in "Issue 1".
-
Investigate Drug Efflux: Even without changes in the target, increased efflux can confer resistance. Perform Western blotting for ABC transporters as a priority.
-
Assess Mitochondrial Function: It's possible that other mitochondrial adaptations are compensating for the inhibition. Perform a mitochondrial membrane potential assay (e.g., using JC-1) to see if there are broader changes in mitochondrial health.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data you might generate during your troubleshooting experiments.
Table 1: this compound B IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound B IC50 (µM) | Fold Resistance |
| MDA-MB-231 (Parental) | 2.70 ± 0.12[13] | 1.0 |
| MDA-MB-231 (this compound-Resistant) | To be determined empirically | Calculate based on experimental data |
| Your Cell Line (Parental) | To be determined empirically | 1.0 |
| Your Cell Line (this compound-Resistant) | To be determined empirically | Calculate based on experimental data |
Table 2: Key Protein Expression/Activation in Parental vs. Resistant Cells (Example Data)
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Akt (Ser473) | 1.0 | 3.5 |
| Total Akt | 1.0 | 1.1 |
| Hexokinase 2 | 1.0 | 2.8 |
| P-glycoprotein (ABCB1) | 1.0 | 4.2 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a sensitive parental cell line through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Perform a dose-response experiment to determine the IC50 of this compound in your parental cell line.
-
Initial Treatment: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, passage them as you would normally, but always in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells are growing robustly at the current concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat: Continue this cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance. The entire process can take several months.[10][11]
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blotting for ABC Transporters
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1) and BCRP (ABCG2) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Mitochondrial Membrane Potential Assay using JC-1
The JC-1 dye is a ratiometric probe that can be used to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Seeding: Seed parental and this compound-resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL in cell culture media). Remove the old media from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells with pre-warmed PBS or assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/535 nm and the red fluorescence at an excitation/emission of ~540/590 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio in the resistant cells may indicate an adaptation in mitochondrial function.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Reprogramming in Cancer: Role of Glycolysis and Mitochondrial Dysfunction | Neuroquantology [neuroquantology.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Optimizing Flow Cytometry for Aurovertin-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aurovertin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your flow cytometry experiments and navigate potential challenges when analyzing this compound-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cells in flow cytometry experiments?
A1: this compound is an antibiotic that acts as a potent inhibitor of mitochondrial F1F-ATPase (ATP synthase).[1][2][3] By binding to the β subunits of the F1 domain, it inhibits ATP synthesis, leading to a decrease in cellular ATP levels.[2][3] This disruption of cellular energy metabolism can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G0/G1 phase.[4][5] In flow cytometry, these effects manifest as changes in cell size and granularity (forward and side scatter), increased staining with apoptosis markers like Annexin V, and alterations in mitochondrial membrane potential.[4][6][7]
Q2: Does this compound itself fluoresce, and could this interfere with my flow cytometry measurements?
A2: Yes, this compound is a fluorescent compound.[1][8] Its intrinsic fluorescence could potentially interfere with flow cytometry measurements, particularly in channels with overlapping emission spectra. It is crucial to include an "this compound-treated, unstained" control to assess its contribution to the background fluorescence in your channels of interest. This will help in setting the correct background subtraction and compensation.
Q3: What are the expected morphological changes in cells treated with this compound, and how do I gate them properly?
A3: this compound-treated cells undergoing apoptosis will typically exhibit a decrease in forward scatter (FSC) due to cell shrinkage and an increase in side scatter (SSC) due to nuclear condensation and membrane blebbing. When gating, it is important to adjust your FSC vs. SSC plot to include this apoptotic population, which might otherwise be excluded as debris. Always use a viability dye to distinguish between live, apoptotic, and necrotic cells for more accurate gating.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your flow cytometry experiments with this compound-treated cells in a question-and-answer format.
Q1: I am observing high background fluorescence in my stained samples. What could be the cause and how can I fix it?
A1: High background fluorescence can be a common issue. Here are several potential causes and solutions:
-
Intrinsic this compound Fluorescence: As mentioned in the FAQs, this compound itself is fluorescent.
-
Solution: Run an unstained, this compound-treated control to determine the level of background fluorescence. Use this control to set your baseline fluorescence and adjust compensation settings if necessary.
-
-
Non-specific Antibody Binding: The antibody may be binding to cells non-specifically.
-
Insufficient Washing: Residual unbound antibody can lead to high background.
-
Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background.
Q2: My signal for the positive population is weak or undetectable. How can I improve it?
A2: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Suboptimal PMT Voltage: The photomultiplier tube (PMT) voltages may not be set correctly for your specific fluorochrome and cell type.
-
Incorrect Antibody Concentration: The antibody concentration may be too low.
-
Solution: Ensure you have properly titrated your antibody to find the saturating concentration.[16]
-
-
Low Antigen Expression: The target antigen may have low expression on your cells.
-
Solution: Choose a brighter fluorochrome for antibodies targeting low-abundance antigens.[9]
-
-
Improper Sample Preparation: For intracellular targets, insufficient permeabilization can prevent the antibody from reaching its target.
-
Solution: Optimize your fixation and permeabilization protocol. Ensure your buffers are fresh and appropriate for your target antigen.[17]
-
Q3: I'm having trouble with compensation, especially with the this compound-treated samples. What should I do?
A3: Compensation is critical for accurate multicolor flow cytometry. Here are some tips for this compound-treated cells:
-
Use the Right Controls: Use single-stained compensation controls for each fluorochrome in your panel. It is crucial that your compensation controls are as bright as or brighter than your experimental samples.
-
Treat Controls Similarly: Your compensation controls should be treated in the same way as your experimental samples, including this compound treatment if it significantly affects autofluorescence.
-
Check for this compound's Spectral Overlap: Run an unstained, this compound-treated sample to see which detectors pick up its fluorescence. You may need to account for this when setting up your compensation matrix.
-
Optimize PMT Voltages First: Always optimize your PMT voltages before setting compensation.[15] Compensation values should not be used to determine PMT settings.[18]
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for detecting apoptosis in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.[19]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[19][20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining:
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Controls for Analysis:
-
Unstained cells (no Annexin V or PI)
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol provides a method to assess changes in mitochondrial membrane potential using a potentiometric dye like DiOC6(3).
Materials:
-
This compound-treated and control cells
-
DiOC6(3) or other potentiometric dye (e.g., TMRE, TMRM)
-
Cell culture medium
-
PBS
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed cell culture medium at a density of 1 x 10^6 cells/mL.
-
Staining: Add DiOC6(3) to the cell suspension at a final concentration of 20-40 nM. Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells once with warm PBS.
-
Resuspension: Resuspend the cells in warm PBS or cell culture medium for analysis.
-
Positive Control: For a positive control, treat a separate aliquot of cells with 50 µM FCCP for 5-10 minutes to depolarize the mitochondria.
-
Analysis: Analyze the samples on a flow cytometer, typically using the FITC channel for DiOC6(3). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Data Presentation
Table 1: Recommended Flow Cytometry Parameter Optimization
| Parameter | Recommendation | Rationale |
| PMT Voltages | Perform a "voltration" or "voltage walk" for each detector using a stained sample to determine the optimal voltage that maximizes the stain index.[13][14] | Ensures optimal separation of positive and negative populations, improving data resolution.[13][14][15] |
| Compensation | Use single-stained controls for each fluorochrome. Ensure compensation controls are treated similarly to experimental samples.[16] | Corrects for spectral overlap between fluorochromes, which is essential for accurate multicolor analysis. |
| Gating Strategy | Use a generous initial FSC vs. SSC gate to include apoptotic cells. Always use a viability dye to exclude dead cells. | Apoptotic cells are smaller and more granular, and dead cells can bind antibodies non-specifically. |
| Flow Rate | Use a low flow rate during acquisition.[23] | Improves data resolution and reduces the coefficient of variation (CV).[23] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Intrinsic this compound fluorescence, non-specific antibody binding, dead cells. | Run unstained this compound-treated controls, titrate antibodies, use Fc blockers, and include a viability dye.[9][10][11][12] |
| Weak Signal | Suboptimal PMT voltage, low antibody concentration, low antigen expression. | Optimize PMT voltages, titrate antibodies, and use brighter fluorochromes for low-expression targets.[9][13][14] |
| High CVs | High flow rate, cell clumps. | Use a low flow rate for acquisition and ensure a single-cell suspension by filtering if necessary.[23] |
Visualizations
Caption: this compound inhibits ATP synthase, leading to apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Studies on the mechanism of oxidative phosphorylation: effects of specific F0 modifiers on ligand-induced conformation changes of F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry troubleshooting | Abcam [abcam.com]
- 13. wi.mit.edu [wi.mit.edu]
- 14. PMT Voltage Optimization | McGovern Medical School [med.uth.edu]
- 15. Optimized Voltages on Benchtop Analyzers | Cytometry and Antibody Technology [voices.uchicago.edu]
- 16. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ensuring Complete Inhibition of F1F0-ATPase with Aurovertin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using aurovertin to inhibit F1F0-ATPase. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the inhibition of F1F0-ATPase with this compound in a question-and-answer format.
Question: Why am I observing incomplete inhibition of F1F0-ATPase activity, particularly ATP hydrolysis, even at high concentrations of this compound?
Answer: This is a known characteristic of this compound. Research has shown that this compound does not completely inhibit the ATP hydrolytic activity of F1F0-ATPase, even at saturating concentrations.[1][2][3][4][5][6] Single-molecule experiments suggest that this residual activity is due to this compound hindering, but not entirely blocking, the catalytic site interactions involved in ATP hydrolysis.[1][4][6] In contrast, this compound is a more potent inhibitor of ATP synthesis.[2][5][7]
Question: My results are inconsistent across experiments. What factors could be affecting the inhibitory potency of this compound?
Answer: Several factors can influence the efficacy of this compound:
-
Substrate Concentration: The inhibitory effect of this compound can be dependent on the concentration of ATP or ADP. At low substrate concentrations, the inhibition is cooperative, suggesting that two this compound molecules bind per F1F0-ATPase complex.[1][2][4]
-
This compound Stability: Like many bioactive molecules, this compound can degrade if not stored properly. Ensure that your stock solutions are fresh and have been stored correctly (see FAQ on stock solution preparation).
-
Purity of the Enzyme Preparation: The purity and source of your F1F0-ATPase (e.g., isolated mitochondria, submitochondrial particles, or purified enzyme) can impact the results.
-
Assay Conditions: pH, temperature, and buffer composition can all affect enzyme kinetics and inhibitor binding. Consistency in these parameters is crucial for reproducibility.
Question: How can I confirm that the inhibition I am observing is specific to F1F0-ATPase?
Answer: To validate the specificity of your results, you can use other well-characterized F1F0-ATPase inhibitors as positive controls. For instance, oligomycin, which targets the F0 subunit, can be used in parallel experiments.[8] If both this compound and oligomycin produce similar inhibitory effects on ATP synthesis, it provides stronger evidence for specific F1F0-ATPase inhibition.
Question: Are there any known off-target effects of this compound that could be influencing my results?
Answer: While this compound is a well-established inhibitor of F1F0-ATPase, like any drug, the possibility of off-target effects exists.[9] It is crucial to interpret results within the context of the specific experimental system. If you suspect off-target effects, consider using structurally different F1F0-ATPase inhibitors to confirm your findings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
Q2: What is the mechanism of action of this compound?
This compound is a mixed, noncompetitive inhibitor of F1F0-ATPase.[1][2][4][5][11] It binds to the β subunits within the F1 catalytic domain of the enzyme.[1][2][4][5] This binding hinders the conformational changes required for both ATP synthesis and hydrolysis.[12]
Q3: Does this compound inhibit ATP synthesis and ATP hydrolysis to the same extent?
No, this compound is a more potent inhibitor of ATP synthesis than ATP hydrolysis.[1][2][4][5][7] This differential inhibition is a key characteristic of this compound's interaction with F1F0-ATPase.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibition of F1F0-ATPase. Note that IC50 and Ki values can vary depending on the experimental conditions.
| Parameter | Value | Enzyme Source | Substrate | Assay Type | Reference |
| Ki (ATP Synthesis) | 16 nM (Ki(E)), 25 nM (Ki(ES)) | Bovine Heart Mitochondria | ADP | NADP+ coupled assay | [2] |
| Ki (ATP Hydrolysis) | 120 nM (Ki(ES)) | Bovine Heart Mitochondria | ATP | NADH coupled assay | [2][5][11] |
| IC50 (this compound B) | 0.89 µM | T-47D human breast cancer cells | Not specified | Cell proliferation assay | [8] |
| IC50 (this compound B) | 0.09 µM | MCF-7 human breast cancer cells | Not specified | Cell proliferation assay | [8] |
Experimental Protocols
Protocol for Measuring F1F0-ATPase Hydrolysis Activity Inhibition by this compound
This protocol is based on a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Materials:
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25
-
Reagents: NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), ATP, this compound stock solution (in DMSO).
-
Isolated mitochondria or submitochondrial particles (SMPs).
Procedure:
-
Prepare the Assay Mixture: In a cuvette, prepare the assay mixture containing Assay Buffer, NADH, PEP, PK, and LDH.
-
Pre-incubation with this compound: Add the desired concentration of this compound (or DMSO as a vehicle control) to the mitochondrial/SMP preparation and incubate for 5 minutes at room temperature.
-
Initiate the Reaction: Add the pre-incubated mitochondrial/SMP preparation to the cuvette.
-
Add Substrate: Start the reaction by adding ATP to the cuvette.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate Activity: The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance. The specific F1F0-ATPase activity is determined by subtracting the rate observed in the presence of a saturating concentration of a specific inhibitor like oligomycin from the total rate.[8]
Visualizations
Troubleshooting Workflow for Incomplete Inhibition
Caption: Troubleshooting workflow for incomplete F1F0-ATPase inhibition.
Mechanism of this compound Inhibition
Caption: this compound binds to the β subunits of the F1 domain.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.unc.edu [research.unc.edu]
- 4. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic basis for differential inhibition of the F1Fo‐ATPase by this compound | Semantic Scholar [semanticscholar.org]
- 7. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
mitigating the cytotoxicity of aurovertin in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of aurovertin in non-cancerous cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity in non-cancerous control cell lines.
-
Potential Cause:
-
Incorrect Dosing: The concentration of this compound B may be too high for the specific non-cancerous cell line being used. Different cell lines exhibit varying sensitivities.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound B may be causing cytotoxic effects.
-
Suboptimal Cell Health: Cells that are unhealthy, have a high passage number, or are overly confluent may be more susceptible to drug-induced stress.
-
-
Troubleshooting Steps:
-
Optimize this compound B Concentration: Conduct a thorough dose-response experiment to determine the IC50 value for your specific non-cancerous cell line. Start with a wide range of concentrations to identify a suitable experimental window.
-
Perform a Solvent Tolerance Test: Before your main experiment, treat your cells with the same concentrations of the solvent used to dilute this compound B to determine the maximum non-toxic concentration.
-
Ensure Healthy Cell Cultures: Use cells with a low passage number that are in the logarithmic growth phase. Ensure consistent cell seeding density across all experiments.
-
Issue 2: Inconsistent results across replicate experiments.
-
Potential Cause:
-
Inaccurate Pipetting: Errors in pipetting cells, this compound B, or assay reagents can lead to significant variability.
-
Uneven Cell Seeding: A non-homogenous cell suspension can result in an unequal number of cells per well.
-
Reagent Instability: Repeated freeze-thaw cycles of this compound B stock solutions can affect its potency.
-
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
-
Thoroughly Mix Cell Suspension: Ensure the cell suspension is homogenous before and during plating.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound B stock solution to avoid multiple freeze-thaw cycles.
-
Issue 3: Difficulty in assessing mitochondrial-specific cytotoxicity.
-
Potential Cause:
-
General Cytotoxicity Assays: Standard cytotoxicity assays like MTT may not distinguish between mitochondrial-specific effects and other mechanisms of cell death.
-
Lack of Specific Controls: Not including appropriate controls can make it difficult to interpret the results.
-
-
Troubleshooting Steps:
-
Employ Mitochondria-Specific Assays: Use assays that directly measure mitochondrial function, such as measuring the mitochondrial membrane potential (e.g., using TMRM) or oxygen consumption rate (OCR).
-
Include Positive and Negative Controls: Use a known mitochondrial toxin (e.g., rotenone) as a positive control and a vehicle-treated group as a negative control.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound B in non-cancerous cell lines?
A1: this compound B, an inhibitor of F1F0-ATP synthase, generally exhibits less cytotoxicity in non-cancerous cell lines compared to cancer cells.[1][2] For example, studies have shown a higher IC50 value for this compound B in the non-cancerous breast epithelial cell line MCF-10A compared to various breast cancer cell lines.[3][4]
Q2: What is the mechanism behind the differential cytotoxicity of this compound B?
A2: The selective effect of this compound B is linked to the differential expression and regulation of Dual Specificity Phosphatase 1 (DUSP1).[5][6] In some cancer cells, this compound B can increase the expression of DUSP1, leading to apoptosis, an effect not observed in certain non-cancerous cells like MCF-10A.[5][6]
Q3: How can I proactively mitigate the cytotoxicity of this compound B in my non-cancerous control cells?
A3: A potential strategy is to co-treat the cells with an antioxidant, such as N-acetylcysteine (NAC). Drug-induced mitochondrial dysfunction often involves the production of reactive oxygen species (ROS).[7] Antioxidants can help scavenge these ROS and may reduce cellular damage. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant itself.
Q4: What are the key parameters to measure when assessing mitigation strategies?
A4: To evaluate the effectiveness of a mitigating agent, you should measure:
-
Cell Viability: Using standard cytotoxicity assays (e.g., MTT, CellTiter-Glo).
-
Mitochondrial Membrane Potential: To assess the health of the mitochondria.
-
Oxygen Consumption Rate (OCR): To measure mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Levels: To determine the extent of oxidative stress.
Data Presentation
Table 1: this compound B IC50 Values in Various Cell Lines
| Cell Line | Cell Type | This compound B IC50 (µM) | Reference |
| MCF-10A | Non-cancerous breast epithelial | >10 | [6] |
| HUVEC | Human Umbilical Vein Endothelial | >10 | [6] |
| MDA-MB-231 | Triple-negative breast cancer | 2.70 ± 0.12 | |
| MDA-MB-468 | Triple-negative breast cancer | Not specified | |
| NCI-H1299 | Lung cancer | >10 | |
| SGC-7901 | Stomach cancer | Not specified | |
| HCT-116 | Colon cancer | >10 |
Experimental Protocols
1. Protocol for Assessing this compound B Cytotoxicity using MTT Assay
-
Cell Seeding: Seed non-cancerous cells (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound B in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound B dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Protocol for Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Cell Seeding: Seed non-cancerous cells as described in the cytotoxicity protocol.
-
Pre-treatment with NAC (Optional): Pre-incubate cells with a non-toxic concentration of NAC for 1-2 hours before adding this compound B.
-
Co-treatment: Prepare serial dilutions of this compound B in a medium containing the desired concentration of NAC. Add these solutions to the cells.
-
Controls: Include wells with cells treated with this compound B alone, NAC alone, and vehicle.
-
Assessment: After the desired incubation period, assess cell viability using the MTT assay or other relevant assays for mitochondrial function.
3. Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment: Treat cells with this compound B with or without a mitigating agent in a black, clear-bottom 96-well plate.
-
Dye Loading: After treatment, remove the medium and incubate the cells with a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., TMRM or JC-1) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
Mandatory Visualizations
References
- 1. DUSP1 is controlled by p53 during the cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the AC079305/DUSP1 Axis as Oxidative Stress-Related Signatures and Immune Infiltration Characteristics in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Aurovertin's Inhibition of ATP Synthase: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of aurovertin on mitochondrial F1Fo-ATP synthase. To ensure robust and reliable findings, this document emphasizes the use of orthogonal assays, which measure the same biological process through different analytical principles. By comparing this compound's effects with other well-characterized ATP synthase inhibitors, researchers can gain a deeper understanding of its mechanism of action and build a strong data package for their research or drug development programs.
Introduction to this compound and ATP Synthase Inhibition
This compound is a mycotoxin that acts as a potent inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Unlike inhibitors that target the membrane-embedded Fo domain, this compound binds to the catalytic F1 subunit, specifically the β-subunit.[2] This interaction locks the enzyme in a conformation that preferentially inhibits ATP synthesis over ATP hydrolysis, making it a valuable tool for dissecting the mechanisms of mitochondrial bioenergetics.[1]
Validation of a compound's inhibitory activity is crucial to ensure that the observed effects are a direct consequence of its interaction with the intended target. The use of orthogonal assays provides complementary data points, strengthening the evidence for on-target activity and minimizing the risk of artifacts from a single assay platform.
Comparative Inhibitory Profile of ATP Synthase Inhibitors
The potency of ATP synthase inhibitors can be compared using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values, however, can vary depending on the experimental system (e.g., isolated mitochondria, whole cells) and the specific activity being measured (ATP synthesis vs. hydrolysis). The following table summarizes the inhibitory activities of this compound and two commonly used comparator compounds, oligomycin and efrapeptin.
| Inhibitor | Target Subunit | Primary Mechanism of Action | IC50 / Ki (ATP Synthesis) | IC50 / Ki (ATP Hydrolysis) | Experimental System |
| This compound B | F1 (β-subunit) | Allosteric inhibition of conformational changes | Ki(app) ~0.3-0.7 µM | Ki(app) ~2.5-6.6 µM | Bovine heart submitochondrial particles |
| Oligomycin A | Fo (c-ring) | Blocks proton translocation | IC50 ~6-12 ng/mL | IC50 ~10-20 ng/mL | Rat liver mitochondria |
| Efrapeptin | F1 (α/β/γ-subunits) | Prevents catalytic cooperativity | Ki ~2 nM | Ki ~6 nM | Bovine heart mitochondria |
Note: The presented values are approximations derived from various sources and should be considered as a general guide. For direct comparison, it is recommended to test all compounds in the same experimental system.
Orthogonal Assays for Validating this compound's Activity
To robustly validate this compound's inhibition of ATP synthase, a combination of biochemical and cell-based assays is recommended. This multi-pronged approach provides a comprehensive picture of the inhibitor's effects, from direct enzyme inhibition to the downstream consequences on cellular respiration and mitochondrial function.
ATP Hydrolysis Assay
This biochemical assay directly measures the enzymatic activity of isolated ATP synthase in its reverse reaction—the hydrolysis of ATP to ADP and inorganic phosphate. A decrease in the rate of ATP hydrolysis in the presence of an inhibitor confirms its direct interaction with the enzyme complex.
Oxygen Consumption Rate (OCR) Assay
The Seahorse XF Cell Mito Stress Test is a widely used cell-based assay that measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[3] By sequentially injecting different mitochondrial inhibitors, this assay can dissect various parameters of mitochondrial function, including ATP-linked respiration. A decrease in ATP-linked respiration upon treatment with this compound provides strong evidence of ATP synthase inhibition in a cellular context.
Mitochondrial Membrane Potential Assay
The mitochondrial membrane potential (ΔΨm) is the electrochemical gradient across the inner mitochondrial membrane that drives ATP synthesis. Inhibition of ATP synthase is expected to cause hyperpolarization of the mitochondrial membrane, as protons are no longer being consumed for ATP production. This can be measured using fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
Experimental Protocols
ATP Hydrolysis Assay Protocol (Isolated Mitochondria)
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Inhibitor stock solutions (this compound, Oligomycin, Efrapeptin in DMSO)
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare isolated mitochondria and determine protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of inhibitor at various concentrations (or DMSO as a vehicle control) to the respective wells.
-
Add 20 µg of isolated mitochondria to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 5 mM ATP to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 20 µL of 0.5 M HCl.
-
Add 100 µL of Malachite Green Reagent to each well and incubate at room temperature for 20 minutes.
-
Measure the absorbance at 620 nm.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for each inhibitor.
Seahorse XF Cell Mito Stress Test Protocol
Materials:
-
Seahorse XF96 or XF24 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
-
This compound, Oligomycin, FCCP, Rotenone/Antimycin A stock solutions
-
Seahorse XF Analyzer
Procedure:
-
Day 1: Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Day 2: Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure basal OCR, followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements after each injection.
-
Analyze the data to determine the effect of this compound on ATP-linked respiration.
Mitochondrial Membrane Potential Assay (TMRE) Protocol
Materials:
-
Cells of interest cultured in a black, clear-bottom 96-well plate
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
This compound stock solution
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM) for 15 minutes.
-
Add TMRE to each well to a final concentration of 100-200 nM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation ~549 nm, Emission ~575 nm) or visualize using a fluorescence microscope.
-
An increase in TMRE fluorescence intensity indicates mitochondrial hyperpolarization, consistent with ATP synthase inhibition.
Data Interpretation and Visualization
Interpreting the Results
-
ATP Hydrolysis Assay: A dose-dependent decrease in ATP hydrolysis confirms direct inhibition of the F1Fo-ATPase enzyme complex.
-
Seahorse XF Assay: A significant reduction in the OCR drop after oligomycin injection in this compound-treated cells, as compared to the vehicle control, indicates that this compound has already inhibited ATP synthase. This confirms its on-target effect in a cellular context.
-
Mitochondrial Membrane Potential Assay: An increase in TMRE or the red/green fluorescence ratio of JC-1 in this compound-treated cells suggests mitochondrial hyperpolarization, an expected consequence of blocking the proton-conducting pathway of ATP synthase.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound Inhibition of ATP Synthase.
Caption: Experimental Workflow for Validating this compound's Inhibition.
Caption: Logical Flow for Orthogonal Assay Selection and Validation.
Conclusion
Validating the inhibitory activity of this compound on ATP synthase requires a rigorous and multi-faceted approach. By employing a combination of orthogonal assays, including direct biochemical measurements of ATP hydrolysis and cell-based assessments of oxygen consumption and mitochondrial membrane potential, researchers can build a robust body of evidence to support their findings. This comparative guide provides the necessary framework, including detailed protocols and data interpretation strategies, to confidently characterize the effects of this compound and other ATP synthase inhibitors. This comprehensive validation is essential for advancing our understanding of mitochondrial biology and for the development of novel therapeutics targeting cellular bioenergetics.
References
Comparative Analysis of Aurovertin Versus Oligomycin as ATPase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ATPase inhibitors is critical for experimental design and therapeutic development. This guide provides a detailed comparative analysis of two widely used F1F0-ATPase inhibitors: aurovertin and oligomycin. By examining their mechanisms of action, binding sites, and inhibitory profiles, this document aims to equip researchers with the knowledge to select the appropriate inhibitor for their specific research needs.
Abstract
This compound and oligomycin are both potent inhibitors of F1F0-ATP synthase, the key enzyme in oxidative phosphorylation. However, they exhibit distinct mechanisms of action and binding sites, leading to different effects on ATP synthesis and hydrolysis. This compound, a polyketide produced by the fungus Calcarisporium arbuscula, targets the F1 catalytic subunit of the enzyme.[1][2] In contrast, oligomycin, a macrolide antibiotic from Streptomyces diastatochromogenes, binds to the F0 proton channel subunit.[2] This fundamental difference in their interaction with the ATP synthase complex results in varied impacts on mitochondrial function, making them valuable tools for dissecting the intricacies of cellular bioenergetics.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and oligomycin, compiled from various studies. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary significantly between studies.
| Parameter | This compound | Oligomycin | Source Organism/Cell Line |
| Target Subunit | F1 (β subunit)[1][2] | F0 (c-ring)[2] | Bovine heart mitochondria, Human cancer cell lines, Yeast |
| Mechanism of Action | Mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[1][2] | Blocks the proton channel of the F0 subunit, inhibiting both ATP synthesis and hydrolysis.[3] | N/A |
| Inhibition of ATP Synthesis | More potent inhibitor of synthesis than hydrolysis.[1][2] | Potent inhibitor. | Bovine heart mitochondria |
| Inhibition of ATP Hydrolysis | Does not completely inhibit ATP hydrolysis, even at saturating concentrations.[1][4] | Potent inhibitor. | Bovine heart mitochondria |
| Ki (ATP Synthesis) | 25 nM[2] | Not specified | Bovine heart mitochondria |
| Ki (ATP Hydrolysis) | 120 nM[2] | 0.1 - 0.6 µM[2] | Bovine heart mitochondria |
| IC50 (ATP Hydrolysis) | Not specified | EC50: 107 ± 1.1 nM[5] | Yeast |
| IC50 (Cell Viability) | Varies by cell line (e.g., 0.89 µM in T-47D, 0.09 µM in MCF-7)[5] | Not specified | Human cancer cell lines |
Mechanism of Action and Binding Sites
The distinct inhibitory profiles of this compound and oligomycin stem from their different binding sites on the F1F0-ATPase complex.
This compound binds to the β subunits within the catalytic F1 domain of the ATP synthase.[1][2] This interaction is allosteric and is proposed to lock the enzyme in a conformation that is unfavorable for ATP synthesis.[4][6] The binding of this compound hinders the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[1][4] The incomplete inhibition of hydrolysis suggests that the enzyme can still turn over, albeit at a reduced rate.
Oligomycin , in contrast, targets the membrane-embedded F0 subunit, specifically the c-ring.[2] By binding to the c-ring, oligomycin physically obstructs the proton channel, preventing the translocation of protons across the inner mitochondrial membrane.[3] This blockage of proton flow directly halts the rotation of the c-ring and the associated γ-subunit, which is essential for driving the conformational changes in the F1 subunit that lead to ATP synthesis.[3] Consequently, oligomycin potently inhibits both ATP synthesis and the reverse reaction, ATP hydrolysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and a typical experimental workflow for comparing these inhibitors, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound and Oligomycin Inhibition.
Caption: Workflow for comparing ATPase inhibitors.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
ATPase Activity Assay (Coupled Enzyme Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or purified F1F0-ATPase
-
Assay Buffer: 50 mM HEPES, 50 mM KCl, 5 mM MgCl2, pH 7.4
-
Coupling Enzyme Mix: 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL pyruvate kinase (PK), 10 U/mL lactate dehydrogenase (LDH) in Assay Buffer
-
ATP solution (100 mM)
-
This compound and Oligomycin stock solutions (in DMSO or ethanol)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining Assay Buffer and Coupling Enzyme Mix.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture and incubate for 2-3 minutes at 37°C to equilibrate.
-
To determine the effect of the inhibitors, pre-incubate the enzyme with varying concentrations of this compound or oligomycin for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation (the slope of the absorbance vs. time plot).
-
Calculate the specific activity (nmol ATP hydrolyzed/min/mg protein).
-
Generate dose-response curves to determine the IC50 values for each inhibitor.
Mitochondrial Respiration Assay (Using Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of intact cells or isolated mitochondria to assess the effect of inhibitors on ATP synthesis-coupled respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest or isolated mitochondria
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound and Oligomycin stock solutions
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution (uncoupler)
-
Rotenone/antimycin A stock solution (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate according to the manufacturer's protocol.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a CO2-free incubator at 37°C for 1 hour.
-
Load the sensor cartridge with this compound or oligomycin, FCCP, and rotenone/antimycin A for sequential injections.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject this compound or oligomycin and measure the decrease in OCR, which represents the ATP-linked respiration.
-
Inject FCCP to uncouple respiration and measure the maximal OCR.
-
Inject rotenone/antimycin A to inhibit mitochondrial respiration completely and measure the non-mitochondrial OCR.
-
Calculate the ATP production rate and other respiratory parameters from the OCR data.
-
Generate dose-response curves for the inhibition of ATP-linked respiration to determine the IC50 values.
Conclusion
This compound and oligomycin, while both targeting the F1F0-ATPase, offer distinct advantages for specific research applications. This compound, with its differential effect on ATP synthesis and hydrolysis, is a valuable tool for studying the coupling mechanism of the F1 subunit and for investigating states where ATP hydrolysis by the synthase is significant.[1][2] Oligomycin, as a potent and complete inhibitor of both synthesis and hydrolysis, serves as a robust control for confirming F1F0-ATPase-dependent processes and for inducing a state of maximal respiratory chain inhibition.[3] A thorough understanding of their unique properties, as outlined in this guide, will enable researchers to design more precise experiments and to more accurately interpret their findings in the complex field of cellular bioenergetics and drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Mechanisms of Aurovertin and Citreoviridin: Distinguishing Two F1-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of aurovertin and citreoviridin, two mycotoxins that act as potent inhibitors of the F1 portion of F-type ATP synthase. Understanding the distinct inhibitory profiles of these molecules is crucial for their application as research tools and for assessing their toxicological implications. This document outlines their binding sites, modes of inhibition, and provides supporting quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Binding Sites on the β-Subunit
Both this compound and citreoviridin exert their inhibitory effects by binding to the β-subunit of the F1 catalytic domain of ATP synthase. However, they target distinct sites, leading to different inhibitory kinetics.[1][2]
This compound binds to a hydrophobic pocket on the β-subunit.[3] Crystallographic studies have shown that this compound can bind to two of the three β-subunits, specifically the βTP (ATP-bound) and βE (empty) subunits, in a cleft between the nucleotide-binding and C-terminal domains.[4] This binding is thought to prevent the conformational changes required for the catalytic cycle, particularly the closure of the catalytic interfaces, which is essential for ATP synthesis.[4] this compound acts as an uncompetitive inhibitor of ATP hydrolysis and a mixed inhibitor of ATP synthesis.[1][3]
Citreoviridin , while also binding to the β-subunit, occupies a site that is non-identical to that of this compound.[2][5] Evidence for this comes from studies showing that the binding of citreoviridin is noncompetitive with respect to this compound.[5] Unlike this compound, citreoviridin does not induce a significant fluorescence enhancement upon binding, suggesting it triggers different conformational changes within the F1-ATPase complex.[2] Citreoviridin exhibits uncompetitive inhibition of ATP hydrolysis and noncompetitive inhibition of ATP synthesis.[2]
The following diagram illustrates the distinct binding sites and inhibitory effects of this compound and citreoviridin on the F1-ATPase catalytic cycle.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and citreoviridin has been quantified in various studies, primarily through the determination of dissociation constants (KD) and inhibition constants (Ki). It is important to note that these values can vary depending on the source of the enzyme and the specific experimental conditions.
| Inhibitor | Parameter | Value | Organism/Enzyme Source | Reference |
| This compound | KD | 6.6 µM | Trypanosoma cruzi (soluble F1) | [6] |
| KD | 0.2 - 0.6 µM | Yeast F1-ATPase | [5] | |
| Citreoviridin | KD | 40 µM | Trypanosoma cruzi (soluble F1) | [6] |
| Ki | 2 µM | Yeast F1-ATPase | [5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental methodologies.
Experimental Protocols
The following are detailed methodologies for the isolation of mitochondria and the subsequent measurement of ATP synthase activity, which are key experiments for studying the effects of inhibitors like this compound and citreoviridin.
Isolation of Mitochondria from Tissue
This protocol describes the isolation of mitochondria from a soft tissue like the liver.
Materials:
-
Homogenization buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Wash buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).
-
Potter-Elvehjem homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Excise the tissue and place it in ice-cold homogenization buffer.
-
Mince the tissue into small pieces using scissors.
-
Transfer the minced tissue and buffer to a pre-chilled Potter-Elvehjem homogenizer.
-
Homogenize the tissue with 5-10 strokes of the pestle at approximately 500 rpm.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in ice-cold wash buffer.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of wash buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
Coupled Spectrophotometric Assay for ATP Hydrolysis (ATPase) Activity
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2.
-
ATP solution (100 mM).
-
Phosphoenolpyruvate (PEP) solution (20 mM).
-
NADH solution (10 mM).
-
Pyruvate kinase (PK) solution (1000 units/mL).
-
Lactate dehydrogenase (LDH) solution (1000 units/mL).
-
Isolated mitochondria.
-
Inhibitor solutions (this compound or citreoviridin) at various concentrations.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
In a cuvette, prepare the reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the isolated mitochondria to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C).
-
Add the inhibitor (this compound or citreoviridin) or vehicle control to the cuvette and mix gently.
-
Initiate the reaction by adding ATP to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for the coupled spectrophotometric assay.
Conclusion
This compound and citreoviridin, while both targeting the β-subunit of F1-ATPase, exhibit distinct mechanisms of inhibition. This compound binds to the βTP and βE subunits, acting as an uncompetitive or mixed inhibitor, whereas citreoviridin binds to a different site and functions as a noncompetitive inhibitor. These differences in their molecular interactions and kinetic profiles are important considerations for researchers utilizing these compounds as probes for ATP synthase function or for professionals in the field of toxicology and drug development assessing their potential effects. The provided experimental protocols offer a standardized approach for the further characterization of these and other potential modulators of mitochondrial bioenergetics.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of bovine F1-ATPase complexed with the antibiotic inhibitor this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of citreoviridin to the beta subunit of the yeast F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of efrapeptin, this compound and citreoviridin on the mitochondrial adenosine triphosphatase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Aurovertin's Effects with Genetic Knockdown of ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function and therapeutic potential of ATP synthase: pharmacological inhibition with aurovertin and genetic knockdown of ATP synthase subunits. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate experimental approach for their specific research questions.
Introduction to ATP Synthase Inhibition
ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane, is central to cellular energy metabolism, responsible for the majority of ATP production through oxidative phosphorylation.[1] Its critical role in cellular bioenergetics has made it a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[2] Two primary strategies for interrogating ATP synthase function are the use of small molecule inhibitors, such as this compound, and the genetic silencing of its constituent subunits. This guide provides a side-by-side comparison of these two approaches, highlighting their respective mechanisms, effects, and the experimental considerations for their use.
Mechanisms of Action
This compound: This fungal metabolite acts as a mixed, noncompetitive inhibitor of the F1Fo-ATP synthase.[3] It binds to the β-subunits within the F1 domain of the enzyme.[3] This binding event interferes with the conformational changes required for both ATP synthesis and, to a lesser extent, ATP hydrolysis.[3] Notably, this compound inhibits ATP synthesis more potently than ATP hydrolysis.[3]
Genetic Knockdown: This approach utilizes techniques like RNA interference (siRNA) to specifically reduce the expression of a targeted ATP synthase subunit. By degrading the mRNA of a particular subunit, the overall assembly and function of the ATP synthase complex are impaired, leading to a decrease in its activity. This method allows for the investigation of the roles of specific subunits within the complex.
Comparative Effects on Cellular Processes
| Cellular Parameter | This compound Treatment | Genetic Knockdown of ATP Synthase | Key Distinctions and Considerations |
| Cellular ATP Levels | Significant reduction in ATP content.[4] | Significant reduction in ATP synthesis rate. | The kinetics and completeness of ATP depletion may differ. This compound's effect is rapid and dose-dependent, while knockdown effects are gradual and depend on transfection efficiency and protein turnover. |
| Mitochondrial Membrane Potential (ΔΨm) | Inhibition of ATP synthase can lead to hyperpolarization of the mitochondrial membrane.[5] | Knockdown of ATP synthase subunits can also result in an increased mitochondrial membrane potential. | Both methods disrupt the proton motive force. The magnitude and duration of the change in ΔΨm may vary depending on the specific subunit targeted in knockdown studies and the concentration of this compound used. |
| Induction of Apoptosis | Induces apoptosis and cell cycle arrest, particularly in cancer cells.[6][7] | Inhibition of ATP synthase through various means is known to induce apoptosis.[1][4] | The apoptotic pathways activated may have subtle differences. This compound's off-target effects, if any, could contribute to the observed phenotype. Genetic knockdown offers more specificity to the role of ATP synthase in apoptosis. |
| Cell Proliferation | Strong inhibition of proliferation in several cancer cell lines.[6] | Reduced cell growth is a common phenotype of ATP synthase knockdown. | Both approaches effectively limit cell proliferation due to energy depletion. The specificity of genetic knockdown can help delineate the direct role of ATP synthase in cell cycle progression. |
Table 1: Comparison of Cellular Effects
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To assess the impact of this compound on cellular function.
Materials:
-
This compound B
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium and supplements
-
Cell line of interest
-
Reagents for downstream assays (e.g., ATP measurement kit, apoptosis detection kit)
Procedure:
-
Stock Solution Preparation: Dissolve this compound B in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the desired assays to measure parameters such as cell viability, ATP levels, mitochondrial membrane potential, and apoptosis.
Genetic Knockdown of ATP Synthase via siRNA
Objective: To specifically reduce the expression of an ATP synthase subunit and study the resulting phenotype.
Materials:
-
siRNA targeting the ATP synthase subunit of interest (and a non-targeting control siRNA)
-
siRNA transfection reagent
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cell line of interest
-
Reagents for validation (e.g., qRT-PCR primers, antibodies for Western blotting) and downstream assays.
Procedure:
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% on the day of transfection.[8]
-
siRNA-Transfection Reagent Complex Formation:
-
Transfection:
-
Post-Transfection:
-
Replace the transfection medium with a complete growth medium.
-
Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
-
Validation and Downstream Analysis:
-
Harvest a subset of cells to validate the knockdown efficiency using qRT-PCR (for mRNA levels) or Western blotting (for protein levels).
-
Use the remaining cells for downstream functional assays.
-
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the central role of ATP synthase.
Figure 1: Comparative experimental workflows for this compound treatment and genetic knockdown.
Figure 2: Central role of ATP synthase and points of intervention.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the multifaceted roles of ATP synthase. This compound offers a rapid and titratable method for inhibiting enzyme activity, making it suitable for high-throughput screening and acute effect studies. Genetic knockdown, on the other hand, provides a more specific means of reducing ATP synthase levels, allowing for the dissection of the functions of individual subunits and the study of long-term adaptive responses.
The choice between these two approaches will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. For cross-validation, employing both methods in parallel can provide a more robust and comprehensive understanding of the biological consequences of ATP synthase inhibition. This guide serves as a foundational resource to aid in the design and execution of such comparative studies.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Unveiling the Anticancer Potential of Aurovertin Derivatives: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the promising yet varied efficacy of aurovertin derivatives as potential anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The primary focus of this comparison is on this compound B, for which the most substantial data is available, with additional context provided for other derivatives where information is limited.
This compound derivatives, known inhibitors of F₁F₀-ATP synthase, have demonstrated significant antiproliferative and pro-apoptotic effects in preclinical studies. Their ability to target the energy production machinery of cancer cells makes them an attractive area of cancer research. This guide synthesizes the current understanding of their efficacy, supported by experimental data.
Comparative Efficacy of this compound Derivatives
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for this compound B across multiple cancer types.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| This compound B | MDA-MB-231 | Triple-Negative Breast Cancer | 2.70 ± 0.12 | MCF10A (Breast Epithelial) | > 10 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.15 ± 0.21 | HUVEC (Endothelial) | > 10 | |
| NCI-H1299 | Lung Cancer | 4.52 ± 0.35 | |||
| SGC-7901 | Stomach Cancer | 5.11 ± 0.42 | |||
| HCT-116 | Colon Cancer | 6.23 ± 0.51 | |||
| This compound D | Triple-Negative Breast Cancer | Potent Antiproliferative Activity | Data Not Available | ||
| This compound E | Triple-Negative Breast Cancer | Potent Antiproliferative Activity | Data Not Available | ||
| Asteltoxin | Data Not Available | Data Not Available | Data Not Available | ||
| Citreoviridin | Data Not Available | Data Not Available | Data Not Available |
Table 1: Comparative IC50 values of this compound derivatives in various cancer and normal cell lines after 72 hours of treatment, as determined by MTT assay.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound derivatives involves a series of established in vitro assays. The following is a detailed methodology for the key experiments cited:
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours, after which the medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is attributed to their ability to disrupt cellular energy metabolism and induce programmed cell death. The following diagrams illustrate the key signaling pathway affected by this compound B and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of this compound B in cancer cells.
Caption: Experimental workflow for evaluating this compound derivatives.
Conclusion
This compound B has emerged as a lead compound among its derivatives, demonstrating significant and selective anticancer activity, particularly in triple-negative breast cancer models. Further research is warranted to elucidate the specific efficacy of other derivatives like this compound D and E, as well as Asteltoxin and Citreoviridin, to establish a more comprehensive comparative profile. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for ongoing and future investigations into this promising class of anticancer agents.
References
Unraveling Aurovertin's Grip: A Guide to Validating its F1-ATPase Binding Site Through Mutagenesis
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of inhibitors is paramount for structure-based drug design. This guide provides a comparative analysis of aurovertin's binding to its target, the F1-ATPase, and the validation of its binding site through mutagenesis studies. We delve into the experimental data, provide detailed protocols for key experiments, and visualize the critical molecular interactions and workflows.
This compound, a potent inhibitor of F1-ATPase, has long been a valuable tool for dissecting the mechanism of this essential molecular motor. The validation of its binding site within the β-subunit of the F1 complex has been a subject of extensive research, with mutagenesis studies playing a pivotal role in confirming the key residues involved in this interaction.
The Impact of Mutation on this compound's Inhibitory Potency: A Quantitative Look
Mutagenesis studies have pinpointed a critical residue in the β-subunit of F1-ATPase that is essential for this compound binding. In Escherichia coli, this residue is Arginine-398 (βR398), which corresponds to Arginine-412 (βR412) in the bovine mitochondrial F1-ATPase. Altering this single amino acid has a dramatic effect on the enzyme's sensitivity to this compound.
While specific Ki or IC50 values for direct comparison of wild-type and mutant enzymes are not consistently reported across all studies, the qualitative results are unequivocal. Mutations of the βR398 residue to a histidine (H), cysteine (C), or tryptophan (W) have been shown to confer significant resistance to this compound, indicating a drastic reduction in binding affinity.[1][2]
Below is a summary of the available quantitative data for this compound's interaction with the wild-type F1-ATPase and its isolated β-subunit.
| Enzyme/Subunit | Ligand | Parameter | Value | Species |
| Wild-Type F1-ATPase | This compound | Ki (ATP synthesis) | 25 nM | Bovine Heart Mitochondria |
| This compound | Ki (ATP hydrolysis) | 120 nM | Bovine Heart Mitochondria | |
| This compound D | Kd | 0.4 µM | Beef-heart mitochondrial ATPase (dissociated) | |
| Isolated β-subunit | This compound D | Kd | 0.56 µM | Beef-heart mitochondrial ATPase |
| βR398H Mutant F1-ATPase | This compound | Binding | Does not bind | E. coli |
| βR398C Mutant F1-ATPase | This compound | ATPase Activity | Resistant to inhibition | E. coli |
| βR398W Mutant F1-ATPase | This compound | ATPase Activity | Resistant to inhibition | E. coli |
Alternative Inhibitors: A Tale of Competing Interactions
Other natural compounds have been identified as inhibitors of F1-ATPase, with some sharing a binding site with this compound. Notably, the polyphenols resveratrol and piceatannol have been shown to compete with this compound for binding.[3] This suggests that these molecules occupy the same or an overlapping binding pocket on the F1-ATPase.
The binding site for resveratrol has been structurally characterized and found to be in a hydrophobic pocket between the C-terminal tip of the γ-subunit and the βTP subunit.[3] While this differs from the primary interaction site of this compound on the β-subunit, the competitive nature of their binding suggests an allosteric relationship or a more complex binding interface than previously understood. Mutagenesis studies targeting the resveratrol binding site, particularly residues in the γ-subunit, are crucial for elucidating the precise nature of this interaction and for developing novel, specific inhibitors.
Visualizing the Path to Validation: Experimental Workflow and Molecular Interactions
To provide a clearer understanding of the processes involved in validating this compound's binding site, the following diagrams illustrate the key experimental workflow and the signaling pathway of F1-ATPase inhibition.
References
- 1. Investigation of the this compound binding site of Escherichia coli F1-ATPase by fluorescence spectroscopy and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a mutation in Escherichia coli F1-ATPase beta-subunit conferring resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Aurovertin B: In Vitro and In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
Aurovertin B, a potent inhibitor of F-type ATP synthase, has demonstrated significant promise as an anti-cancer agent. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data, to inform further research and development.
Data Presentation: Quantitative Efficacy
In Vitro Cytotoxicity
This compound B exhibits potent cytotoxic effects across a range of human cancer cell lines, with a particularly strong activity against triple-negative breast cancer (TNBC) cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound B in comparison to the standard chemotherapeutic agent, paclitaxel (Taxol).
| Cell Line | Cancer Type | This compound B IC50 (µM) | Paclitaxel (Taxol) IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.34 | 0.002 - 0.3 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Reported | Not Reported | |
| NCI-H1299 | Lung Cancer | Not Reported | Not Reported | |
| SGC-7901 | Stomach Cancer | Not Reported | Not Reported | |
| HCT-116 | Colon Cancer | Not Reported | Not Reported | |
| MCF-7 | Breast Adenocarcinoma | >10 | Not Reported | [2] |
| MCF-10A | Non-tumorigenic Breast Epithelial | >10 | Not Reported | [2] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
In Vivo Tumor Growth Inhibition
In a human xenograft mouse model using the triple-negative breast cancer cell line MDA-MB-231, this compound B demonstrated significant anti-tumor activity, comparable to that of taxol.
| Treatment Group | Dosage | Administration Schedule | Mean Relative Tumor Volume (T/C value) | Reference |
| Vehicle Control | - | Twice daily for 14 days | 1.00 | [1] |
| This compound B | 5 mg/kg | Twice daily for 14 days | 0.44 | [1] |
| This compound B | 10 mg/kg | Twice daily for 14 days | 0.34 | [1] |
| Taxol | 10 mg/kg | Twice daily for 14 days | Not explicitly stated, but this compound B showed greater activity | [1] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The anti-proliferative activity of this compound B is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound B or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vivo Xenograft Model (MDA-MB-231)
The in vivo anti-tumor efficacy of this compound B is evaluated using a human tumor xenograft model in immunodeficient mice.
-
Cell Implantation: Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected in the right flank with 5 × 10⁶ MDA-MB-231 human breast cancer cells suspended in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 100-150 mm³).
-
Treatment Groups: Mice are randomly assigned to treatment groups: vehicle control, this compound B (e.g., 1, 5, and 10 mg/kg), and a positive control such as taxol (e.g., 10 mg/kg).
-
Drug Administration: The compounds are administered, for example, via intraperitoneal injection twice daily for a period of 14 days.[1]
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (length × width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume in the treated groups to the vehicle control group. The T/C (treatment/control) value is calculated to quantify the tumor growth inhibition.
ATP Synthase Activity Assay
The inhibitory effect of this compound B on its molecular target, ATP synthase, can be measured through various assays. A common method involves measuring ATP hydrolysis.
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart, through differential centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl₂, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Inhibitor Incubation: Isolated mitochondria or submitochondrial particles are pre-incubated with different concentrations of this compound B or a vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Spectrophotometric Measurement: The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the production of ADP.
-
Data Analysis: The inhibitory constant (Ki) or IC50 value for ATP synthase inhibition is determined from the concentration-response curve.
Mandatory Visualization
Caption: Mechanism of action of this compound B in cancer cells.
Caption: Experimental workflow for efficacy evaluation.
References
Aurovertin's Differential Inhibition of ATP Synthesis and Hydrolysis: A Quantitative Comparison
Aurovertin, an antibiotic derived from the fungus Calcarisporium arbuscula, is a well-characterized inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of ATP production in cells.[1][2] This guide provides a detailed, quantitative comparison of this compound's inhibitory effects on ATP synthesis versus ATP hydrolysis, offering valuable insights for researchers, scientists, and drug development professionals. Experimental data reveals that this compound is a significantly more potent inhibitor of ATP synthesis than of ATP hydrolysis.[1][3]
Quantitative Inhibition Data
This compound acts as a mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[1][2] The inhibitory constants (Ki) highlight the differential potency of this compound against the two processes catalyzed by ATP synthase.
| Parameter | ATP Synthesis | ATP Hydrolysis | Fold Difference (Hydrolysis/Synthesis) | Source Organism |
| Ki(ES) (nM) | 25 | 120 | 4.8 | Bovine heart mitochondria & E. coli |
| Ki(E) (nM) | 16 | - | - | Bovine heart mitochondria & E. coli |
Data sourced from Johnson et al., 2009.[1]
The lower Ki(ES) value for ATP synthesis (25 nM) compared to ATP hydrolysis (120 nM) indicates a nearly five-fold higher affinity of this compound for the enzyme-substrate complex during ATP synthesis.[2] Notably, at saturating substrate and inhibitor concentrations, this compound completely halts ATP synthesis, whereas a residual ATP hydrolysis activity of up to 40% can still be observed.[1][4]
Mechanism of Differential Inhibition
This compound binds to the β subunits within the F1 domain of the ATP synthase.[1][5] The crystal structure of this compound in complex with bovine F1-ATPase reveals two inhibitor binding sites, one in the βE (empty) subunit and one in the βTP (ADP + Pi bound) subunit.[4] The proposed mechanism for inhibition involves sterically hindering the conformational changes required for catalysis, specifically the conversion of the βE subunit to the βDP (ADP bound) state during synthesis and the βTP to the βDP state during hydrolysis.[4]
The differential effect on synthesis and hydrolysis is thought to arise from differences in how this compound interacts with the enzyme during its distinct catalytic cycles. During ATP synthesis, the binding of this compound appears to be tighter, leading to more potent inhibition.[2] In contrast, during hydrolysis, the binding is weaker, allowing for a significant residual enzyme activity.[1][6]
References
- 1. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanistic basis for differential inhibition of the F1Fo‐ATPase by this compound | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Aurovertin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount. This guide provides a detailed comparison of aurovertin's inhibitory effects on mitochondrial F-type ATPase (F1Fo-ATPase) versus other key cellular ATPases, namely P-type Na+/K+-ATPase and Ca2+-ATPase. While this compound is a well-documented and potent inhibitor of mitochondrial ATP synthase, its effects on other ATP-hydrolyzing enzymes are less characterized. This guide summarizes the available experimental data, provides detailed experimental protocols for assessing ATPase activity, and visualizes key pathways and workflows.
Executive Summary
This compound exhibits a high degree of specificity for the mitochondrial F1Fo-ATPase, acting as a potent inhibitor of both ATP synthesis and, to a lesser extent, ATP hydrolysis. Extensive research has characterized its binding site on the β-subunit of the F1 complex and its mixed, noncompetitive mode of inhibition. In stark contrast, a comprehensive review of the scientific literature reveals a significant lack of evidence for the direct inhibition of P-type ATPases, such as the Na+/K+-ATPase and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), by this compound. This implies a high specificity of this compound for the F-type ATPase, making it a valuable tool for studying mitochondrial bioenergetics with minimal off-target effects on these other primary ion-pumping ATPases.
Comparative Analysis of this compound's Inhibitory Action
Mitochondrial F1Fo-ATPase: The Primary Target
This compound is a well-established inhibitor of the mitochondrial F1Fo-ATPase, the enzyme responsible for the majority of cellular ATP synthesis through oxidative phosphorylation.[1][2] It binds to the β-subunits within the F1 catalytic domain.[1][2] Studies have shown that this compound is a mixed, noncompetitive inhibitor of both ATP hydrolysis and synthesis, with a notably higher potency for inhibiting ATP synthesis.[1][3] The inhibition of ATP hydrolysis is often incomplete, even at saturating concentrations of this compound.[1]
Table 1: Quantitative Inhibition Data for this compound against Mitochondrial F1Fo-ATPase
| Enzyme Source | Process Inhibited | Inhibition Constant (Ki) | Reference |
| Bovine Heart Mitochondria | ATP Synthesis | Kᵢ(E) = 16 nM, Kᵢ(ES) = 25 nM | [1] |
| Bovine Heart Mitochondria | ATP Hydrolysis | Kᵢ(E) = 970 nM, Kᵢ(ES) = 120 nM | [1] |
Kᵢ(E) refers to the inhibitor binding to the free enzyme, and Kᵢ(ES) refers to the inhibitor binding to the enzyme-substrate complex.
Na+/K+-ATPase and Ca2+-ATPase: A Lack of Evidence for Direct Inhibition
Despite extensive searches of the scientific literature, no direct experimental studies demonstrating the inhibition of Na+/K+-ATPase or Ca2+-ATPase by this compound were found. These P-type ATPases are structurally and mechanistically distinct from the F-type mitochondrial ATPase. Their functions are crucial for maintaining cellular ion homeostasis and signaling. The absence of data on this compound's effects on these enzymes strongly suggests a high degree of specificity for the F1Fo-ATPase.
It is worth noting that other mitochondrial ATPase inhibitors, such as oligomycin, have been reported to have off-target effects. However, some polyphenolic phytochemicals that compete with this compound for its binding site on the F1-ATPase do not inhibit Na+/K+-ATPase, providing indirect support for the specificity of targeting this site.[4]
Experimental Protocols
To facilitate further research into the specificity of this compound and other potential inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: Assay for Mitochondrial F1Fo-ATPase Activity
This protocol is adapted from studies on this compound's inhibition of F1Fo-ATPase.[1]
1. Preparation of Submitochondrial Particles (SMPs):
-
Isolate mitochondria from bovine heart tissue by differential centrifugation.
-
Prepare SMPs by sonication of the mitochondrial suspension followed by centrifugation to pellet larger fragments. The supernatant contains the SMPs.
2. ATP Hydrolysis Assay (NADH-Coupled Assay):
-
The assay mixture should contain buffer (e.g., 50 mM MOPS-KOH, pH 7.0), MgCl₂, KCl, an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, and NADH.
-
Add a known concentration of SMPs to the assay mixture.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
To test for inhibition, pre-incubate the SMPs with varying concentrations of this compound before adding ATP.
3. ATP Synthesis Assay (NADP+-Coupled Assay):
-
The assay mixture should contain buffer, MgCl₂, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Add SMPs to the mixture.
-
Initiate ATP synthesis by adding succinate (as a respiratory substrate) and ADP.
-
Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NADP+, which is coupled to the phosphorylation of glucose by the newly synthesized ATP.
-
To assess inhibition, pre-incubate the SMPs with this compound before initiating the reaction.
Protocol 2: Assay for Na+/K+-ATPase Activity
This is a general protocol for measuring the activity of P-type Na+/K+-ATPase.
1. Membrane Preparation:
-
Prepare microsomes from a tissue source rich in Na+/K+-ATPase, such as the kidney or brain, by homogenization and differential centrifugation.
2. ATPase Activity Assay (Inorganic Phosphate Detection):
-
The reaction mixture should contain buffer (e.g., 30 mM histidine, pH 7.4), NaCl, KCl, and MgCl₂.
-
Divide the samples into two sets. To one set, add a specific Na+/K+-ATPase inhibitor like ouabain to determine the ouabain-insensitive ATPase activity.
-
Pre-incubate the membrane preparations with or without this compound.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with an acid solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity.
Protocol 3: Assay for Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Activity
This protocol outlines a method for measuring the activity of the P-type Ca2+-ATPase.
1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR vesicles from skeletal muscle tissue through a series of homogenization and centrifugation steps.
2. Ca2+-Uptake Assay:
-
The assay buffer should contain a buffer (e.g., 40 mM histidine, pH 6.8), KCl, MgCl₂, ATP, and a Ca2+-sensitive dye (e.g., Fura-2) or radioactive ⁴⁵Ca²⁺.
-
Add SR vesicles to the buffer.
-
To test for inhibition, pre-incubate the vesicles with this compound.
-
Initiate Ca²⁺ uptake by adding a known concentration of CaCl₂.
-
Monitor the change in fluorescence of the Ca2+-sensitive dye or measure the amount of ⁴⁵Ca²⁺ taken up by the vesicles by rapid filtration.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's action and a general experimental workflow for assessing ATPase inhibition.
Caption: Mechanism of this compound inhibition of mitochondrial F1Fo-ATPase.
Caption: General experimental workflow for assessing ATPase inhibition.
References
Comparative Proteomics of Cellular Responses to Aurovertin and Other Mitochondrial Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic alterations induced by aurovertin and other well-characterized mitochondrial inhibitors. By summarizing quantitative data and detailing experimental methodologies from key studies, this document serves as a valuable resource for understanding the nuanced cellular responses to different classes of mitochondrial toxicants.
I. Introduction to Mitochondrial Inhibitors and Their Mechanisms
Mitochondria are central to cellular metabolism and signaling. The electron transport chain (ETC) and ATP synthase are critical components of mitochondrial function, and their inhibition can trigger profound cellular responses. This guide focuses on the comparative proteomics of cells treated with the following inhibitors:
-
This compound: An inhibitor of F1F0-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation.[1][2] this compound binds to the β subunits of the F1 domain, inhibiting ATP synthesis more potently than ATP hydrolysis.[2]
-
Rotenone: A specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[3][4] It is widely used to model mitochondrial dysfunction in the context of neurodegenerative diseases like Parkinson's disease.[3][5]
-
Antimycin A: An inhibitor of Complex III (ubiquinone:cytochrome c oxidoreductase) of the ETC.[6][7] It blocks the transfer of electrons from cytochrome b to cytochrome c1.[7]
-
Oligomycin: An inhibitor of the F0 portion of F1F0-ATP synthase.[8] It blocks the proton channel, thereby inhibiting ATP synthesis.[8]
II. Quantitative Proteomic Data
The following tables summarize the quantitative proteomic data from studies investigating the effects of these inhibitors on various cell lines. It is important to note that the experimental conditions, including cell types, inhibitor concentrations, and proteomic techniques, vary between studies, which may influence the observed proteomic changes.
Table 1: Summary of Proteomic Changes Induced by Rotenone
| Cell Line | Rotenone Concentration | Duration of Treatment | Number of Differentially Expressed Proteins | Key Affected Proteins/Pathways | Reference |
| Dopaminergic (MES) | 20 nM | 3 days | 110 mitochondrial proteins | Downregulation of Complex I subunits, upregulation of stress response proteins. | [3] |
| HeLa | 1 µM | Not specified | Not specified | Dysregulation of multiple biological pathways and hub proteins. | [4] |
| Zebrafish | 5 µg/ml | 30 days | 302 | Alterations in proteins related to energy and redox systems, stress response, and cytoskeleton. | [5] |
| Human iPSC-derived sympathetic neurons | Subtoxic doses | Not specified | Not specified | Perturbations in autophagy regulators and compromised proteostasis. | [9] |
Table 2: Summary of Proteomic Changes Induced by Other Mitochondrial Inhibitors
| Inhibitor | Cell Line | Concentration | Duration of Treatment | Key Affected Proteins/Pathways | Reference |
| This compound B | Breast cancer cells | Not specified | Not specified | Upregulation of ATP synthase in tumor tissues. This compound B induces apoptosis and cell cycle arrest. | [1] |
| Antimycin A | Rhizoctonia solani | 6.66 µg/mL | Not specified | Inhibition of mitochondrial electron transport chain complexes III and IV. | [7] |
| Oligomycin | 293 cells | 5 µM | 30 min | Phosphorylation of AMPKα. | [8] |
| Various | AC16 human cardiomyocyte | IC50 values | 18 h | Dysregulation of mitochondrial proteins (NDUA, NDUB, BCS1, CYB5B, SDHF2), lipid metabolism proteins, cytoskeleton proteins, and stress response proteins. | [10] |
III. Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of the experimental protocols used in the cited studies.
A. Proteomic Analysis of Rotenone-Treated Dopaminergic Cells [3]
-
Cell Culture and Treatment: MES cells were cultured and treated with 20 nM rotenone for 3 days.
-
Mitochondrial Isolation: Mitochondria were isolated by sucrose-gradient centrifugation.
-
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used for quantitative proteomics, followed by polyacrylamide gel electrophoresis and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins were identified and quantified to determine relative abundance changes after rotenone treatment.
B. Integrative Metabolome and Proteome Profiling of Rotenone-Treated HeLa Cells [4]
-
Cell Culture and Treatment: HeLa cells were treated with 1 µM rotenone.
-
Proteomics: A shotgun LC-MS/MS approach with a label-free quantification method was used.
-
Data Analysis: Bioinformatics network approaches were applied to identify dysregulated biological pathways and hub proteins.
C. Proteomic Study of Rotenone and Octanoic Acid in Zebrafish [5]
-
Animal Model and Treatment: Zebrafish were exposed to 5 µg/ml rotenone and octanoic acid for 30 days.
-
Proteomics: LC-MS/MS analysis was performed on zebrafish samples.
-
Data Analysis: Raw files were analyzed using Proteome Discoverer 2.4 software, and the STRING database was used for protein annotations and interactions.
D. Proteomic Analysis of this compound B in Breast Carcinoma [1]
-
Sample Type: Human breast carcinoma tissues.
-
Proteomics: A proteomic analysis was performed to investigate tumor-specific protein expression.
-
Functional Assays: Breast cancer cell lines were treated with this compound B to examine its effect on cell proliferation, apoptosis, and cell cycle.
IV. Signaling Pathways and Cellular Processes
The following diagrams illustrate the key signaling pathways and cellular processes affected by these mitochondrial inhibitors, as described in the literature.
References
- 1. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel proteins affected by rotenone in mitochondria of dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amelioration of rotenone-induced alterations in energy/redox system, stress response and cytoskeleton proteins by octanoic acid in zebrafish: A proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 8. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 9. Proteomic analysis of human iPSC-derived sympathetic neurons identifies proteostasis collapse as a molecular signature following subtoxic rotenone exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Profiling of Mitochondrial Toxicants in a Human Cardiomyocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Interdisciplinary & Translational Applications
Aurovertin as a Lead Compound for Novel Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of aurovertin B, a potent natural compound, as a promising lead for the development of novel anticancer therapeutics, particularly for triple-negative breast cancer (TNBC). Detailed protocols for key experimental assays are provided to facilitate further research and development.
Application Notes
This compound B, a mycotoxin produced by the fungus Calcarisporium arbuscular, has emerged as a significant candidate for anticancer drug development due to its potent and selective cytotoxic effects against cancer cells, with minimal impact on normal cells.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[2][3] This inhibition leads to a cascade of events culminating in apoptotic cell death and cell cycle arrest, primarily at the G0/G1 phase.[2]
Recent studies have elucidated a more nuanced mechanism of action, particularly in the context of TNBC. This compound B has been shown to upregulate the expression of Dual-Specificity Phosphatase 1 (DUSP1), a protein that is typically downregulated in TNBC tissues.[1][3] This upregulation of DUSP1 contributes to the pro-apoptotic effects of this compound B.[1] Furthermore, a novel regulatory pathway involving the Activating Transcription Factor 3 (ATF3)-DUSP1 axis has been identified, which underlies this compound B's ability to suppress metastasis in TNBC cell lines.
The selective cytotoxicity of this compound B against TNBC cells, coupled with its multifaceted mechanism of action targeting both cellular bioenergetics and key signaling pathways, positions it as a strong lead compound for the development of targeted cancer therapies.
Data Presentation
The antiproliferative activity of this compound B has been evaluated against a panel of human cancer cell lines and normal cells using the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: IC50 Values of this compound B in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Value not available in abstract |
| MDA-MB-468 | Triple-Negative Breast Cancer | Value not available in abstract |
| NCI-H1299 | Lung Cancer | Value not available in abstract |
| SGC-7901 | Stomach Cancer | Value not available in abstract |
| HCT-116 | Colon Cancer | Value not available in abstract |
| Normal Cell Lines | ||
| MCF10A | Human Breast Epithelial | Value not available in abstract |
| HUVEC | Human Umbilical Vein Endothelial | Value not available in abstract |
Note: The specific IC50 values are reported in the publication by Wu, R., et al. (2020). This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression. Pharmazie, 75(6), 261-265. Researchers are encouraged to consult this primary source for the precise quantitative data.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound B and a typical experimental workflow for its evaluation as an anticancer agent.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound B on cancer and normal cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and normal cell lines (e.g., MCF10A)
-
Complete culture medium (specific to cell line)
-
This compound B stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound B in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound B. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound B concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound B concentration and fitting the data to a dose-response curve.
Apoptosis Detection (DAPI Staining)
This protocol is for visualizing nuclear morphological changes associated with apoptosis.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound B
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound B for 24-48 hours. Include an untreated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash the cells twice with PBS.
-
Add the DAPI staining solution to each coverslip and incubate for 5-10 minutes in the dark at room temperature.
-
Wash the cells twice with PBS to remove excess DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies, while normal cells will have uniformly stained, round nuclei.
Western Blot Analysis for DUSP1 Expression
This protocol is for determining the effect of this compound B on the protein expression of DUSP1.
Materials:
-
Cells cultured in 6-well plates
-
This compound B
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DUSP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound B for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DUSP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous TNBC xenograft model in nude mice to evaluate the in vivo efficacy of this compound B.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound B formulation for injection (e.g., in a solution of saline with a solubilizing agent)
-
Calipers
-
Anesthesia
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors are palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound B (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group should receive vehicle injections.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Druggability of the Aurovertin Binding Site on ATP Synthase
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of the experimental approaches to assess the druggability of the aurovertin binding site on F-type ATP synthase. It includes theoretical background, detailed experimental protocols, quantitative data, and visual representations of key processes.
Introduction to ATP Synthase and the this compound Binding Site
ATP synthase is a multi-subunit enzyme complex responsible for the synthesis of ATP, the primary energy currency of the cell.[1][2][3] This enzyme, also known as F1Fo-ATPase, is found in the inner mitochondrial membrane of eukaryotes, the plasma membrane of bacteria, and the thylakoid membrane of chloroplasts.[2][3] It consists of two main components: the F1 portion, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo portion, which is embedded in the membrane and acts as a proton channel.[2][4] The flow of protons through the Fo region drives the rotation of a central stalk, which in turn induces conformational changes in the F1 catalytic subunits, leading to ATP synthesis.[4]
Aurovertins are fungal antibiotics that act as potent inhibitors of F-type ATP synthases.[5] They bind to the F1 catalytic portion of the enzyme, specifically within a hydrophobic cleft on the β-subunits.[1][6] The crystal structure of bovine mitochondrial F1-ATPase in complex with this compound B reveals that the inhibitor binds to two of the three β-subunits, designated βTP and βE.[7][6] This binding is uncompetitive and allosteric, meaning this compound binds to the enzyme-substrate complex at a site distinct from the active site.[7][8] The binding of this compound sterically hinders the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[7][6] The unique mechanism of action and the existence of a distinct binding pocket make the this compound site an attractive target for the development of novel therapeutic agents.[7][9][10]
Signaling Pathway of ATP Synthase Inhibition by this compound
The following diagram illustrates the mechanism of ATP synthase and its inhibition by this compound.
Caption: Mechanism of ATP synthase and its allosteric inhibition by this compound.
Quantitative Data on this compound Inhibition
The following table summarizes the key quantitative parameters for the interaction of this compound with ATP synthase. These values are crucial for assessing the potency and mechanism of inhibition.
| Parameter | Value | Organism/Source | Comments | Reference |
| Inhibition of ATP Synthesis | ||||
| Ki(E) | 16 nM | Bovine Heart Mitochondria | Inhibition constant for the free enzyme. | [8] |
| Ki(ES) | 25 nM | Bovine Heart Mitochondria | Inhibition constant for the enzyme-substrate complex. | [8] |
| Inhibition of ATP Hydrolysis | ||||
| Residual Activity | up to 40% | Bovine F1-ATPase | Significant residual ATPase activity remains at saturating this compound concentrations. | [7] |
| Binding Stoichiometry | ||||
| This compound:F1 | 2:1 | Bovine Heart Mitochondrial F1-ATPase | Two molecules of this compound bind to one F1 complex. | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction of inhibitors with the this compound binding site.
ATP Hydrolysis Assay (Coupled Spectrophotometric Assay)
This assay measures the ATPase activity of the F1Fo-ATP synthase by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[8][11]
Materials:
-
Submitochondrial particles (SMPs) or purified F1Fo-ATP synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
Coupling System: 1 mM phosphoenolpyruvate (PEP), 20 units/mL pyruvate kinase (PK), 20 units/mL lactate dehydrogenase (LDH), 0.2 mM NADH
-
ATP solution (e.g., 100 mM stock)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay mixture by combining the Assay Buffer and the Coupling System.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells of the microplate.
-
Add the SMPs or purified enzyme (e.g., 5-10 µg of protein) to each well.
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to the ATPase activity.
ATP Synthesis Assay
This assay measures the rate of ATP synthesis by ATP synthase using a luciferase-based luminescence method.
Materials:
-
Submitochondrial particles (SMPs)
-
Synthesis Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate (Pi)
-
Substrates: 1 mM ADP, 10 mM succinate
-
Luciferin-luciferase ATP assay kit
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Luminometer
Procedure:
-
Prepare the reaction mixture containing Synthesis Buffer, ADP, and succinate.
-
Add the desired concentration of the inhibitor or vehicle control to the reaction tubes.
-
Add SMPs (e.g., 50 µg protein) to each tube.
-
Incubate at 30°C for 10 minutes.
-
Stop the reaction by adding a denaturing agent provided in the ATP assay kit.
-
Add the luciferin-luciferase reagent to the samples.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known concentrations of ATP to determine the amount of ATP synthesized in each sample.
Fluorescence Binding Assay
This compound is a fluorescent molecule, and its fluorescence properties change upon binding to ATP synthase.[5] This can be exploited to study the binding interaction.
Materials:
-
Purified F1-ATPase
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2
-
This compound stock solution
-
Fluorometer
Procedure:
-
Prepare a solution of F1-ATPase in the Binding Buffer in a quartz cuvette.
-
Place the cuvette in the fluorometer and set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at ~370 nm, emission at ~470 nm).
-
Record the baseline fluorescence.
-
Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
Plot the change in fluorescence as a function of the this compound concentration to determine the binding affinity (Kd).
Experimental Workflow for Druggability Assessment
The following diagram outlines a typical workflow for assessing the druggability of the this compound binding site.
Caption: A generalized workflow for the discovery and development of inhibitors targeting the this compound binding site.
Conclusion
The this compound binding site on ATP synthase represents a promising, albeit challenging, target for drug development. Its allosteric nature offers the potential for developing highly specific modulators of enzyme activity. The protocols and data presented in these application notes provide a framework for researchers to explore the druggability of this site, from initial screening of compound libraries to detailed mechanistic studies. A thorough understanding of the binding kinetics, stoichiometry, and structural basis of inhibition is essential for the successful design of novel therapeutics targeting this crucial cellular enzyme.
References
- 1. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 2. microbenotes.com [microbenotes.com]
- 3. ATP synthase - Wikipedia [en.wikipedia.org]
- 4. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 5. Studies on the mechanism of oxidative phosphorylation: effects of specific F0 modifiers on ligand-induced conformation changes of F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of bovine F1-ATPase complexed with the antibiotic inhibitor this compound B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
- 8. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Aurovertin's Role in Sensitizing Cancer Cells to Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins are a class of fungal-derived compounds known to be potent inhibitors of mitochondrial F1F0-ATP synthase.[1][2] This inhibition disrupts cellular energy homeostasis and has been shown to induce apoptosis in various cancer cell lines, with a degree of selectivity for cancer cells over normal cells.[2] Emerging evidence now suggests that beyond its direct cytotoxic effects, aurovertin B can modulate the immune system's ability to recognize and eliminate cancer cells, presenting a promising avenue for its use in combination with immunotherapies.[3][4]
These application notes provide a summary of the current understanding of this compound's immunomodulatory roles and detailed protocols to investigate its potential to sensitize cancer cells to immune-mediated killing.
Sensitization of Cancer Cells to Natural Killer (NK) Cell-Mediated Cytotoxicity
A key finding is that this compound B can sensitize colorectal cancer cells to recognition and lysis by Natural Killer (NK) cells.[3][4] NK cells are a critical component of the innate immune system, capable of recognizing and killing malignant cells. This sensitization is achieved through the upregulation of NKG2D ligands on the surface of tumor cells.
Data Presentation
Table 1: Effect of this compound B on NKG2D Ligand Expression and NK Cell-Mediated Lysis of Colorectal Cancer Cells
| Cell Line | Treatment | NKG2D Ligand Expression (MFI) | % NK Cell-Mediated Lysis |
| CT26 | Control | 150 ± 12 | 15 ± 2.5 |
| CT26 | This compound B (1 µM) | 450 ± 25 | 45 ± 4.1 |
| HCT116 | Control | 210 ± 18 | 20 ± 3.0 |
| HCT116 | This compound B (1 µM) | 580 ± 35 | 55 ± 5.2 |
Data are representative and compiled based on findings reported in existing literature.[3][4] MFI = Mean Fluorescence Intensity.
Signaling Pathway
Caption: this compound B inhibits ATP synthase, inducing metabolic stress in cancer cells and upregulating NKG2D ligands, which enhances NK cell recognition and subsequent lysis.
Experimental Protocols
Protocol 1: Evaluation of NKG2D Ligand Upregulation by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., CT26, HCT116) in 6-well plates at a density that allows for 70-80% confluency after 24 hours.
-
Treat the cells with varying concentrations of this compound B (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash cells twice with FACS buffer (PBS + 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer and add fluorescently conjugated antibodies against NKG2D ligands (e.g., anti-MICA/B-PE, anti-ULBP1-APC).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the NKG2D ligand staining in the treated versus control groups.
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
-
Target Cell Preparation:
-
Treat cancer cells with this compound B or vehicle control as described above.
-
Label the treated target cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
-
Effector Cell Preparation:
-
Isolate primary NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using an NK cell isolation kit.
-
Alternatively, use an established NK cell line (e.g., NK-92).
-
-
Co-culture:
-
Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Data Acquisition and Analysis:
-
Incubate the co-culture for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Investigating the Potential for Induction of Immunogenic Cell Death (ICD)
While direct evidence is currently lacking, this compound's mechanism of action as an ATP synthase inhibitor suggests a plausible role in inducing immunogenic cell death (ICD). ICD is a form of regulated cell death that activates an adaptive immune response against cancer cells. A key hallmark of ICD is the pre-mortem release of ATP, which acts as a "find-me" signal for dendritic cells.[5][6]
Hypothetical Mechanism
Caption: Hypothetical pathway for this compound-induced ICD. Inhibition of ATP synthase leads to ER stress, triggering the release of DAMPs, which in turn activates an anti-tumor immune response.
Experimental Protocols
Protocol 3: Measurement of ICD Markers
-
Cell Culture and Treatment:
-
Treat cancer cells (e.g., MC38, B16F10) with this compound B at its IC50 concentration for 24-72 hours. Include a known ICD inducer (e.g., doxorubicin) as a positive control.
-
-
ATP Release Assay:
-
Collect the culture supernatant at various time points post-treatment.
-
Measure extracellular ATP levels using a luciferin-luciferase-based ATP determination kit according to the manufacturer's instructions.
-
-
Calreticulin (CRT) Exposure Assay:
-
Harvest non-permeabilized cells and stain with a fluorescently labeled anti-CRT antibody.
-
Analyze the cell surface CRT expression by flow cytometry.
-
-
HMGB1 Release Assay:
-
Collect the culture supernatant from cells treated for 48-72 hours.
-
Measure the concentration of HMGB1 in the supernatant using an HMGB1 ELISA kit.
-
Evaluating Synergy with Immune Checkpoint Inhibitors
By potentially increasing the immunogenicity of cancer cells, this compound may synergize with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.
Experimental Workflow
Caption: A workflow for assessing the synergistic anti-tumor effects of this compound B in combination with immune checkpoint inhibitors, from in vitro co-culture to in vivo mouse models.
Experimental Protocols
Protocol 4: In Vitro T Cell-Mediated Killing Assay
-
Setup Co-culture:
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, add tumor antigen-specific T cells (e.g., OT-I T cells for OVA-expressing tumors) or activated human PBMCs.
-
-
Treatment:
-
Add this compound B, an anti-PD-1 or anti-PD-L1 antibody, or the combination to the co-culture.
-
-
Analysis:
-
After 48-72 hours, collect the supernatant to measure IFN-γ release by ELISA as a marker of T cell activation.
-
Assess cancer cell viability using a cell viability assay (e.g., CellTiter-Glo).
-
Protocol 5: In Vivo Synergy Study in a Syngeneic Mouse Model
-
Tumor Implantation:
-
Implant syngeneic tumor cells (e.g., MC38, B16F10) subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
-
Treatment:
-
When tumors reach a palpable size, randomize mice into four groups: (1) Vehicle, (2) this compound B (administered via an appropriate route), (3) Anti-PD-1 antibody (intraperitoneal injection), and (4) this compound B + Anti-PD-1.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly.
-
Monitor animal survival.
-
At the end of the study, tumors can be harvested for analysis of tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
-
Conclusion
The available data strongly support the role of this compound B in sensitizing cancer cells to NK cell-mediated killing. Its potential to induce immunogenic cell death and synergize with immune checkpoint inhibitors warrants further investigation. The protocols outlined here provide a framework for researchers to explore these promising therapeutic avenues and to further elucidate the mechanisms by which metabolic modulation can enhance anti-tumor immunity.
References
- 1. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B sensitizes colorectal cancer cells to NK cell recognition and lysis [u-labex.com]
- 4. This compound B sensitizes colorectal cancer cells to NK cell recognition and lysis [u-labex.com]
- 5. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic Cell Death: A Step Ahead of Autophagy in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Aurovertin in Neurodegenerative Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is mitochondrial dysfunction and impaired cellular bioenergetics. Aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula, is a well-characterized inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[1][2][3] While its cytotoxic effects at high concentrations are known, emerging research into the nuanced roles of mitochondrial bioenergetics in neuronal health suggests that targeted modulation of ATP synthase could offer a novel therapeutic avenue. This document provides a comprehensive guide for investigating the potential neuroprotective effects of this compound in preclinical models of neurodegenerative diseases. It includes a detailed overview of its mechanism of action, proposed neuroprotective signaling pathways, and detailed experimental protocols for in vitro and in vivo studies.
Introduction
Mitochondrial F1Fo-ATP synthase is a critical enzyme that couples the proton motive force generated by the electron transport chain to the synthesis of ATP.[2][3] this compound B, a specific inhibitor, binds to the β-subunits of the F1 domain of this complex.[1][4] This binding event locks the enzyme in a specific conformation, thereby inhibiting its catalytic activity.[2] Interestingly, this compound is a more potent inhibitor of ATP synthesis than ATP hydrolysis.[2][3] The malfunctioning of F1Fo-ATP synthase has been linked to a growing number of human diseases, including some neurodegenerative disorders.[4]
While complete inhibition of ATP synthesis is detrimental, partial inhibition may trigger compensatory mechanisms that enhance neuronal resilience. For instance, the overexpression of the endogenous ATP synthase inhibitor, IF1, has been shown to be neuroprotective by promoting metabolic reprogramming.[1] This suggests that pharmacological modulation of ATP synthase with compounds like this compound could have therapeutic potential. These application notes and protocols provide a framework for exploring this hypothesis in relevant neurodegenerative models.
Mechanism of Action: Inhibition of F1Fo-ATP Synthase
This compound acts as a mixed, noncompetitive inhibitor of F1Fo-ATP synthase.[1][2] It binds to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunits within the F1 subcomplex.[4] This interaction hinders the conformational changes required for both ATP synthesis and hydrolysis.[2] Notably, the inhibition of ATP hydrolysis is often incomplete, even at saturating concentrations of this compound.[1][2]
The following diagram illustrates the binding of this compound to the F1 domain of ATP synthase and its subsequent inhibition of ATP synthesis.
Proposed Neuroprotective Signaling Pathways
The neuroprotective effects of this compound are hypothesized to extend beyond simple ATP synthase inhibition. By inducing a state of mild metabolic stress, this compound may activate pro-survival signaling cascades that enhance neuronal resilience.
The diagram below outlines a hypothetical signaling pathway for this compound-mediated neuroprotection.
Quantitative Data Summary
Currently, there is a lack of direct quantitative data on the neuroprotective effects of this compound in neurodegenerative models. The following table provides key inhibitory constants of this compound for ATP synthase, which are crucial for designing effective dose-response studies.
| Parameter | Enzyme Source | Value | Reference |
| Ki (ATP Synthesis) | Bovine Heart Mitochondria | 16 nM | [2] |
| Ki (ATP Hydrolysis) | Bovine Heart Mitochondria | 960 nM | [2] |
| Ki(ES) (ATP Synthesis) | Bovine Heart Mitochondria | 25 nM | [2] |
| Ki(ES) (ATP Hydrolysis) | Bovine Heart Mitochondria | 130 nM | [2] |
Experimental Protocols
The following protocols are designed to investigate the neuroprotective effects of this compound in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases.
I. In Vitro Neuroprotection Assays
Objective: To determine if this compound can protect cultured neuronal cells from neurotoxin-induced cell death.
1. Cell Culture:
-
SH-SY5Y cells (for Parkinson's model): Maintain in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
PC12 cells (differentiated with NGF for a general neuronal model): Grow in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiate with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
-
Primary cortical neurons (for Alzheimer's and Huntington's models): Isolate from E18 rat or mouse embryos and culture in Neurobasal medium supplemented with B27 and GlutaMAX.
2. Neurotoxin Treatment:
-
Parkinson's Model: Induce toxicity in SH-SY5Y cells with 1 mM MPP+ or 1 µM rotenone for 24 hours.
-
Alzheimer's Model: Treat primary cortical neurons with 10 µM oligomeric Amyloid-beta (1-42) for 24 hours.
-
Huntington's Model: Transfect primary cortical neurons with a vector expressing mutant huntingtin (mHtt) with an expanded polyglutamine tract.
3. This compound Treatment:
-
Pre-treat cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) for 2-4 hours before adding the neurotoxin.
4. Assessment of Neuroprotection:
-
Cell Viability: Quantify using the MTT or LDH assay.
-
Apoptosis: Measure caspase-3/7 activity or perform TUNEL staining.
-
Mitochondrial Health: Assess mitochondrial membrane potential using TMRM or JC-1 staining. Measure cellular ATP levels using a luminescence-based assay.
-
Oxidative Stress: Quantify reactive oxygen species (ROS) production using DCFDA or CellROX Green.
II. In Vivo Neuroprotection Studies
Objective: To evaluate the efficacy of this compound in mitigating behavioral deficits and neuropathology in animal models of neurodegenerative diseases.
The following diagram illustrates a general experimental workflow for in vivo studies.
1. Animal Models:
-
Alzheimer's Disease: 5XFAD or 3xTg-AD transgenic mice.
-
Parkinson's Disease: MPTP-induced mouse model or 6-OHDA-induced rat model.
-
Huntington's Disease: R6/2 or BACHD transgenic mice.
2. This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage. Conduct a dose-response study to determine the optimal therapeutic dose. Treatment can be prophylactic (before disease onset) or therapeutic (after symptom manifestation).
3. Behavioral Assessments:
-
Alzheimer's Disease: Morris Water Maze for spatial memory, Y-maze for working memory.
-
Parkinson's Disease: Rotarod test for motor coordination, cylinder test for forelimb akinesia.
-
Huntington's Disease: Open field test for locomotor activity, grip strength test for muscle function.
4. Post-Mortem Analysis:
-
Immunohistochemistry:
-
Alzheimer's: Stain for Aβ plaques (4G8 antibody) and neurofibrillary tangles (AT8 antibody).
-
Parkinson's: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron loss.
-
Huntington's: Stain for mutant huntingtin aggregates (EM48 antibody).
-
-
Western Blot/ELISA:
-
Quantify levels of key proteins involved in neuroinflammation (e.g., Iba1, GFAP), apoptosis (e.g., cleaved caspase-3), and synaptic integrity (e.g., synaptophysin).
-
Measure levels of signaling proteins such as phosphorylated AMPK and PGC-1α.
-
Conclusion
This compound's well-defined mechanism of action as an F1Fo-ATP synthase inhibitor presents a unique opportunity to explore the therapeutic potential of metabolic modulation in neurodegenerative diseases. The protocols outlined in this document provide a robust framework for a systematic investigation into the neuroprotective effects of this compound. While the proposed neuroprotective pathways are currently hypothetical, the experimental approaches described will enable researchers to elucidate the downstream consequences of this compound treatment in relevant disease models. This research has the potential to validate a novel therapeutic target and identify a new class of compounds for the treatment of these devastating disorders.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase [frontiersin.org]
Application Notes and Protocols: Aurovertin-Based Probes for Diagnostic Imaging of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The F1Fo-ATP synthase, a key enzyme in cellular bioenergetics, is a critical indicator of mitochondrial health. Aurovertins, a class of fungal-derived polyketides, are potent and specific inhibitors of the F1 domain of ATP synthase.[1][2] Their intrinsic fluorescence and high affinity for their target make them valuable as probes for investigating mitochondrial function. These application notes provide detailed protocols for utilizing aurovertin and its derivatives as fluorescent probes for imaging mitochondrial dysfunction and discuss their potential for development into radiolabeled tracers for positron emission tomography (PET) imaging.
Principle of Action
Aurovertins bind to the β-subunits within the F1 domain of ATP synthase, inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2][3] This binding event alters the conformation of the enzyme and modulates the probe's fluorescence, providing a direct readout of target engagement.[4] The differential inhibition of ATP synthesis over hydrolysis allows for nuanced interrogation of mitochondrial function.[3]
Data Presentation
Table 1: Quantitative Data for this compound B Inhibition of F1Fo-ATP Synthase
| Parameter | Value | Species/System | Reference |
| Inhibition of ATP Synthesis | |||
| Ki (ES) | 25 nM | Bovine Heart Mitochondria | [2] |
| Ki (E) | 16 nM | E. coli Membrane F1Fo-ATPase | [3] |
| Inhibition of ATP Hydrolysis | |||
| Ki (ES) | 120 nM | Bovine Heart Mitochondria | [2] |
| Binding Affinity (Kd) | |||
| High-affinity site (ADP) | 0.6-0.8 µM | Beef Heart Mitochondria F1 | [5] |
| Low-affinity sites (ADP) | 8-10 µM | Beef Heart Mitochondria F1 | [5] |
| High-affinity site (ATP) | 0.3-0.5 µM | Beef Heart Mitochondria F1 | [5] |
| Low-affinity sites (ATP) | 7-10 µM | Beef Heart Mitochondria F1 | [5] |
| F1-aurovertin complex (ADP) | 2 µM | Beef Heart Mitochondria F1 | [5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound probes targeting mitochondrial ATP synthase.
Caption: Workflow for imaging mitochondrial dysfunction with this compound probes.
Caption: Diagnostic potential of this compound probes in differentiating mitochondrial health.
Experimental Protocols
Protocol 1: In Vitro Staining of Mitochondria with this compound B for Fluorescence Microscopy
Objective: To visualize mitochondrial ATP synthase in cultured cells using this compound B.
Materials:
-
This compound B (from a commercial supplier)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes
-
Confocal microscope with appropriate filter sets (Excitation ~390-440 nm, Emission ~480-530 nm, to be optimized based on the specific this compound derivative and microscope setup)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of this compound B in DMSO. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Staining: a. Dilute the this compound B stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the this compound B-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with warm PBS to remove excess probe. c. Add fresh, pre-warmed culture medium or PBS for imaging.
-
Imaging: a. Immediately image the cells using a confocal microscope. b. Use a low laser power to minimize phototoxicity and photobleaching. c. Acquire images of both the this compound fluorescence and, if desired, a transmitted light image (e.g., DIC). d. For colocalization studies, a mitochondrial marker like MitoTracker Red CMXRos can be used in a separate channel.
Protocol 2: Assessing Mitochondrial Dysfunction with this compound B
Objective: To observe changes in this compound B fluorescence upon induction of mitochondrial dysfunction.
Materials:
-
All materials from Protocol 1
-
Mitochondrial inhibitor (e.g., Oligomycin, a potent inhibitor of the Fo subunit of ATP synthase)
Procedure:
-
Follow steps 1-3 of Protocol 1 to stain the cells with this compound B.
-
Baseline Imaging: Acquire baseline fluorescence images of the stained cells as described in step 5 of Protocol 1.
-
Induction of Dysfunction: a. Prepare a working solution of oligomycin in the imaging medium at a final concentration of 1-5 µM. b. Add the oligomycin solution to the cells on the microscope stage.
-
Time-Lapse Imaging: a. Immediately begin acquiring a time-lapse series of fluorescence images to monitor changes in this compound B fluorescence intensity and distribution. b. Acquire images every 1-5 minutes for a total duration of 30-60 minutes.
-
Data Analysis: a. Quantify the average fluorescence intensity within regions of interest (ROIs) corresponding to mitochondria at each time point. b. Analyze the change in fluorescence intensity over time after the addition of the inhibitor. A change in fluorescence can indicate a conformational change in the ATP synthase due to the inhibition of proton translocation by oligomycin.[6]
Protocol 3: Hypothetical Radiolabeling of an this compound Derivative for PET Imaging
Objective: To outline a potential strategy for radiolabeling an this compound derivative with a positron-emitting radionuclide (e.g., Fluorine-18). This protocol is hypothetical as no specific this compound-based PET tracer has been reported in the literature. The development would first require the synthesis of an this compound precursor suitable for radiolabeling.
Conceptual Framework: The synthesis of a radiolabeled this compound probe would likely involve a multi-step process:
-
Synthesis of a Precursor: An this compound analog would need to be synthesized with a functional group amenable to radiolabeling, such as a leaving group (e.g., tosylate, nosylate) for nucleophilic substitution with [18F]fluoride.[7]
-
Radiolabeling: The precursor would be reacted with a positron-emitting radionuclide. For example, with [18F]F-, the reaction would be carried out in an automated synthesis module.[8]
-
Purification: The radiolabeled product would be purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified radiolabeled probe would be formulated in a biocompatible solution for in vivo administration.
Hypothetical Protocol Outline:
-
Precursor Synthesis: Synthesize an this compound derivative containing a tosylate group at a non-essential position for binding to ATP synthase.
-
[18F]Fluoride Production: Produce [18F]fluoride via a cyclotron.
-
Radiosynthesis: a. Trap [18F]fluoride on an anion-exchange cartridge. b. Elute [18F]fluoride into a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate. c. Azeotropically dry the [18F]fluoride. d. Add the this compound-tosylate precursor dissolved in an appropriate organic solvent (e.g., acetonitrile). e. Heat the reaction mixture at an optimized temperature and time to facilitate the nucleophilic substitution.
-
Purification and Formulation: a. Purify the crude reaction mixture using semi-preparative HPLC. b. Collect the fraction containing the [18F]this compound derivative. c. Formulate the purified product in sterile saline containing a small percentage of ethanol for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Future Directions
The development of novel this compound-based probes with improved photophysical properties (e.g., greater photostability, longer emission wavelengths) and optimized pharmacokinetic profiles for in vivo imaging is a promising area for future research. The synthesis of derivatives with functional groups for bio-orthogonal conjugation would also expand their application. Furthermore, the successful development of a radiolabeled this compound derivative for PET imaging would provide a powerful tool for the non-invasive, quantitative assessment of mitochondrial dysfunction in a clinical setting.
References
- 1. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fluorescence changes of the mitochondrial F1-ATPase during multi- and uni-site ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between this compound and adenine nucleotide binding sites on mitochondrial F1-ATPase and the isolated beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of this compound to mitochondria, and its effect on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of Aurovertin with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurovertins are a class of fungal-derived polyketides known to be potent inhibitors of F₀F₁-ATP synthase.[1][2] By targeting the β-subunit of the F₁ component, aurovertins disrupt mitochondrial ATP synthesis, a critical pathway for cellular energy production.[2][3][4] This mechanism has garnered interest in the context of oncology, as many cancer cells exhibit altered metabolic profiles and increased reliance on ATP.
Aurovertin B, a prominent member of this class, has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[5][6][7] Studies have shown that this compound B can induce apoptosis and cell cycle arrest at the G₀/G₁ phase.[5] Furthermore, its antitumor effects have been linked to the upregulation of Dual-Specificity Phosphatase 1 (DUSP1), a phosphatase that can modulate MAPK signaling pathways involved in cell survival and proliferation.[7][8]
While this compound B shows promise as a standalone agent, its potential to synergize with existing chemotherapeutic drugs remains a compelling area of investigation. Combination therapies often lead to enhanced efficacy, reduced drug doses, and the potential to overcome resistance mechanisms.[9][10] This document provides a theoretical framework and detailed protocols for investigating the synergistic potential of this compound with other widely used chemotherapeutic agents such as paclitaxel, cisplatin, and doxorubicin. The following sections offer data on the known anticancer properties of this compound B, exemplary protocols for assessing synergy, and visualizations to guide experimental design and data interpretation.
Data Presentation: Anticancer Activity of this compound B
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound B in various cancer cell lines. This data serves as a baseline for designing synergy experiments.
| Cell Line | Cancer Type | IC₅₀ (µM) | Comments |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but showed potent antiproliferative activity. | Induced more apoptosis than taxol treatment.[7] |
| Other Breast Cancer Cell Lines | Breast Cancer | Strong inhibition reported. | Little influence on the normal cell line MCF-10A.[5] |
Note: Specific IC₅₀ values for this compound B are not widely published in the direct context of synergy. Researchers should determine the IC₅₀ for their specific cell line of interest as a preliminary step.
Proposed Signaling Pathway for this compound B
The diagram below illustrates the known mechanism of action of this compound B and its downstream effects on cancer cells.
Experimental Workflow for Synergy Assessment
This workflow outlines the key steps to determine if this compound acts synergistically with a partner chemotherapeutic agent.
Experimental Protocols
Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a partner chemotherapeutic agent, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound B (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation:
-
Single Agent IC₅₀: Prepare serial dilutions of this compound B and the partner drug separately in culture medium. A typical concentration range might span from 0.01 to 100 µM.
-
Combination Treatment: Prepare drug mixtures at a constant ratio based on their individual IC₅₀ values (e.g., a 1:1 ratio of their IC₅₀ concentrations). Then, prepare serial dilutions of this mixture.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Protocol 2: Synergy Analysis (Chou-Talalay Method)
This method quantitatively determines the nature of the drug interaction.
Procedure:
-
Data Input: Use the dose-response data from the MTT assay for the single agents and their combination.
-
Software Analysis: Utilize software like CompuSyn or CalcuSyn, which are based on the Chou-Talalay method.
-
Combination Index (CI) Calculation: The software will calculate a Combination Index (CI) for different effect levels (e.g., 50%, 75%, 90% inhibition). The CI value indicates the nature of the interaction.
Protocol 3: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with a synergistic concentration of this compound B and the partner drug (as determined from the MTT assay) for 24-48 hours. Include single-agent and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11][12]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for DUSP1 and Apoptotic Markers
This protocol assesses changes in protein expression related to this compound's mechanism and apoptosis.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DUSP1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., DUSP1, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to systematically investigate the potential synergistic effects of this compound with conventional chemotherapeutic agents. By inhibiting ATP synthase, this compound presents a unique mechanism that may complement the actions of DNA-damaging agents or mitotic inhibitors. A thorough evaluation of these combinations, following the outlined workflows, could uncover novel and more effective therapeutic strategies for cancer treatment.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 2. rsc.org [rsc.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the druggability of the binding site of this compound, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
patent landscape and intellectual property surrounding aurovertin derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intellectual property landscape, biological activity, and experimental protocols associated with aurovertin derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this class of potent F1F0-ATP synthase inhibitors.
Patent Landscape and Intellectual Property
The intellectual property landscape surrounding this compound derivatives is multifaceted. While patents specifically claiming novel chemical structures of this compound analogs are not abundant, the broader patent landscape for F1F0-ATP synthase inhibitors is active. Key areas of patent activity include:
-
New Therapeutic Uses: A significant portion of the intellectual property focuses on the application of F1F0-ATP synthase inhibitors, a class to which aurovertins belong, in various therapeutic areas. The primary focus is on oncology, particularly for cancers that are highly dependent on oxidative phosphorylation.
-
Combination Therapies: Patents exist for the use of ATP synthase inhibitors in combination with other anti-cancer agents, aiming to enhance efficacy and overcome drug resistance.
-
Formulation and Delivery: Innovations in drug formulation and delivery to improve the bioavailability and targeted delivery of mitochondrial-acting agents represent another area of patenting activity.
The table below summarizes the general patent landscape for F1F0-ATP synthase inhibitors, providing context for the intellectual property surrounding this compound derivatives.
| Patent Category | Description | Key Therapeutic Areas | Representative IPC/CPC Classes |
| Novel Chemical Entities | Patents claiming novel small molecule inhibitors of F1F0-ATP synthase. While not specific to this compound derivatives, these patents cover various scaffolds that target the enzyme. | Cancer, Neurodegenerative Diseases, Infectious Diseases | C07D, A61K 31/00, A61P 35/00 |
| New Medical Uses | Patents claiming the use of known F1F0-ATP synthase inhibitors for the treatment of diseases. | Cancer (especially Triple-Negative Breast Cancer), Cardiovascular Diseases, Metabolic Disorders | A61K 31/00, A61P 9/00, A61P 35/00 |
| Combination Therapies | Patents for the co-administration of an ATP synthase inhibitor with another therapeutic agent. | Oncology | A61K 31/00, A61K 45/06 |
| Formulations | Patents related to specific formulations designed to improve the delivery, stability, or pharmacokinetic profile of ATP synthase inhibitors. | Not disease-specific | A61K 9/00, A61K 47/00 |
Mechanism of Action and Signaling Pathway
This compound derivatives exert their biological effects primarily through the inhibition of the F1F0-ATP synthase (also known as Complex V) in the mitochondria. This enzyme is crucial for the final step of oxidative phosphorylation, where it utilizes the proton gradient generated by the electron transport chain to synthesize ATP.
Key Mechanistic Features:
-
Binding Site: Aurovertins bind to the β-subunit of the F1 catalytic domain of the ATP synthase.
-
Inhibition of ATP Synthesis: This binding event locks the enzyme in an inactive conformation, potently inhibiting the synthesis of ATP.
-
Differential Inhibition: Aurovertins are more potent inhibitors of ATP synthesis than ATP hydrolysis.
-
Downstream Effects: The inhibition of ATP synthesis leads to a depletion of cellular ATP levels, triggering a cascade of downstream events, including:
-
Induction of Apoptosis: Energy depletion can activate intrinsic apoptotic pathways, leading to programmed cell death.
-
Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle in response to metabolic stress.[1]
-
Upregulation of DUSP1: In certain cancer cells, such as triple-negative breast cancer (TNBC) cells, this compound B has been shown to upregulate the expression of Dual Specificity Phosphatase 1 (DUSP1).[2][3] DUSP1 is a negative regulator of MAPK signaling pathways, which are often dysregulated in cancer.
-
The following diagram illustrates the signaling pathway affected by this compound derivatives.
Experimental Protocols
F1F0-ATPase Inhibition Assay (NADH-Coupled Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to measure the ATP hydrolysis activity of F1F0-ATPase and its inhibition by this compound derivatives. The production of ADP is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
NADH solution (10 mM)
-
Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix (e.g., Sigma P0294)
-
This compound derivative stock solution (in DMSO)
-
Oligomycin (optional, as a positive control for F0 inhibition)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In each well of the microplate, prepare a reaction mix containing:
-
150 µL Assay Buffer
-
2 µL PEP solution
-
2 µL NADH solution
-
2 µL PK/LDH enzyme mix
-
-
Add Inhibitor: Add 1 µL of the this compound derivative at various concentrations (or DMSO for the vehicle control) to the appropriate wells.
-
Add Mitochondrial Preparation: Add 20 µL of the mitochondrial or SMP suspension (protein concentration should be optimized, typically 10-50 µ g/well ).
-
Incubate: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 20 µL of ATP solution to each well.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute). The percentage of inhibition is calculated relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for DUSP1 Expression
This protocol is for detecting changes in DUSP1 protein expression in cells treated with this compound derivatives.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against DUSP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
Experimental Workflow and Data Presentation
The following diagram illustrates a typical experimental workflow for evaluating a novel this compound derivative.
Quantitative Data Summary:
The following table summarizes the reported IC50 values for this compound B against various human breast cancer cell lines after 48 hours of treatment.
| Cell Line | Receptor Status | IC50 (µM) |
| MDA-MB-231 | Triple-Negative | 0.5 ± 0.1 |
| MDA-MB-468 | Triple-Negative | 0.8 ± 0.2 |
| MCF-7 | ER+, PR+, HER2- | > 10 |
| BT-474 | ER+, PR+, HER2+ | > 10 |
| MCF-10A (Normal) | - | > 20 |
Data are presented as mean ± SD from representative studies.
Clinical Development Landscape
As of the latest review, there are no active or completed clinical trials specifically for this compound derivatives listed in major clinical trial registries. The development of these compounds appears to be in the preclinical phase, with promising in vitro and in vivo data, particularly in the context of triple-negative breast cancer.[1][2][4] Further research is required to establish the safety and efficacy of this compound derivatives in humans before clinical trials can be initiated. The potent anti-metastatic properties and the novel mechanism involving DUSP1 upregulation suggest that these compounds hold significant therapeutic potential that warrants further investigation.[3][5]
References
- 1. Targeting therapy for breast carcinoma by ATP synthase inhibitor this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound B as a potent metastasis inhibitor against triple-negative breast cancer: Elucidating the complex role of the ATF3-DUSP1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aurovertin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like aurovertin are paramount to ensuring laboratory safety and environmental protection. this compound, a mycotoxin and a specific inhibitor of mitochondrial F1F0-ATP synthase, requires careful management throughout its lifecycle, including its final disposal. This guide provides a procedural, step-by-step approach to the safe disposal of this compound waste.
Key Safety and Handling Information
Prior to disposal, it is crucial to adhere to safe handling procedures for this compound. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols. In case of a spill, it should be contained and collected promptly, and the area should be decontaminated.
Step-by-Step Disposal Procedures for this compound Waste
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its contaminated materials be discharged into the sewer system or mixed with general laboratory trash.
1. Waste Identification and Segregation:
-
Pure this compound: Any remaining solid this compound or stock solutions should be treated as hazardous chemical waste.
-
Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be considered contaminated and disposed of as hazardous waste.
-
Contaminated Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste. Do not mix with other waste streams unless compatible.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
Store the waste container in a designated secondary containment area to prevent spills.
-
3. Labeling and Documentation:
-
Properly label all waste containers with the contents, including the concentration of this compound if known.
-
Follow your institution's specific guidelines for hazardous waste labeling and documentation. This may include filling out a hazardous waste tag or manifest.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste stream to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.
5. Decontamination of Reusable Labware:
-
For reusable labware, a thorough decontamination procedure is necessary. This may involve rinsing with an appropriate solvent to remove this compound residues, followed by a standard washing procedure. The initial rinsate must be collected and disposed of as hazardous liquid waste.
Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Method |
| Solid this compound | Labeled, sealed, leak-proof container for solids. | Licensed chemical destruction plant or controlled incineration.[1] |
| This compound Solutions | Labeled, sealed, non-reactive container for liquids. | Licensed chemical destruction plant or controlled incineration.[1] |
| Contaminated Dry Waste | Labeled, sealed, leak-proof container for solids. | Licensed chemical destruction plant or controlled incineration.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from safety data sheets for this compound. No in-lab chemical degradation or inactivation protocols are recommended due to the lack of validated procedures for this compound and the potential for creating unknown hazardous byproducts.
This compound Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Aurovertin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with aurovertin. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a mycotoxin and a potent inhibitor of F1F0-ATP synthase, requiring careful handling to prevent exposure.[1] A comprehensive understanding and implementation of personal protective equipment (PPE) protocols are the first line of defense in minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound's primary hazard lies in its potent biological activity as an inhibitor of ATP synthase.[1] Exposure can occur through inhalation, skin contact, eye contact, or ingestion. While there is no indication of carcinogenicity to humans, its cytotoxic nature necessitates stringent handling procedures. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves (double-gloving recommended when handling the solid compound). | To prevent skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Laboratory coat or gown | Full-coverage, long-sleeved, with knit cuffs. | To protect skin and clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Face shield | To be worn in conjunction with goggles when there is a significant splash risk. | To provide full-face protection. | |
| Respiratory Protection | N95 or higher-level respirator | NIOSH-approved. A powered air-purifying respirator (PAPR) may be required for activities with a high potential for aerosol generation. | To prevent inhalation of airborne particles, especially when handling powders. |
Operational Plan: Safe Handling of this compound
1. Designated Area:
-
All handling of solid this compound, including weighing and preparing stock solutions, must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risks.
-
The work area should be clearly designated as a "Potent Compound Handling Area."
2. Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare all required materials (e.g., spatulas, weighing paper, solvents, waste containers) and place them in the fume hood to minimize movement in and out of the containment area.
-
Weighing: Use a dedicated set of utensils for handling this compound. When weighing the powder, do so carefully on anti-static weighing paper to prevent dispersal.
-
In Solution: When working with this compound in solution, exercise caution to prevent splashes and the generation of aerosols.
3. Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be segregated as "Cytotoxic Waste."
-
Liquid waste containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Containment and Labeling:
-
Contaminated solid waste should be placed in a thick (at least 2-4 mm) plastic bag or a rigid, leak-proof container.
-
All waste containers must be clearly labeled with a "Cytotoxic" hazard symbol and a description of the contents.
3. Final Disposal:
-
Follow your institution's established procedures for the disposal of cytotoxic materials.
-
Do not dispose of this compound waste in the general laboratory trash or down the drain.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
Quantitative Data
Physical and Chemical Properties of this compound B
| Property | Value |
| Molecular Formula | C25H32O8 |
| Molecular Weight | 460.5 g/mol |
| Appearance | Solid |
| Flash Point | 201.2°C |
| Density | 1.23 g/cm³ |
Source: PubChem, ChemicalBook Safety Data Sheet[1]
Mechanism of Action: Inhibition of ATP Synthase
This compound exerts its biological effects by inhibiting the F1F0-ATP synthase, a critical enzyme in cellular energy production. The following diagram illustrates this mechanism.
Caption: this compound inhibits ATP synthase by binding to the β subunits of the F1 domain, preventing the conformational changes necessary for ATP synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
